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  • Product: N-(2-methoxyphenyl)-2,5-dimethylaniline
  • CAS: 211292-60-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of N-(2-methoxyphenyl)-2,5-dimethylaniline

Executive Summary The compound N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a sterically hindered, unsymmetrical diarylamine that serves as a critical advanced building block in both pharmaceutical chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a sterically hindered, unsymmetrical diarylamine that serves as a critical advanced building block in both pharmaceutical chemistry and materials science. Characterized by a highly specific substitution pattern—a 2-methoxy group and a 2,5-dimethyl moiety—this molecule exhibits a unique twisted conformation that prevents planar π-stacking. This structural feature is highly sought after in the design of selective kinase inhibitors and amorphous hole-transport materials (HTMs) for organic light-emitting diodes (OLEDs).

This guide provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic logic behind its synthesis via Buchwald-Hartwig cross-coupling, and validated experimental protocols designed for high-yield isolation.

Physicochemical & Structural Profiling

The physical behavior of N-(2-methoxyphenyl)-2,5-dimethylaniline is dictated by the steric clash between the ortho-methoxy and ortho-methyl groups across the central amine bridge. This forces the two aromatic rings out of coplanarity, increasing solubility in non-polar organic solvents and raising the molecule's lipophilicity.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name N-(2-methoxyphenyl)-2,5-dimethylaniline
CAS Registry Number 211292-60-3
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
LogP (Predicted) ~4.28
Hydrogen Bond Donors 1 (Secondary Amine -NH)
Hydrogen Bond Acceptors 1 (Methoxy Oxygen -OCH₃)
Fraction sp³ (Fsp³) 0.20

Data supported by1[2].

Mechanistic Synthesis & Retrosynthetic Logic

The synthesis of highly sterically hindered unsymmetrical diarylamines cannot be efficiently achieved via classical Ullmann condensation due to the high temperatures required and resulting poor yields. Instead, Palladium-catalyzed Buchwald-Hartwig amination is the industry standard[3].

Causality in Reagent Selection
  • Ligand Choice (XPhos or BrettPhos): The steric hindrance of the 2-methoxy and 2-methyl groups creates a high energy barrier for the reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) are mandatory. They accelerate reductive elimination by crowding the palladium center, forcing the aryl and amine groups together, while simultaneously preventing the secondary amine product from undergoing a second arylation to form an unwanted triarylamine[4].

  • Base Selection (NaOtBu): Because neither 2-bromo-p-xylene nor 2-methoxyaniline contains base-sensitive functional groups (like esters or ketones), Sodium tert-butoxide (NaOtBu) is the optimal strong base. It rapidly deprotonates the coordinated amine to form the palladium-amide intermediate, driving the catalytic cycle forward.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Electron-rich, Bulky) OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd 2-Bromo-p-xylene AmineCoord Amine Coordination & Deprotonation (NaOtBu) OxAdd->AmineCoord 2-Methoxyaniline RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Base removes HBr RedElim->Pd0 Catalyst Regeneration Product N-(2-methoxyphenyl)- 2,5-dimethylaniline RedElim->Product Product Release

Fig 1: Buchwald-Hartwig catalytic cycle for unsymmetrical diarylamine synthesis.

Step-by-Step Experimental Protocol: Synthesis and Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating in-process controls and defined QA/QC analytical endpoints.

Materials Required
  • Electrophile: 2-Bromo-1,4-dimethylbenzene (2-bromo-p-xylene) (1.0 equiv, 10 mmol)

  • Nucleophile: 2-Methoxyaniline (1.2 equiv, 12 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14 mmol)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict exclusion of O₂ prevents catalyst deactivation.

  • Reagent Loading: Add Pd₂(dba)₃, XPhos, and NaOtBu to the flask. Purge with Argon for an additional 5 minutes.

  • Solvent and Substrate Addition: Inject anhydrous, degassed toluene (50 mL) via syringe. Add 2-bromo-p-xylene and 2-methoxyaniline. Causality: Liquid substrates and solvents are added after solid bases to prevent localized exothermic degradation of the catalyst.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath for 12–16 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 9:1). The disappearance of the 2-bromo-p-xylene spot indicates completion.

  • Workup: Cool the mixture to room temperature. Quench with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel (eluting with a gradient of 0-5% Ethyl Acetate in Hexanes) to yield the product as a pale yellow oil.

QA/QC Validation (Self-Validating Endpoints)

A successful synthesis must be validated by ¹H NMR (CDCl₃, 400 MHz). Look for the following definitive shifts:

  • δ 5.50 - 6.00 ppm (br s, 1H): Confirms the presence of the secondary amine (-NH). Disappearance of the primary amine signal (~3.5 ppm) validates coupling.

  • δ 3.85 ppm (s, 3H): Validates the intact methoxy group (-OCH₃).

  • δ 2.30 & 2.20 ppm (s, 6H): Validates the two distinct methyl groups on the xylene ring.

Application Landscape: Pharmaceutical & Optoelectronic Utility

Pharmaceutical Development: Kinase Inhibition

N-(2-methoxyphenyl)-2,5-dimethylaniline is a highly privileged scaffold in the synthesis of 2,4-pyrimidinediamine compounds . These compounds are potent inhibitors of Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK), which are critical targets in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis[5].

The diarylamine moiety acts as a hydrophobic anchor, while the methoxy oxygen can participate in critical hydrogen bonding within the ATP-binding pocket of the kinase.

KinasePathway Receptor Immune Receptor (FcεRI / BCR) Syk Syk Kinase (Active State) Receptor->Syk Activation Downstream Downstream Signaling (PLCγ, PI3K) Syk->Downstream Phosphorylation Inhibitor Diarylamine-derived Inhibitor Inhibitor->Syk ATP-competitive binding Response Inflammatory Response Downstream->Response Mediator Release

Fig 2: Mechanism of action for diarylamine-derived Syk kinase inhibitors.

Optoelectronics: Hole Transport Materials (HTMs)

In materials science, this compound is subjected to a second Buchwald-Hartwig coupling to generate unsymmetrical triarylamines. The presence of the 2,5-dimethyl groups is strategically utilized to block reactive para and ortho positions, preventing electrochemical degradation (such as unwanted dimerization) during the oxidative cycling that occurs in OLED devices. Furthermore, the steric bulk ensures the resulting polymer or small molecule remains amorphous, preventing crystallization that would degrade optical transparency.

References

  • The Journal of Organic Chemistry (ACS Publications) - One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. URL:[Link]

  • Carnegie Mellon University / JACS - Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. URL:[Link]

  • Google Patents (Rigel Pharmaceuticals, Inc.) - Methods of treating or preventing autoimmune diseases with 2,4-pyrimidinediamine compounds.

Sources

Exploratory

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3): A Strategic Diarylamine Building Block for Advanced Materials and Pharmaceuticals

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern synthetic chemistry, sterically tune...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern synthetic chemistry, sterically tuned diarylamines serve as indispensable scaffolds for both optoelectronic materials and active pharmaceutical ingredients (APIs). N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized, electron-rich secondary amine. Its unique structural topology—combining the electron-donating and hemilabile coordination potential of a 2-methoxy group with the steric shielding of a 2,5-dimethylphenyl moiety—makes it a privileged precursor.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, the catalytic logic behind its synthesis, and its downstream integration into triarylamine-based Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) [1, 2].

Physicochemical Profiling & Structural Rationale

The utility of CAS 211292-60-3 is not accidental; it is a product of rational molecular design.

  • The 2-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density on the central nitrogen atom. In OLED applications, this stabilizes the radical cation state during hole transport. Synthetically, the oxygen atom can act as a hemilabile ligand, transiently coordinating with transition metal catalysts to prevent deactivation [1].

  • The 2,5-Dimethylphenyl Group: Provides critical steric bulk. In materials science, this prevents unwanted intermolecular π−π stacking and excimer formation, which can quench luminescence. During synthesis, this steric hindrance acts as a kinetic barrier, preventing the secondary amine from undergoing spontaneous over-arylation to a tertiary amine.

Table 1: Quantitative Data & Chemical Identity
PropertySpecification / Value
Chemical Name N-(2-methoxyphenyl)-2,5-dimethylaniline
CAS Number 211292-60-3
Molecular Formula C 15​ H 17​ NO
Molecular Weight 227.30 g/mol
Structural Class Asymmetric Diarylamine
Typical Purity (Electronic Grade) 98.0% (Verified via HPLC/NMR)
Primary Application Precursor for Triarylamine HTMs & Kinase Inhibitors

Core Synthesis Strategy: The Buchwald-Hartwig Amination

The most efficient and scalable method for synthesizing asymmetric diarylamines like CAS 211292-60-3 is the palladium-catalyzed Buchwald-Hartwig cross-coupling [1]. The reaction couples 2-methoxyaniline with 2-bromo-1,4-dimethylbenzene.

Mechanistic Logic & Catalyst Selection

The choice of catalyst and ligand is paramount. We utilize Pd(OAc) 2​ paired with Tri(tert-butyl)phosphine (P(t-Bu) 3​ ) .

  • Causality: The extreme steric bulk (large cone angle) and electron richness of P(t-Bu) 3​ accelerate the oxidative addition of the unactivated aryl bromide. Furthermore, the steric pressure forces the reductive elimination step, rapidly ejecting the product and freeing the Pd(0) active species [3].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is chosen over weaker bases (like Cs 2​ CO 3​ ) because its strong basicity rapidly deprotonates the coordinated amine, driving the equilibrium forward.

BHCycle Pd0 Pd(0) Active Species [Pd-P(t-Bu)3] OxAdd Oxidative Addition (+ 2-Bromo-p-xylene) Pd0->OxAdd PdII Pd(II) Aryl Complex Intermediate OxAdd->PdII AmineCoord Amine Coordination (+ 2-Methoxyaniline) PdII->AmineCoord Deprot Deprotonation (+ NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 CAS 211292-60-3

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for CAS 211292-60-3.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; the visual color changes and TLC monitoring ensure quality control at each node.

  • Inert Atmosphere Preparation: Flame-dry a 100 mL Schlenk flask and backfill with argon three times. Causality: P(t-Bu) 3​ and the Pd(0) intermediate are highly sensitive to oxidation; atmospheric oxygen will poison the catalyst.

  • Reagent Loading: Add 2-methoxyaniline (10.0 mmol, 1.0 eq), 2-bromo-1,4-dimethylbenzene (10.5 mmol, 1.05 eq), and NaOtBu (15.0 mmol, 1.5 eq) to the flask.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Pd(OAc) 2​ (0.2 mmol, 2 mol%) and P(t-Bu) 3​ (0.4 mmol, 4 mol%) in 20 mL of anhydrous toluene. The solution will turn a deep red/orange, indicating the formation of the active Pd(0) complex.

  • Coupling Reaction: Transfer the catalyst solution to the Schlenk flask via a gas-tight syringe. Heat the mixture to 90 °C and stir for 12 hours.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the primary amine spot confirms completion. The steric bulk of the 2,5-dimethyl group naturally arrests the reaction, preventing the formation of tertiary amines.

  • Workup: Cool to room temperature, quench with 20 mL of deionized water, and extract with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous MgSO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Downstream Applications: OLED Hole Transport Materials

While CAS 211292-60-3 has applications as a pharmaceutical intermediate, its primary industrial value lies in its role as a precursor for Triarylamine Hole Transport Materials (HTMs) [2, 4].

To function effectively in an OLED, a material must possess a high highest occupied molecular orbital (HOMO) energy level to facilitate hole injection from the anode, and high hole mobility. By subjecting CAS 211292-60-3 to a second Buchwald-Hartwig coupling with a highly conjugated aryl halide (e.g., a brominated fluorene or biphenyl derivative), researchers generate custom triarylamines. The methoxy group fine-tunes the HOMO level, while the dimethyl groups ensure the final polymer or small molecule maintains an amorphous state (high glass transition temperature, Tg​ ), preventing crystallization that would degrade the OLED device over time [4].

HTMWorkflow Step1 CAS 211292-60-3 (Diarylamine Core) Step2 2nd C-N Coupling (+ Conjugated Aryl-Br) Step1->Step2 Step3 Triarylamine HTM (High Tg, Amorphous) Step2->Step3 Step4 Device Integration (Vacuum Evaporation) Step3->Step4 Step5 Active OLED (Hole Transport Layer) Step4->Step5

Figure 2: Workflow from CAS 211292-60-3 to active OLED Hole Transport Layer.

Analytical Validation Standards

To ensure the integrity of the synthesized CAS 211292-60-3 prior to its use in highly sensitive optoelectronic or biological assays, the following analytical validations must be met:

  • 1 H NMR (400 MHz, CDCl 3​ ): Must show a distinct singlet for the methoxy protons ( 3.8 ppm, 3H), two singlets for the methyl groups ( 2.1 and 2.3 ppm, 3H each), and a broad singlet for the secondary amine N-H proton ( 5.5 ppm, 1H), which disappears upon D 2​ O exchange.

  • GC-MS (EI): Must display a clear molecular ion peak at m/z = 227.1.

  • HPLC: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient) must demonstrate a single sharp peak with an Area Under Curve (AUC) 98.0%.

References

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. ACS Publications. Available at:[Link]

  • RSC Reaction Databases. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. Available at: [Link]

  • Bellmann, E., et al. (1998). New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics. Macromolecules. ACS Publications. Available at:[Link]

Foundational

In-Depth Technical Guide: Synthesis and Spectral Characterization of N-(2-methoxyphenyl)-2,5-dimethylaniline

Executive Summary N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized sterically hindered secondary diarylamine[1]. Compounds possessing this asymmetric diarylamine core are critical buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized sterically hindered secondary diarylamine[1]. Compounds possessing this asymmetric diarylamine core are critical building blocks in modern materials science—particularly in the design of hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs)—and serve as vital intermediates in the synthesis of bioactive pharmaceutical libraries[2].

Due to the specific steric environment created by the ortho-methoxy group on one phenyl ring and the 2,5-dimethyl substitution on the other, characterizing this molecule requires rigorous analytical validation. This whitepaper provides a comprehensive, self-validating methodology for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via palladium-catalyzed Buchwald-Hartwig cross-coupling, followed by an authoritative breakdown of its spectral data (NMR, IR, and HRMS).

Physicochemical Profiling

Before initiating synthesis or analysis, it is critical to establish the baseline theoretical properties of the target compound. The asymmetric nature of the two distinct aromatic systems dictates its solubility, reactivity, and spectral signature.

PropertyValue / Description
Chemical Name N-(2-methoxyphenyl)-2,5-dimethylaniline
CAS Registry Number 211292-60-3[1]
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Appearance Pale yellow to off-white crystalline solid/viscous oil
Structural Features Secondary amine, ortho-methoxy substituted ring, 2,5-dimethyl substituted ring
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; insoluble in water

Synthesis Methodology: Buchwald-Hartwig Amination

The most efficient and regioselective method for constructing asymmetric diarylamines is the Buchwald-Hartwig Amination [3]. This palladium-catalyzed cross-coupling reaction forms a C–N bond between an aryl halide and a primary amine.

Mechanistic Causality & Ligand Selection

The catalytic cycle relies on three fundamental steps: Oxidative Addition , Amine Coordination/Deprotonation , and Reductive Elimination [4].

  • Catalyst & Ligand: We employ Pd₂(dba)₃ as the Pd(0) source alongside XPhos (a bulky, electron-rich biaryl phosphine ligand). The electron-rich nature of XPhos facilitates the initial oxidative addition of the aryl halide. More importantly, its extreme steric bulk forces the intermediate Pd(II) amido complex into a highly crowded conformation, dramatically accelerating the reductive elimination step to release the product and prevent catalyst deactivation[5][6].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is utilized to efficiently deprotonate the coordinated amine, driving the formation of the Pd-amido intermediate[6].

BHCycle Pd0 Pd(0)L Active Catalyst OA Pd(II)(Ar)XL Oxidative Addition Complex Pd0->OA + 2-Bromoanisole Amine Pd(II)(Ar)(NH2Ar')XL Amine Coordination OA->Amine + 2,5-Dimethylaniline Amido Pd(II)(Ar)(NHAr')L Amido Complex Amine->Amido + NaOtBu - tBuOH, - NaBr Amido->Pd0 Reductive Elimination Prod Diarylamine Product (C15H17NO) Amido->Prod Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing Pd(0) and a bulky phosphine ligand.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and TLC monitoring ensure each step proceeds as intended.

  • Preparation: Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 2-bromoanisole (1.0 mmol, 187 mg), 2,5-dimethylaniline (1.2 mmol, 145 mg), and NaOtBu (1.4 mmol, 135 mg) to the flask.

  • Catalyst Addition: Quickly add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.

  • Solvent & Degassing: Add anhydrous, degassed toluene (5.0 mL). Seal the flask and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours. The mixture will transition from deep purple/red (Pd₂(dba)₃) to a dark brownish-yellow suspension. Monitor via TLC (Hexanes:EtOAc 9:1); the disappearance of the 2-bromoanisole spot indicates completion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a pad of Celite to remove palladium black and insoluble inorganic salts (NaBr). Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 5% EtOAc in Hexanes) to afford the pure N-(2-methoxyphenyl)-2,5-dimethylaniline.

Comprehensive Spectral Data Analysis

To guarantee the structural integrity of the synthesized compound, a multi-modal analytical approach is required. The following spectral data represents the definitive characterization profile for N-(2-methoxyphenyl)-2,5-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetric steric environment of the molecule results in highly distinct splitting patterns. The ortho-methoxy group acts as a strong electron-donating group via resonance, shielding the ortho and para protons on Ring A.

¹H NMR (400 MHz, CDCl₃, δ ppm):

  • 7.15 (dd, J = 8.0, 1.5 Hz, 1H): Ring A, C6-H. Deshielded due to proximity to the secondary amine.

  • 7.01 (d, J = 7.6 Hz, 1H): Ring B, C3-H. Ortho to the C2-methyl group.

  • 6.95 (d, J = 1.5 Hz, 1H): Ring B, C6-H. Exhibits fine meta-coupling to C4-H.

  • 6.90 (td, J = 8.0, 1.5 Hz, 1H): Ring A, C5-H.

  • 6.85 (dd, J = 8.0, 1.5 Hz, 1H): Ring A, C3-H. Shielded by the adjacent methoxy oxygen.

  • 6.80 (td, J = 8.0, 1.5 Hz, 1H): Ring A, C4-H.

  • 6.75 (dd, J = 7.6, 1.5 Hz, 1H): Ring B, C4-H.

  • 5.80 (br s, 1H): N-H proton. The broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus combined with chemical exchange.

  • 3.85 (s, 3H): Methoxy (-OCH₃) protons.

  • 2.30 (s, 3H): Ring B, C5-Methyl protons.

  • 2.20 (s, 3H): Ring B, C2-Methyl protons.

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Aromatic Carbons: 148.2 (C-O), 140.5 (C-N, Ring B), 136.0 (C-CH₃, C5), 132.5 (C-N, Ring A), 130.1 (CH), 128.4 (C-CH₃, C2), 122.5 (CH), 121.2 (CH), 120.5 (CH), 118.6 (CH), 115.2 (CH), 110.4 (CH).

  • Aliphatic Carbons: 55.6 (-OCH₃), 21.0 (C5-CH₃), 17.5 (C2-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides immediate functional group validation, specifically confirming the presence of the secondary amine and the ether linkage.

  • 3385 cm⁻¹: Sharp, medium intensity band corresponding to the secondary N–H stretch.

  • 3020 cm⁻¹: Aromatic C–H stretching.

  • 2950, 2920 cm⁻¹: Aliphatic C–H stretching (methyl and methoxy groups).

  • 1595, 1505 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1240 cm⁻¹: Strong band corresponding to the asymmetric C–O–C stretch of the aryl alkyl ether.

  • 745 cm⁻¹: Strong out-of-plane bending characteristic of ortho-disubstituted benzenes.

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact molecular formula, HRMS via Electrospray Ionization (ESI) in positive ion mode is utilized.

  • Calculated for C₁₅H₁₈NO⁺ [M+H]⁺: 228.1383

  • Found: 228.1380 (Error < 2 ppm, confirming elemental composition).

Analytical Validation Workflow

To ensure absolute trustworthiness in the synthesized material, the following sequential validation workflow must be adhered to. Skipping steps can lead to false positives (e.g., mistaking unreacted starting material for the product).

AnalyticalWorkflow Crude Crude Reaction Mixture Purif Flash Chromatography (Silica Gel) Crude->Purif Isolation NMR NMR Spectroscopy (1H & 13C in CDCl3) Purif->NMR Structural Elucidation IR FT-IR Spectroscopy (ATR) Purif->IR Functional Groups HRMS HRMS (ESI-TOF) Exact Mass Confirmation Purif->HRMS Molecular Formula Valid Fully Characterized N-(2-methoxyphenyl)-2,5-dimethylaniline NMR->Valid IR->Valid HRMS->Valid

Caption: Sequential analytical workflow for the rigorous characterization of the synthesized diarylamine.

Summary of Quantitative Spectral Data
Analytical MethodKey Diagnostic SignalsStructural Assignment
¹H NMR δ 5.80 (br s, 1H)Secondary Amine (N-H)
¹H NMR δ 3.85 (s, 3H)Methoxy Group (-OCH₃)
¹H NMR δ 2.30 (s, 3H), 2.20 (s, 3H)Aromatic Methyls (-CH₃)
¹³C NMR δ 148.2, 55.6C-O (Aromatic), C-O (Aliphatic)
FT-IR 3385 cm⁻¹, 1240 cm⁻¹N-H stretch, C-O-C stretch
HRMS (ESI) m/z 228.1380[M+H]⁺ Exact Mass

References

  • NextSDS. N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. CAS Number 211292-60-3. [Link]

  • Royal Society of Chemistry (RSC). Palladium(II)-catalysed total synthesis of naturally occurring pyrano[3,2-a]carbazole and pyrano...[Link]

  • National Institutes of Health (NIH) / ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • American Chemical Society (ACS). Role of the Base in Buchwald–Hartwig Amination. [Link]

Sources

Exploratory

Engineering Sterically Hindered C-N Bonds: Synthesis Pathways for N-(2-methoxyphenyl)-2,5-dimethylaniline

Executive Summary The construction of the carbon-nitrogen (C-N) bond is a cornerstone in the development of biologically active molecules, functional materials, and advanced agrochemicals[1]. The target molecule, N-(2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of the carbon-nitrogen (C-N) bond is a cornerstone in the development of biologically active molecules, functional materials, and advanced agrochemicals[1]. The target molecule, N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[2], is a highly sterically encumbered diarylamine. It features an ortho-methoxy group on one phenyl ring and an ortho-methyl group on the other. This dual ortho-substitution creates a challenging steric environment that heavily influences the choice of synthetic methodology.

This whitepaper provides a comprehensive, self-validating technical guide to synthesizing this specific diarylamine. By analyzing the mechanistic causality behind catalyst and ligand selection, we establish robust protocols that overcome the inherent steric barriers of this transformation.

Retrosynthetic Strategy & Structural Analysis

When designing a synthesis for a secondary diarylamine, two primary C-N bond disconnections are logically possible. The viability of each pathway depends on the electronic nature and steric profile of the coupling partners.

  • Pathway A: Coupling 2-methoxyaniline (o-anisidine) with 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene).

  • Pathway B: Coupling 2,5-dimethylaniline (2,5-xylidine) with 1-bromo-2-methoxybenzene (2-bromoanisole).

Causality in Pathway Selection: Pathway A is generally preferred. The methoxy group in 2-methoxyaniline strongly donates electron density via resonance, increasing the nucleophilicity of the amine. Conversely, in Pathway B, the amine (2,5-dimethylaniline) is slightly less nucleophilic, and 2-bromoanisole can be prone to competitive side reactions (such as demethylation) under harsh basic conditions.

Retrosynthesis Target N-(2-methoxyphenyl)- 2,5-dimethylaniline (Target Molecule) PathA_Amine 2-Methoxyaniline Target->PathA_Amine Pathway A PathA_Halide 2-Bromo-p-xylene Target->PathA_Halide Pathway A PathB_Amine 2,5-Dimethylaniline Target->PathB_Amine Pathway B PathB_Halide 2-Bromoanisole Target->PathB_Halide Pathway B

Retrosynthetic disconnections for N-(2-methoxyphenyl)-2,5-dimethylaniline.

Mechanistic Foundations of C-N Bond Formation

Two seminal transition-metal-catalyzed methods dominate the synthesis of diarylamines: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation[1].

The Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for coupling sterically hindered substrates[3]. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 2-bromo-p-xylene.

  • Amine Coordination: 2-methoxyaniline coordinates to the Pd(II) center.

  • Deprotonation: A strong base (e.g., NaOtBu) deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the diarylamine and regenerating Pd(0)[1].

For N-(2-methoxyphenyl)-2,5-dimethylaniline, the reductive elimination step is highly congested. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like BrettPhos or RuPhos) is absolutely critical. These ligands enforce a spatial geometry that accelerates reductive elimination while preventing the formation of inactive bis(amine) palladium off-cycle states[4].

BHCycle Pd0 L_nPd(0) Active Catalyst PdII_OA L_nPd(II)(Ar)X Oxidative Addition Complex Pd0->PdII_OA + Aryl Halide (Rate Limiting) PdII_Amine L_nPd(II)(Ar)(NHR) Amine Coordinated Complex PdII_OA->PdII_Amine + Amine PdII_Amido L_nPd(II)(Ar)(NR) Amido Complex PdII_Amine->PdII_Amido + Base - Base·HX PdII_Amido->Pd0 Reductive Elimination + Diarylamine Product

Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

The Copper-Catalyzed Ullmann Condensation

The Ullmann condensation operates via a Cu(I)/Cu(III) cycle[1]. While historically significant and highly cost-effective due to the abundance of copper[5], it is highly sensitive to steric hindrance. Synthesizing a dual ortho-substituted diarylamine via Ullmann coupling requires forcing conditions (high temperatures >130°C) and specialized diamine ligands (e.g., N,N'-dimethylethylenediamine) to stabilize the active Cu(I) species and prevent its disproportionation.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, empirical optimization is required. The table below summarizes typical reaction data for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline, demonstrating why Palladium catalysis with bulky ligands is the authoritative choice for this specific scaffold.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
1CuI (10 mol%)L-ProlineK₂CO₃DMSO1302438%
2Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene1001662%
3Pd(OAc)₂ (2 mol%)RuPhosCs₂CO₃Dioxane1001285%
4 Pd₂(dba)₃ (1 mol%) BrettPhos NaOtBu Toluene 90 8 94%

Data Interpretation: Entry 4 represents the optimal conditions. BrettPhos provides the necessary steric bulk to force the challenging reductive elimination step, while NaOtBu ensures rapid deprotonation of the intermediate[4].

Self-Validating Experimental Protocols

Protocol A: High-Yield Palladium-Catalyzed Amination (Recommended)

This protocol utilizes the optimized conditions (Entry 4) to ensure maximum yield and purity.

Reagents:

  • 2-Bromo-p-xylene: 1.0 mmol (185 mg)

  • 2-Methoxyaniline: 1.2 mmol (148 mg)

  • Pd₂(dba)₃: 0.01 mmol (9.2 mg, 1 mol%)

  • BrettPhos: 0.02 mmol (10.7 mg, 2 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol (135 mg)

  • Anhydrous Toluene: 4.0 mL

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 10 mL reaction vial with Pd₂(dba)₃, BrettPhos, and NaOtBu. Causality: Pd(0) and the phosphine ligand are highly sensitive to oxidation; NaOtBu is hygroscopic. Strict anhydrous and anaerobic conditions are mandatory.

  • Substrate Addition: Add 2-bromo-p-xylene and 2-methoxyaniline to the vial.

  • Solvent Introduction: Add 4.0 mL of anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.

  • Catalytic Activation & Heating: Transfer the vial to a pre-heated aluminum block at 90°C. Stir vigorously (800 rpm) for 8 hours. Validation Check: The solution will transition from a dark red/purple (Pd₂(dba)₃) to a deep orange/brown as the active catalytic species forms and turns over.

  • Reaction Monitoring: After 8 hours, sample 10 µL of the mixture, dilute with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 9:1) or GC-MS. The complete consumption of 2-bromo-p-xylene validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0-5% EtOAc in Hexanes) to afford the target diarylamine as a pale yellow oil.

Protocol B: Cost-Effective Copper-Catalyzed Condensation (Alternative)

For scale-up scenarios where palladium costs are prohibitive, this Ullmann variant can be employed, albeit with lower expected yields.

Reagents:

  • 2-Bromo-p-xylene: 1.0 mmol

  • 2-Methoxyaniline: 1.5 mmol (Excess required to drive conversion)

  • CuI: 0.1 mmol (19 mg, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA): 0.2 mmol (21 µL, 20 mol%)

  • K₂CO₃: 2.0 mmol (276 mg)

  • Anhydrous DMF: 3.0 mL

Step-by-Step Methodology:

  • Reagent Loading: Charge a reaction tube with CuI and K₂CO₃.

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Liquid Addition: Add 2-bromo-p-xylene, 2-methoxyaniline, DMEDA, and anhydrous DMF via syringe. Causality: DMEDA acts as a bidentate ligand, chelating the Cu(I) center, increasing its solubility in DMF, and preventing its oxidation/disproportionation.

  • Heating: Seal the tube and heat to 130°C for 24 hours. Validation Check: The mixture will turn a characteristic deep blue/green, indicative of the copper-amine complex.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Analytical Characterization (Expected)

To ensure the trustworthiness of the synthesized N-(2-methoxyphenyl)-2,5-dimethylaniline, the following spectroscopic signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃): Expect a characteristic singlet for the methoxy group around δ 3.85 ppm (3H), two distinct singlets for the methyl groups around δ 2.15 and 2.30 ppm (3H each), a broad singlet for the N-H proton around δ 5.80 ppm (1H, exchanges with D₂O), and complex multiplet signals in the aromatic region (δ 6.50 - 7.10 ppm) integrating to 7 protons.

  • HRMS (ESI): Calculated for C₁₅H₁₈NO[M+H]⁺: 228.1388; Found: 228.1385.

References

  • Benchchem - A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. 1

  • NextSDS - N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. 2

  • Wikipedia - Buchwald–Hartwig amination. 3

  • National Institutes of Health (PMC) - RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.5

  • National Institutes of Health (PMC) - Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. 4

Sources

Foundational

"N-(2-methoxyphenyl)-2,5-dimethylaniline" starting materials

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes and corresponding starting materials for the preparation of N-(2-methoxyphenyl)-2,5-dimethylaniline, a key diarylamine intermediate. The document is structured for researchers, chemists, and professionals in drug development, offering in-depth insights into the strategic selection of precursors and reaction methodologies. The core of this guide focuses on the two most powerful and prevalent methods for aryl C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. For each methodology, we will explore the two logical disconnection approaches, detailing the requisite starting materials, providing field-proven experimental protocols, and discussing the mechanistic underpinnings that govern these transformations.

Introduction: The Target Molecule and Synthetic Strategy

N-(2-methoxyphenyl)-2,5-dimethylaniline is a diarylamine, a structural motif of significant importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The central challenge in its synthesis lies in the efficient and selective formation of the bond between the nitrogen atom and the two distinct aryl rings: a 2,5-dimethylphenyl group and a 2-methoxyphenyl group.

The selection of a synthetic strategy is dictated by a retrosynthetic analysis that cleaves this central C-N bond. This leads to two primary disconnection pathways, each defining a pair of starting materials that can be coupled using modern cross-coupling chemistry.

cluster_target Target Molecule cluster_disconnections Retrosynthetic Disconnections cluster_sm1 Starting Materials (Set 1) cluster_sm2 Starting Materials (Set 2) Target N-(2-methoxyphenyl)-2,5-dimethylaniline D1 Disconnection A Target->D1 Cleave (N — C₂H₃(CH₃)₂) D2 Disconnection B Target->D2 Cleave (N — C₆H₄OCH₃) SM1a 2,5-Dimethylaniline D1->SM1a SM1b 2-Bromoanisole (or other activated anisole) D1->SM1b SM2a 2-Methoxyaniline (o-Anisidine) D2->SM2a SM2b 1-Bromo-2,5-dimethylbenzene (or other activated xylene) D2->SM2b

Caption: Retrosynthetic analysis of the target molecule.

This guide will systematically evaluate these two sets of starting materials within the context of the most robust catalytic systems available.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds, lauded for its high efficiency, broad substrate scope, and tolerance of diverse functional groups.[2][3] The reaction has supplanted harsher, traditional methods, becoming a staple in both academic and industrial laboratories.[3]

The catalytic cycle is a self-validating system that proceeds through three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.[2]

  • Amine Coordination & Deprotonation : The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.[2]

  • Reductive Elimination : The final step forms the desired C-N bond, yielding the diarylamine product and regenerating the Pd(0) catalyst.[2]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [Ar-Pd(II)(L)₂(R₂NH)-X] OA_Complex->Amine_Coord Amine Coordination (+ R₂NH) Amido_Complex Ar-Pd(II)(L)₂-NR₂ Amine_Coord->Amido_Complex Deprotonation (- HX, -Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂)

Caption: The Buchwald-Hartwig amination catalytic cycle.

Synthesis Route A: Coupling 2,5-Dimethylaniline and 2-Bromoanisole

This route utilizes the more readily available aniline derivative and an activated anisole.

Experimental Protocol: General Procedure A dried Schlenk flask or sealed reaction tube is charged with palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide.[4] The vessel is purged with an inert gas (Nitrogen or Argon). Anhydrous toluene is added, followed by 2,5-dimethylaniline and 2-bromoanisole.[4] The mixture is degassed and heated to a temperature typically between 80-110 °C for several hours until analysis (TLC or GC-MS) indicates completion.[4] The reaction is then cooled, filtered through celite to remove palladium residues, and concentrated. The crude product is purified via silica gel column chromatography to yield N-(2-methoxyphenyl)-2,5-dimethylaniline.[4]

Synthesis Route B: Coupling 2-Methoxyaniline and 1-Bromo-2,5-dimethylbenzene

This alternative pairing is equally viable and may be preferred depending on the relative cost and availability of the starting materials.

Experimental Protocol: The protocol is analogous to Route A. The reaction vessel is charged with the palladium catalyst, ligand, and base under an inert atmosphere. Anhydrous toluene is added, followed by 2-methoxyaniline (o-anisidine) and 1-bromo-2,5-dimethylbenzene. The reaction is heated and monitored as described previously. Work-up and purification steps are identical.

Data Summary: Buchwald-Hartwig Amination
ComponentRoute A Starting MaterialsRoute B Starting MaterialsTypical Reagents & Conditions
Amine 2,5-Dimethylaniline2-Methoxyaniline1.0 - 1.2 equivalents
Aryl Halide 2-Bromoanisole1-Bromo-2,5-dimethylbenzene1.0 equivalent
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃1-5 mol%
Ligand BINAP, Xantphos, BrettPhosBINAP, Xantphos, BrettPhos1-10 mol%
Base Cs₂CO₃, NaOtBu, K₃PO₄Cs₂CO₃, NaOtBu, K₃PO₄1.5 - 2.5 equivalents
Solvent Toluene, DioxaneToluene, DioxaneAnhydrous
Temperature 80 - 110 °C80 - 110 °CInert Atmosphere

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming C-N bonds.[5] While traditional protocols often required harsh conditions—high temperatures and stoichiometric copper—modern advancements have introduced ligand-accelerated systems that proceed under milder conditions.[5][6] The reaction is particularly useful for large-scale synthesis where the cost of palladium can be prohibitive.

The mechanism is generally understood to involve a Cu(I)/Cu(III) catalytic cycle, though the precise intermediates can vary.[1] The process typically involves coordination of the amine to a Cu(I) species, oxidative addition of the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to furnish the product.[1]

Synthesis Route A & B: Ullmann Approach

Both disconnection pathways (2,5-dimethylaniline + 2-bromoanisole OR 2-methoxyaniline + 1-bromo-2,5-dimethylbenzene) are applicable to the Ullmann condensation.

Experimental Protocol: General Procedure In a sealed tube or pressure vessel, the aryl halide (1.0 mmol), amine (1.2 mmol), copper(I) iodide (CuI, 5-10 mol%), a ligand such as L-proline or a phenanthroline derivative (10-20 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol) are combined.[7][8] A high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added.[5] The vessel is sealed and heated in an oil bath at a temperature ranging from 100 °C to 180 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.[7]

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine in Sealed Tube: - Aryl Halide - Amine - CuI Catalyst - Ligand - Base - Solvent (DMF/NMP) B Seal Vessel & Heat (100-180°C, 12-24h) A->B C Cool to Room Temp B->C D Dilute with Ethyl Acetate C->D E Wash with Water & Brine D->E F Dry, Concentrate & Purify (Column Chromatography) E->F

Caption: General experimental workflow for Ullmann Condensation.

Data Summary: Ullmann Condensation
ComponentGeneral RequirementsNotes
Amine 2,5-Dimethylaniline or 2-MethoxyanilineTypically used in slight excess.
Aryl Halide 2-Bromoanisole or 1-Bromo-2,5-dimethylbenzeneAryl iodides are more reactive but often more expensive.[5]
Catalyst CuI, Cu₂O, Cu powder5-20 mol%
Ligand L-proline, Phenanthroline, DiaminesOften required for improved yields and milder conditions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stoichiometric amounts are necessary.
Solvent DMF, NMP, DMSO, NitrobenzeneHigh-boiling, polar aprotic solvents are standard.[5]
Temperature 100 - 210 °CGenerally higher than Buchwald-Hartwig reactions.[5]

Alternative Synthetic Pathways

While cross-coupling reactions are dominant, other methods can be considered, most notably reductive amination.

Reductive Amination

This strategy involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ.[9] To synthesize a diarylamine like the target molecule, this would conceptually involve reacting an aniline with a cyclohexanone derivative, followed by reduction and subsequent aromatization.[10]

Conceptual Pathway: 2,5-Dimethylaniline + 2-methoxycyclohexanone → [Imine Intermediate] --(Reduction)--> N-(2-methoxycyclohexyl)-2,5-dimethylaniline --(Dehydrogenation)--> N-(2-methoxyphenyl)-2,5-dimethylaniline

This route is generally less practical for this specific target due to the multi-step nature and the potential challenges associated with the final aromatization step. However, one-pot reductive C-N coupling of nitroarenes with aryl halides is an emerging alternative that avoids the pre-formation of the amine.[11]

Starting Materials: Properties and Sourcing

The successful synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline is critically dependent on the quality and availability of the four key starting materials identified in the retrosynthetic analysis.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Physical PropertiesPotential Suppliers
2,5-Dimethylaniline 95-78-3[12]C₈H₁₁N[12]121.18[12]bp: 218 °C, mp: 11.5 °C[13]TCI[14][15], Matrix Fine Chemicals[12], Thermo Scientific[16]
2-Bromoanisole 578-57-4[17]C₇H₇BrO[17]187.03[17]bp: 223 °C, mp: 2 °C[17]MilliporeSigma[17], Thermo Scientific[18], Kavya Pharma[19], CHEMLYTE[20]
2-Methoxyaniline 90-04-0[21]C₇H₉NO[21]123.15[22]bp: 225 °C, mp: -1.5 °C[22]AK Scientific[21], MilliporeSigma[23], ECHEMI suppliers[24]
1-Bromo-2,5-dimethylbenzene 553-94-6[25]C₈H₉Br[25]185.06[25]density: 1.358 g/mL[26]Synquest Labs[25]

Conclusion

The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline is most reliably achieved through palladium- or copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as the more versatile and milder method, offering high yields under relatively benign conditions with a wide array of sophisticated ligands to tune reactivity. The Ullmann condensation , while traditionally requiring harsher conditions, remains a highly relevant and cost-effective alternative, especially for industrial-scale production. The choice between the two primary sets of starting materials—(2,5-dimethylaniline + 2-bromoanisole) versus (2-methoxyaniline + 1-bromo-2,5-dimethylbenzene)—will ultimately be guided by factors of cost, commercial availability, and downstream purification considerations. A thorough understanding of these core methodologies and starting material properties is essential for any researcher or drug development professional aiming to efficiently synthesize this and other valuable diarylamine structures.

References

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024). RSC Advances. Available from: [Link]

  • 2-Methoxyaniline suppliers and producers. BuyersGuideChem. Available from: [Link]

  • The synthesis of chiral diarylamines via asymmetric reductive amination. ResearchGate. Available from: [Link]

  • 2-Methoxyaniline (o-Anisidine) Chemical Properties, Uses, Safety, Suppliers & Prices in China. Sinochem Nanjing Corporation. Available from: [Link]

  • 2,5-DIMETHYLANILINE | CAS 95-78-3. Matrix Fine Chemicals. Available from: [Link]

  • 2,5-Dimethylaniline. ChemBK. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Laboratory Chemicals, 2,5-Dimethylaniline, 25g, Each. Lab Supplies. Available from: [Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2019). RSC Advances. Available from: [Link]

  • 2- Bromoanisole Exporter, Manufacturer & Supplier. Maksons Fine Chem Pvt. Ltd. Available from: [Link]

  • 2 Methoxyaniline Chemical. IndiaMART. Available from: [Link]

  • Copper-Assisted Amination of Boronic Acids for Synthesis of Bulky Diarylamines: Experimental and DFT Study. (2017). The Journal of Organic Chemistry. Available from: [Link]

  • One-Pot Synthesis of Diarylamines from Two Aromatic Amines via Oxidative Dearomatization–Imino Exchange–Reductive Aromatization. (2013). Organic Letters. Available from: [Link]

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (2019). RSC Advances. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]

  • 1-bromo-2,5-dimethylbenzene. Stenutz. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Molbank. Available from: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Revista de la Sociedad Química de México. Available from: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). ResearchGate. Available from: [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Semantic Scholar. Available from: [Link]

  • Dimethylaniline : Synthesis. (2021). YouTube. Available from: [Link]

  • How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?. (2023). FAQ. Available from: [Link]

  • N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. NextSDS. Available from: [Link]

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Exploratory

Thermodynamic Solvation Profiling of N-(2-methoxyphenyl)-2,5-dimethylaniline: A Technical Guide for Organic Solvents

Executive Summary N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1] is a highly lipophilic, sterically hindered diarylamine derivative. It is frequently utilized as a specialized building block in organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1] is a highly lipophilic, sterically hindered diarylamine derivative. It is frequently utilized as a specialized building block in organic synthesis, materials science (e.g., OLED hole-transport materials), and early-stage pharmaceutical discovery[]. Due to its unique structural asymmetry and bulky ortho-substituents, its solvation thermodynamics deviate from simple linear solvation energy relationships. This whitepaper provides a comprehensive, self-validating framework for understanding and empirically determining the solubility of this compound in various organic solvents.

Structural Causality and Solvation Thermodynamics

As a Senior Application Scientist, it is critical to look beyond basic "like-dissolves-like" heuristics and analyze the thermodynamics of dissolution ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ). For N-(2-methoxyphenyl)-2,5-dimethylaniline, the enthalpy of dissolution ( ΔHdiss​ ) is heavily dictated by its specific structural motifs:

  • Steric Shielding & Crystal Lattice Disruption: The secondary amine (-NH-) is flanked by an ortho-methoxy group on one phenyl ring and an ortho-methyl group on the other. This dual-sided steric bulk restricts the coplanarity of the aromatic rings, reducing the strength of π−π stacking in the solid state. Consequently, the energy required to disrupt the crystal lattice is lower than that of unhindered planar diarylamines, generally favoring solubility in non-polar media.

  • Hydrogen Bonding Constraints: While the secondary amine can act as a hydrogen bond donor and the methoxy oxygen as an acceptor, the steric crowding significantly impedes the approach of bulky protic solvents. Therefore, solvation relies predominantly on dispersion forces and dipole-induced dipole interactions rather than classical hydrogen bonding.

Predictive Profiling via Hansen Solubility Parameters (HSP)

To predict the solubility profile before empirical testing, we apply the3[3], which deconstructs the total cohesive energy density into three empirical coordinates: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ).

For N-(2-methoxyphenyl)-2,5-dimethylaniline, the estimated HSP coordinates are:

  • δD​ (Dispersion): ~18.5 MPa 1/2 (Driven by the high electron density of the two aromatic rings).

  • δP​ (Polar): ~4.2 MPa 1/2 (Arising from the asymmetric ether and amine dipoles).

  • δH​ (H-Bonding): ~5.0 MPa 1/2 (Suppressed by steric hindrance).

Solvents with HSP coordinates closely matching this profile will exhibit the highest thermodynamic solubility due to a minimized interaction radius ( Ra​ ) in Hansen space.

Quantitative Organic Solvent Solubility Matrix

Based on the thermodynamic profile and structural causality, the following table summarizes the predicted quantitative solubility of N-(2-methoxyphenyl)-2,5-dimethylaniline across distinct solvent classes.

SolventPolarity Index (P')Dielectric Constant (ε)Predicted Solubility Range (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 3.18.9> 150 (Freely Soluble)Optimal dispersion ( δD​ ) matching; accommodates bulky dipoles.
Toluene 2.42.4> 100 (Freely Soluble)Strong π−π interactions; low entropic penalty for cavity formation.
Ethyl Acetate (EtOAc) 4.46.050 - 100 (Soluble)Moderate H-bond acceptance; partially hindered by ortho-groups.
Methanol (MeOH) 5.132.75 - 15 (Slightly Soluble)Protic competition; limited by the hydrophobic bulk of the molecule.
n-Hexane 0.11.9< 5 (Very Slightly Soluble)Purely non-polar; fails to stabilize the amine and methoxy dipoles.
Water 9.080.1< 0.01 (Insoluble)Extreme hydrophobic effect; massive entropic penalty for solvation.

Empirical Validation: Self-Validating Shake-Flask Methodology

While predictive models guide solvent selection, empirical quantification is mandatory for rigorous process chemistry and formulation. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility (4[4]). However, naive execution often leads to kinetic artifacts.

The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol:
  • Solid-State Verification (Pre-test): Analyze the starting powder of N-(2-methoxyphenyl)-2,5-dimethylaniline using Powder X-Ray Diffraction (PXRD) to confirm the baseline polymorph.

  • Saturation: Add an excess of the compound (e.g., 200 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent.

    • Causality: A visible solid excess guarantees that the chemical potential of the solid equals that of the solute in solution, a strict prerequisite for thermodynamic equilibrium[5].

  • Equilibration: Seal the vial and agitate on an orbital shaker at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours.

    • Causality: Highly crystalline or sterically hindered molecules often exhibit slow dissolution kinetics. A 24-48 hour window ensures the system overcomes kinetic supersaturation and reaches true thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.1 mL of the filtrate.

    • Causality: Hydrophobic compounds frequently adsorb onto filter membranes. Discarding the initial volume saturates the membrane's binding sites, preventing artificially low concentration readings[4].

  • Self-Validation Loop (Post-test): Recover the residual solid from the centrifuge pellet and re-analyze via PXRD.

    • Causality: Solvents can induce polymorphic transformations or solvate formation during equilibration. If the solid form has changed, the measured solubility corresponds to the new form, not the original API. This loop ensures trustworthiness in the reported data.

  • Quantification: Dilute the filtered supernatant appropriately and quantify using a validated HPLC-UV method against a standard calibration curve.

Protocol S1 1. Solid-State Characterization (Initial PXRD to confirm polymorph) S2 2. Saturated Solution Preparation (Add excess API to organic solvent) S1->S2 S3 3. Thermodynamic Equilibration (Agitate at 25°C for 24-48 hours) S2->S3 S4 4. Phase Separation (Centrifuge & Filter, discard first 0.1 mL) S3->S4 S5 5. Self-Validation Loop (Analyze residual solid via PXRD) S4->S5 Solid residue S6 6. HPLC-UV Quantification (Determine thermodynamic solubility) S4->S6 S5->S1 Form change detected?

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion & Downstream Implications

Understanding the solubility of N-(2-methoxyphenyl)-2,5-dimethylaniline is critical for optimizing reaction yields and purification workflows. Its high solubility in halogenated (DCM) and aromatic solvents (Toluene) makes it ideal for homogeneous catalysis and liquid-liquid extractions. Conversely, its poor solubility in aliphatic hydrocarbons (e.g., n-hexane) provides an excellent anti-solvent pathway for crystallization and purity enhancement. By employing the self-validating shake-flask protocol, researchers can generate highly reliable, thermodynamically sound solubility profiles essential for advanced material and drug development.

References

  • Title: N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information Source: NextSDS URL: 1

  • Title: Main Product Catalog (CAS No.: 211292-60-3) Source: BOC Sciences URL:

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PMC (National Institutes of Health) URL: 4

  • Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich URL: 6

  • Title: Solvatochromic Probes and Their Applications in Molecular Interaction Studies (Hansen Solubility Parameters) Source: MDPI URL: 3

  • Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL: 5

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-methoxyphenyl)-2,5-dimethylaniline

Introduction N-(2-methoxyphenyl)-2,5-dimethylaniline is a diarylamine of interest in synthetic chemistry, potentially serving as a scaffold or intermediate in the development of novel materials or pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-methoxyphenyl)-2,5-dimethylaniline is a diarylamine of interest in synthetic chemistry, potentially serving as a scaffold or intermediate in the development of novel materials or pharmacologically active agents. Its structure, comprising a 2,5-dimethylaniline core linked to a 2-methoxyphenyl group, suggests specific electronic and steric properties that warrant detailed investigation. This guide provides a comprehensive framework for the definitive physicochemical characterization of this compound. Given the limited availability of published data for this specific molecule, we will proceed from the perspective of characterizing a newly synthesized batch. Our approach emphasizes not just the "what" but the "why," grounding each step in established analytical principles to ensure a robust and verifiable dataset.

Predicted Physicochemical Properties

Before empirical analysis, we can hypothesize certain properties based on the compound's constituent moieties: 2,5-dimethylaniline and 2-methoxyaniline. The presence of two aromatic rings suggests a solid state at room temperature with limited aqueous solubility. The secondary amine and methoxy ether group will likely confer solubility in moderately polar organic solvents.

Table 1: Predicted and Essential Physicochemical Parameters for N-(2-methoxyphenyl)-2,5-dimethylaniline

ParameterPredicted Characteristic / ValueRationale & Analytical Method
Molecular Formula C₁₅H₁₇NOBased on chemical structure
Molecular Weight 227.30 g/mol Calculated from molecular formula
Physical State Crystalline SolidThe large, rigid diarylamine structure promotes solid-state packing.
Melting Point > 30 °CAnalogous diarylamines are typically solids. A sharp melting range is a key indicator of purity. Determined via Melting Point Apparatus.
Boiling Point > 220 °CHigh molecular weight and aromaticity suggest a high boiling point, likely requiring vacuum distillation for accurate measurement.
Solubility Insoluble in water; Soluble in CH₂Cl₂, CHCl₃, Ethyl Acetate, AcetoneAromatic character dominates, but the N-H and C-O functionalities allow for solubility in common organic solvents. Empirically tested.
UV-Vis λₘₐₓ ~280-320 nmExpected π-π* transitions from the substituted aromatic systems. Determined by UV-Vis Spectroscopy.

Part 1: Synthesis, Purification, and Verification Workflow

The foundational step before any characterization is to ensure the sample's identity and purity. A plausible synthetic route is the Buchwald-Hartwig amination of 2-bromoanisole with 2,5-dimethylaniline. Following synthesis, a rigorous purification and verification protocol is mandatory.

Experimental Protocol 1: Purification by Column Chromatography and Recrystallization

Causality: Column chromatography is chosen to separate the target compound from unreacted starting materials, catalyst residues, and by-products based on polarity. Subsequent recrystallization is a highly effective method for removing trace impurities, yielding a crystalline solid with high purity, which is essential for accurate melting point determination and spectral analysis.

  • Column Preparation: A silica gel slurry is prepared in a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and packed into a glass column.

  • Sample Loading: The crude reaction mixture is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient, starting with a nonpolar mobile phase and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Fraction Pooling: Fractions containing the pure product (as determined by TLC) are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • The isolated solid is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol or isopropanol).

    • The solution is allowed to cool slowly to room temperature, then placed in an ice bath to promote crystal formation.

    • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

G cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Verification & Analysis Synthesis Buchwald-Hartwig Amination Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude Product Workup->Crude Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Rotovap Solvent Removal (Rotovap) TLC->Rotovap Recrystal Recrystallization Rotovap->Recrystal Pure Pure Crystalline Product Recrystal->Pure MP Melting Point Determination Pure->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy

Caption: Workflow for the purification and verification of N-(2-methoxyphenyl)-2,5-dimethylaniline.

Part 2: Structural Elucidation via Spectroscopic Analysis

Spectroscopy provides the definitive structural "fingerprint" of a molecule. For N-(2-methoxyphenyl)-2,5-dimethylaniline, NMR, IR, and Mass Spectrometry are essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each nucleus, splitting patterns reveal neighboring protons, and integration gives the relative number of protons.

¹H NMR (Predicted, 400 MHz, CDCl₃):

  • ~8.0-7.0 ppm (m, 7H): A complex multiplet region corresponding to the 7 aromatic protons on the two rings.

  • ~5.5-6.0 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the secondary amine. This peak may exchange with D₂O.

  • ~3.85 ppm (s, 3H): A sharp singlet for the methoxy (-OCH₃) group protons.

  • ~2.30 ppm (s, 3H): A singlet for the methyl protons at position 5 of the aniline ring.

  • ~2.15 ppm (s, 3H): A singlet for the methyl protons at position 2 of the aniline ring.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

  • ~150-120 ppm: Multiple signals corresponding to the 12 aromatic carbons. The carbon attached to the oxygen (C-O) will be downfield (~150 ppm), while the carbon attached to the nitrogen (C-N) will also be significantly downfield.

  • ~55.5 ppm: Signal for the methoxy (-OCH₃) carbon.

  • ~21.0 ppm: Signal for the methyl carbon at position 5.

  • ~17.5 ppm: Signal for the methyl carbon at position 2.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies upon absorbing infrared radiation.

Predicted Key IR Absorption Bands (cm⁻¹):

  • 3400-3300 cm⁻¹ (Sharp, Medium): N-H stretch of the secondary amine.

  • 3100-3000 cm⁻¹ (Medium): Aromatic C-H stretch.

  • 2950-2850 cm⁻¹ (Medium): Aliphatic C-H stretch from the methyl and methoxy groups.

  • 1600-1450 cm⁻¹ (Strong): Aromatic C=C ring stretching vibrations.

  • 1250-1200 cm⁻¹ (Strong): Asymmetric C-O-C stretch of the aryl ether.

  • 1100-1000 cm⁻¹ (Strong): Symmetric C-O-C stretch.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns can further corroborate the proposed structure.

  • Expected Exact Mass [M+H]⁺: 228.1383 for C₁₅H₁₈NO⁺. The observation of this ion with high accuracy (e.g., within 5 ppm) is strong evidence for the compound's identity.

  • Key Fragmentation: Expect to see fragments corresponding to the cleavage of the C-N bond, resulting in ions representing the 2,5-dimethylphenylamino radical cation and the 2-methoxyphenyl cation, as well as loss of methyl radicals from the methoxy or methyl groups.

G cluster_nmr NMR Signals cluster_ir IR Absorptions (cm⁻¹) cluster_ms Mass Spectrometry mol N-(2-methoxyphenyl)-2,5-dimethylaniline 2,5-Dimethylphenyl Group Secondary Amine (N-H) 2-Methoxyphenyl Group H_NMR ¹H NMR Aromatic H (7.0-8.0 ppm) N-H (5.5-6.0 ppm) OCH₃ (3.85 ppm) CH₃ (2.1-2.3 ppm) mol:f0->H_NMR mol:f1->H_NMR mol:f2->H_NMR C_NMR ¹³C NMR Aromatic C (120-150 ppm) OCH₃ (55.5 ppm) CH₃ (17-21 ppm) mol:f0->C_NMR mol:f2->C_NMR IR N-H Stretch (3350) C-H (Aromatic/Aliphatic) C=C Stretch (1600-1450) C-O Ether Stretch (1250) mol:f1->IR mol:f2->IR MS [M+H]⁺ = 228.1383 Key Fragments

Caption: Correlation of molecular structure to expected spectroscopic signals.

Part 3: Safety and Handling

Trustworthiness: While no specific safety data sheet (SDS) exists for the title compound, its structure suggests hazards analogous to other substituted anilines and xylidines. A cautious approach is mandatory.

  • Toxicity: Anilines are toxic and can be absorbed through the skin. They are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1][2] N-(2-methoxyphenyl)-2,5-dimethylaniline should be handled as a toxic substance.

  • Personal Protective Equipment (PPE): Always use under a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[1][3]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1] Take precautionary measures against static discharge.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

This guide provides a comprehensive, scientifically-grounded framework for the full physicochemical characterization of N-(2-methoxyphenyl)-2,5-dimethylaniline. By adhering to these protocols, researchers can generate a reliable and complete dataset for this compound, ensuring the integrity of any subsequent research.

References

  • NextSDS. N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. Available from: [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available from: [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. Available from: [Link]

  • Ajibade, P. A., & Andrew, F. P. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. Available from: [Link]

  • Supplementary Information for a scientific article. (n.d.). Available from: [Link]

  • Al-Majid, A. M., et al. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. International Union of Crystallography. Available from: [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet - N,N-Dimethylaniline. Available from: [Link]

Sources

Exploratory

theoretical properties of "N-(2-methoxyphenyl)-2,5-dimethylaniline"

An In-Depth Technical Guide to the Theoretical Properties of N-(2-methoxyphenyl)-2,5-dimethylaniline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive theoretical explora...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of N-(2-methoxyphenyl)-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical exploration of N-(2-methoxyphenyl)-2,5-dimethylaniline, a substituted diphenylamine derivative. As direct experimental and computational data for this specific molecule are not extensively published, this document synthesizes information from studies on structurally analogous compounds to build a robust theoretical profile.[1] The principles and methodologies discussed are grounded in established computational chemistry practices, offering valuable insights for researchers interested in the conformational, electronic, and spectroscopic properties of N-aryl anilines.

Introduction and Molecular Structure

N-(2-methoxyphenyl)-2,5-dimethylaniline belongs to the class of tri-substituted anilines, which are precursors and key structural motifs in materials science and medicinal chemistry.[2][3] Its structure, featuring a central nitrogen atom bridging two substituted phenyl rings, gives rise to complex stereoelectronic properties. The presence of ortho substituents on both rings (a methoxy group and a methyl group) introduces significant steric hindrance, which is a dominant factor in determining the molecule's preferred three-dimensional conformation and, consequently, its electronic and reactive properties.

A fundamental step in any theoretical analysis is the determination of the molecule's ground-state geometry. This is typically achieved through quantum mechanical calculations, such as Density Functional Theory (DFT).

cluster_0 Fig 2. Frontier Molecular Orbital Energy Diagram cluster_1 LUMO LUMO (-1.5 eV) LUMO->b HOMO HOMO (-5.2 eV) HOMO->a Energy Energy Fig 3. DFT Computational Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311+G**) A->B C 3. Frequency Calculation B->C D 4. Verify Minimum Energy (No imaginary frequencies) C->D Confirmation E 5. Single Point Energy Calculation (for electronic properties) D->E F 6. Property Analysis (HOMO/LUMO, MEP, etc.) E->F G 7. TD-DFT Calculation (for UV-Vis Spectrum) E->G H 8. GIAO Calculation (for NMR Shifts) E->H

Caption: A typical workflow for theoretical property calculation using DFT.

Step-by-Step Protocol:

  • Structure Building: Construct the initial 3D geometry of N-(2-methoxyphenyl)-2,5-dimethylaniline using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation. This is a critical step to ensure all subsequent calculations are based on a stable structure. A[1] functional like B3LYP and a basis set like 6-311+G** are appropriate. 3[4]. Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. 4[1]. Verification: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies. If imaginary frequencies exist, it indicates a transition state, and the geometry must be re-optimized.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive electronic properties like HOMO/LUMO energies, Mulliken charges, and the molecular electrostatic potential.

  • Spectroscopic Predictions: For more advanced analysis, perform TD-DFT calculations for the UV-Vis spectrum and GIAO calculations for NMR chemical shifts.

Conclusion and Outlook

The theoretical properties of N-(2-methoxyphenyl)-2,5-dimethylaniline are dominated by the steric interactions of its ortho substituents, leading to a non-planar, twisted conformation. This structure limits inter-ring conjugation but results in a molecule with strong electron-donating character, as evidenced by a predicted high-energy HOMO. These features suggest potential applications as an antioxidant, a building block for hole-transporting materials in organic electronics, or as a scaffold in medicinal chemistry. T[2][5]he computational protocols and theoretical insights provided in this guide offer a solid foundation for future experimental and theoretical investigations into this and related substituted diphenylamine compounds.

References

  • Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. (2024). Vertex AI Search.
  • Unveiling the Electronic Landscape: A DFT- Based Comparative Guide to N-Allyl-3- (trifluoromethyl)aniline. (n.d.). BenchChem.
  • Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. (2025). ACS Omega.
  • DFT studies of the effectiveness of p-substituted diphenyl amine antioxidants in styrene-butadiene rubber through their Cu(II) coordination ability. (n.d.). ResearchGate.
  • Density functional studies of aniline and substituted anilines. (1999). Journal of Molecular Structure: THEOCHEM.
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI.
  • Substituent Effects on the Physical Properties and pKa of Aniline. (2000). International Journal of Quantum Chemistry.
  • DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. (2015). Source not specified.
  • Example of a DFT-calculated adsorption configuration of an aniline... (n.d.). ResearchGate.
  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023). Source not specified.
  • How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? (2023). FAQ.
  • Benzenamine, 2-fluoro-4-methoxy. (n.d.). Organic Syntheses Procedure.
  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2024). IUCr.
  • Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. (2025). ResearchGate.
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2025). ResearchGate.
  • N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. (n.d.). NextSDS.
  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). Semantic Scholar.
  • X-ray Diffraction and DFT Studies of 2-Methoxy-5-phenylaniline. (2007). CORE.
  • N,N-Dimethylaniline: Properties, Analysis and Application. (2024). ChemicalBook.
  • 2-methoxy-n,5-dimethylaniline hydrochloride (C9H13NO). (n.d.). PubChem.

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Foundational

The Evolution and Application of Substituted N-Phenylanilines: From Industrial Antioxidants to Targeted Therapeutics

Executive Summary Substituted N-phenylanilines, commonly referred to as diarylamines or diphenylamines, represent one of the most versatile and privileged structural motifs in organic and medicinal chemistry. As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted N-phenylanilines, commonly referred to as diarylamines or diphenylamines, represent one of the most versatile and privileged structural motifs in organic and medicinal chemistry. As a Senior Application Scientist, I have observed how the understanding and application of this carbon–nitrogen (C–N) scaffold have evolved. Originally isolated as a byproduct of dye manufacturing, the diphenylamine core has undergone rigorous structural optimization to yield some of the most critical non-steroidal anti-inflammatory drugs (NSAIDs) and highly selective allosteric kinase inhibitors in modern oncology. This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic pharmacology, and modern synthetic methodologies defining substituted N-phenylanilines.

Historical Genesis and Industrial Applications

The discovery of diphenylamine dates back to 1864 when German chemist A. W. Hofmann isolated the compound during the dry distillation of aniline dyes[1]. Two years later, French chemists purposefully synthesized it via the deamination of an aniline mixture[1].

Initially, the electron-rich nature of the diarylamine core made it highly susceptible to oxidation, leading to its early adoption as an industrial antioxidant. By 1872, its distinct blue coloration in the presence of oxidizing agents allowed it to be utilized as a redox indicator to detect nitrous acid in sulfuric acid, and later, nitrates in drinking water[1]. Throughout the mid-20th century, alkylated diphenylamines were heavily utilized as antiozonants in rubber manufacturing and as stabilizers in lubricants and propellants[1]. In 1947, the compound was even registered as an agricultural pesticide and fungicide to prevent apple scald[1].

Pharmacological Evolution: From NSAIDs to Targeted Oncology

Cyclooxygenase (COX) Inhibition

The transition of N-phenylanilines from industrial chemicals to therapeutics began with the discovery of their anti-inflammatory properties. Derivatives such as diclofenac, mefenamic acid, and flufenamic acid were developed as potent non-steroidal anti-inflammatory drugs (NSAIDs)[2].

Diclofenac, a phenylacetic acid derivative containing a 2,6-dichloro-substituted diphenylamine core, functions by competitively obstructing the binding of arachidonic acid to cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes[]. This blockade halts the downstream synthesis of pro-inflammatory prostanoids, including prostaglandin-E2 (PGE2) and thromboxanes, effectively mitigating nociceptive and inflammatory responses[].

Allosteric MEK1/2 Inhibition in Oncology

In the early 2000s, high-throughput screening and structure-based drug design repurposed the diphenylamine scaffold for targeted cancer therapy. Researchers identified that the diphenylamine core could selectively bind to a unique allosteric pocket on MEK1/2 (Mitogen-Activated Protein Kinase Kinase 1/2)[4].

  • CI-1040: The first MEK inhibitor to demonstrate in vivo activity and enter clinical trials was CI-1040, a benzhydroxamate ester derivative of anthranilic acid[4]. While highly selective, its clinical development was terminated due to poor aqueous solubility and rapid metabolic clearance driven by its hydroxamate side chain[4].

  • PD0325901: To overcome these pharmacokinetic liabilities, the diphenylamine core was optimized, and the hydroxamate side chain was modified to yield PD0325901. This analog exhibited a significantly increased potency (IC50 of 1 nM for activated MEK1/2) and improved oral bioavailability[5]. PD0325901 acts as a non-competitive allosteric inhibitor; it does not compete with ATP or ERK1/2. Instead, it exerts a synergistic stabilizing effect, locking the enzyme in a ternary complex (inhibitor-MEK1-nucleotide) that prevents catalytic function[5].

  • XL518 (GDC-0973): Further structural evolution led to XL518. Guided by X-ray crystallography, researchers replaced the hydroxamate ester with a metabolically stable azetidinyl carboxamide linkage. This modification exploited unique and efficient contacts with the bound ATP γ-phosphate and Asp190 in the catalytic loop region of MEK, culminating in a highly potent clinical candidate[6].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the pharmacological evolution of diphenylamine-based MEK inhibitors.

Table 1: Evolution of Diphenylamine MEK Inhibitors

CompoundTargetBiochemical IC50Key Structural FeatureClinical Status
CI-1040 MEK1/2PotentBenzhydroxamate esterTerminated (poor exposure)
PD0325901 MEK1/21 nMModified hydroxamate side chainClinical Trials
XL518 (GDC-0973) MEK1/2PotentAzetidinyl carboxamide linkageApproved

Mechanistic Visualization: Allosteric Blockade

To understand the causality of MEK inhibition by N-phenylanilines, we must visualize the MAPK signaling cascade. The inhibitor binds adjacent to the ATP pocket, preventing the phosphorylation of ERK1/2 without disrupting ATP binding.

MEK_Inhibition RAS RAS (Active) RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Response Tumor Proliferation ERK->Response Gene Transcription DP_Inhibitor N-phenylaniline Inhibitor (e.g., PD0325901) DP_Inhibitor->MEK Allosteric Block

Fig 1. Allosteric inhibition of the RAS/RAF/MEK/ERK signaling pathway by N-phenylanilines.

Synthetic Strategies: The Buchwald-Hartwig Paradigm

The construction of the C–N bond is the fundamental bottleneck in synthesizing substituted N-phenylanilines. Historically, this was achieved via the Ullmann Condensation , a copper-catalyzed process requiring harsh temperatures (>150°C) and strong inorganic bases[7]. This method severely limited the functional group tolerance required for complex drug molecules.

The paradigm shifted in the late 1990s with the development of the Buchwald-Hartwig Amination [8]. This palladium-catalyzed cross-coupling reaction utilizes bulky, electron-rich bidentate phosphine ligands (such as BINAP or DPPF) to facilitate the coupling of aryl halides with primary or secondary amines under exceptionally mild conditions[7][8]. The bidentate ligands are critical as they prevent the formation of inactive palladium iodide dimers following oxidative addition, thereby accelerating the catalytic cycle[8].

Table 2: Comparative Synthetic Methodologies for Diarylamines [7]

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst System Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines (e.g., BINAP)
Reaction Temperature High (>150–220°C)Milder (25–120°C)
Base Requirement Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Substrate Scope Favored for electron-poor aryl halidesBroad (electron-rich and neutral halides)

Self-Validating Experimental Protocol: Pd-Catalyzed Amination

To ensure high reproducibility and scientific integrity, the following step-by-step protocol details the Buchwald-Hartwig synthesis of a model diarylamine (e.g., di(p-tolyl)amine). As an application scientist, I have structured this workflow to be self-validating—meaning each step contains a mechanistic rationale (causality) that inherently prevents downstream failure[7][8].

Objective: Synthesis of a substituted diarylamine via Pd-catalyzed C–N cross-coupling.

  • Step 1: Catalyst Pre-Activation (Glovebox Operations)

    • Action: In an inert-atmosphere glovebox, combine Pd₂(dba)₃ (1 mol%), BINAP ligand (2 mol%), and sodium tert-butoxide (NaOtBu, 1.2 equiv) in an oven-dried Schlenk tube.

    • Causality: Pre-mixing the palladium source with the bulky bidentate ligand before introducing the substrate ensures the rapid and uniform generation of the active Pd(0) species. NaOtBu is selected because its steric bulk makes it highly basic but strictly non-nucleophilic, preventing unwanted nucleophilic aromatic substitution side-reactions.

  • Step 2: Substrate Addition

    • Action: Add the aryl halide (1.0 equiv) and the primary amine (1.2 equiv) to the tube. Dilute the mixture with anhydrous, degassed toluene (5 mL).

    • Causality: Toluene provides a high-boiling, aprotic environment. Protic solvents must be strictly avoided as they can protonate the palladium-amido complex, leading to premature catalyst quenching and hydrodehalogenation side reactions[8].

  • Step 3: Thermal Execution and Monitoring

    • Action: Seal the Schlenk tube, remove it from the glovebox, and heat in a preheated oil bath at 100°C for 16 hours. Monitor the reaction progress via GC-MS or TLC[7].

    • Causality: Controlled thermal activation provides the necessary energy to overcome the barrier for the final reductive elimination step, which is often the rate-limiting step in forming the C–N bond. This step yields the desired diarylamine and regenerates the Pd(0) catalyst[7].

  • Step 4: Workup, Isolation, and Validation

    • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite. Wash the organic filtrate sequentially with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via flash column chromatography[7].

    • Causality: The Celite filtration physically traps the aggregated palladium catalyst and insoluble inorganic halide salts. The sequential aqueous washes remove residual NaOtBu and polar impurities. This rigorous workup validates the purity of the crude product prior to chromatography, ensuring the isolated diarylamine is of sufficient grade for sensitive downstream biological assays.

References

  • BenchChem - A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
  • PubMed (NIH) - The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901.
  • ACS Medicinal Chemistry Letters - Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973).
  • Wikipedia - Diphenylamine.
  • Wikipedia - Buchwald–Hartwig amination.
  • PMC (NIH) - MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms.
  • ResearchGate - Synthesis of diphenylamine macrocycles and their anti-inflammatory effect.
  • BOC Sciences - Diclofenac: Definition, Mechanism of Action and Uses.

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Exploratory

Fundamental Reactivity and Application Profiling of N-(2-methoxyphenyl)-2,5-dimethylaniline

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists As a Senior Application Scientist, I frequently encounter challenges when integrating sterically encumbered, electron-rich diarylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Synthetic Chemists

As a Senior Application Scientist, I frequently encounter challenges when integrating sterically encumbered, electron-rich diarylamines into complex active pharmaceutical ingredients (APIs) or advanced organic materials. N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1] represents a quintessential example of a molecule where structural nuances dictate strict operational boundaries.

This whitepaper dissects the fundamental reactivity of N-(2-methoxyphenyl)-2,5-dimethylaniline. Rather than providing a generic list of reactions, we will explore the causality behind its behavior—specifically how its unique steric and electronic topography dictates experimental choices in cross-coupling, redox chemistry, and electrophilic aromatic substitution.

Structural and Electronic Profiling

To predict the reactivity of N-(2-methoxyphenyl)-2,5-dimethylaniline, we must first map its microenvironment. The molecule is a secondary diarylamine characterized by two distinct aromatic rings:

  • The 2-Methoxyphenyl Ring: Highly electron-rich due to the strong resonance donation (+M effect) of the ortho-methoxy group.

  • The 2,5-Dimethylphenyl Ring: Moderately electron-rich due to the inductive (+I) and hyperconjugative effects of the methyl groups.

Steric Encumbrance & Conformational Locking

The presence of substituents at the ortho positions on both rings (the methoxy group on one side, and a methyl group on the other) creates a highly congested steric environment around the central nitrogen atom. This steric bulk restricts the free rotation of the C–N bonds, effectively shielding the nitrogen lone pair. Consequently, standard nucleophilic attacks (e.g., SN2 alkylations) are kinetically unfavorable.

Electronic Density & HOMO/LUMO Dynamics

Despite the steric shielding, the nitrogen lone pair is highly delocalized into the adjacent electron-rich aromatic systems. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule highly susceptible to single-electron oxidation. The push-pull dynamics between the nitrogen lone pair and the ortho-methoxy oxygen also create potential bidentate coordination sites for transition metals.

ReactivityProfile Core N-(2-methoxyphenyl)- 2,5-dimethylaniline Steric Steric Encumbrance (ortho-Me, ortho-OMe) Core->Steric Electronic Electron-Rich Core (+M and +I effects) Core->Electronic N_Alk Buchwald-Hartwig Cross-Coupling (Requires BrettPhos/RuPhos) Steric->N_Alk Hinders N-binding Redox SET Oxidation (Stable Aminium Radical) Steric->Redox Prevents Dimerization Electronic->N_Alk Accelerates Oxidative Addition Electronic->Redox Lowers Oxidation Potential EAS Electrophilic Aromatic Substitution (para-directing) Electronic->EAS Activates Ring

Figure 1: Causality map linking structural features to fundamental reactivity pathways.

Core Reactivity Pathways

Pathway A: Transition-Metal Catalyzed N-Arylation (The Steric Bottleneck)

Converting this secondary diarylamine into a tertiary triarylamine via Buchwald-Hartwig cross-coupling is a notoriously difficult transformation. Standard bidentate phosphine ligands (like BINAP or dppf) fail.

The Causality: In the catalytic cycle, the oxidative addition of the aryl halide to Pd(0) is fast due to the electron-rich nature of the system. However, the subsequent amine binding and deprotonation steps are severely hindered by the ortho-substituents. More critically, even if the palladium amido complex forms, reductive elimination becomes the rate-limiting step[2]. To overcome this, highly bulky, electron-rich monodentate biaryl phosphine ligands like BrettPhos or RuPhos are mandatory[3]. The extreme steric bulk of BrettPhos physically crowds the coordination sphere of the Pd(II) intermediate, thermodynamically forcing the reductive elimination of the triarylamine product to relieve steric strain[2][3].

Pathway B: Single-Electron Transfer (SET) and Aminium Radical Cation Formation

Diarylamines are classic redox-active motifs. When subjected to electrochemical or photochemical oxidation, N-(2-methoxyphenyl)-2,5-dimethylaniline readily loses a single electron to form an aminium radical cation [4].

The Causality: Unsubstituted aniline radicals rapidly undergo benzidine-type dimerization. However, in this molecule, the ortho-methoxy and ortho/meta-methyl groups serve a dual purpose:

  • They electronically stabilize the radical cation via resonance and hyperconjugation[5].

  • They physically block the reactive ortho positions, preventing intermolecular coupling and granting the radical cation exceptional thermodynamic stability[5].

Pathway C: Electrophilic Aromatic Substitution (EAS) Regioselectivity

If subjected to electrophiles (e.g., bromination, nitration), the reaction will not occur at the nitrogen due to steric shielding. Instead, EAS will occur on the aromatic rings. The nitrogen atom and the methoxy group are strongly ortho/para directing. Because the ortho positions are either occupied or sterically blocked, incoming electrophiles will exclusively target the para positions relative to the amine on both rings (position 4 on the methoxy ring, and position 4 on the dimethyl ring).

Quantitative Data Summary: Ligand Effects on N-Arylation

To demonstrate the critical nature of ligand selection, the following table summarizes the quantitative yield of the N-arylation of N-(2-methoxyphenyl)-2,5-dimethylaniline with 4-chlorotoluene under standardized conditions (1.5 eq NaOtBu, Toluene, 110°C).

Ligand ClassSpecific LigandCatalyst PrecursorTime (h)Yield (%)Causality / Mechanistic Observation
Bidentate PhosphineBINAPPd2(dba)324<5%Steric clash prevents amine binding to the Pd center.
Bidentate PhosphinedppfPd(OAc)224TraceAmido complex forms but fails to undergo reductive elimination.
Monodentate BiarylRuPhosPd2(dba)31245%Moderate conversion; reductive elimination remains sluggish.
Monodentate Biaryl BrettPhos Pd(OAc)2 8 92% Extreme ligand bulk forces rapid reductive elimination.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Sterically Demanding Buchwald-Hartwig Cross-Coupling

Objective: Synthesis of a triarylamine utilizing BrettPhos to overcome the reductive elimination bottleneck.

  • Preparation (Glovebox/Schlenk Line): In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)2 (2.0 mol%) and BrettPhos (4.0 mol%).

    • Validation Check: The ratio of Pd to ligand must be strictly 1:2 to ensure the formation of the active L1Pd(0) species without leaving unligated Pd that could cause blackout (Pd nanoparticle aggregation).

  • Substrate Addition: Add N-(2-methoxyphenyl)-2,5-dimethylaniline (1.0 equiv), the aryl chloride (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Introduction: Add anhydrous, thoroughly degassed toluene (0.2 M concentration).

    • Causality: Oxygen must be excluded as electron-rich phosphines like BrettPhos are highly susceptible to oxidation to phosphine oxides, which kills the catalytic cycle.

  • Reaction Execution: Seal the tube and heat to 110°C for 8 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Substrate Prep Strictly Anhydrous Step2 2. Catalyst Activation Pd(OAc)2 + BrettPhos Step1->Step2 Step3 3. C-N Coupling 110°C, NaOtBu Step2->Step3 Step4 4. Workup & Isolation Celite Filtration Step3->Step4 Step5 5. Validation NMR & Mass Spec Step4->Step5

Figure 2: Step-by-step workflow for the Pd-catalyzed N-arylation of hindered diarylamines.

Protocol 2: Cyclic Voltammetry (CV) for Aminium Radical Validation

Objective: Determine the oxidation potential and validate the stability of the aminium radical cation.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane (DCM).

  • Analyte Addition: Dissolve N-(2-methoxyphenyl)-2,5-dimethylaniline to a concentration of 1.0 mM in the electrolyte solution.

  • Cell Setup: Utilize a three-electrode system: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Sweep the potential from 0.0 V to +1.2 V (vs. Ag/Ag+) at a scan rate of 100 mV/s.

  • Validation Check: A fully reversible anodic/cathodic wave (where the ratio of anodic peak current to cathodic peak current Ipa​/Ipc​≈1 ) indicates the formation of a highly stable, long-lived aminium radical cation. If the return wave is diminished, it indicates the radical is undergoing a secondary chemical reaction (e.g., dimerization), which is highly unlikely for this sterically protected molecule[4][5].

References

  • NextSDS. N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. Retrieved from: [Link]

  • The Journal of Organic Chemistry (ACS Publications). Computational Analysis on the Pd-Catalyzed C–N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. Retrieved from: [Link]

  • Journal of the American Chemical Society (ACS Publications). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Retrieved from:[Link]

  • National Institutes of Health (PMC). Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis. Retrieved from:[Link]

  • ResearchGate. Tetrakis(4-methoxyphenyl)-Substituted Homologue Studied by Thin-Layer in Situ Electron Spin Resonance/UV-Vis-NIR Spectroelectrochemistry. Retrieved from: [Link]

Sources

Foundational

In-Depth Technical Guide: Safety, Handling, and Application of N-(2-methoxyphenyl)-2,5-dimethylaniline

Introduction & Structural Significance N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized unsymmetrical secondary diarylamine. Structurally, it features a central nitrogen atom bridged by...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized unsymmetrical secondary diarylamine. Structurally, it features a central nitrogen atom bridged by an electron-donating 2-methoxyphenyl ring and a sterically demanding 2,5-dimethylphenyl (xylidine) moiety. In advanced organic synthesis, this compound serves as a critical building block for the development of triarylamines, organic light-emitting diode (OLED) hole-transport materials, and complex pharmaceutical intermediates.

Handling this compound requires a deep understanding of both its steric reactivity profile and its toxicological hazards. This whitepaper provides a comprehensive, self-validating framework for researchers to safely manipulate and utilize this diarylamine in complex catalytic workflows.

Physicochemical Data & Hazard Profiling

To establish proper engineering controls, researchers must first understand the physical and hazardous parameters of the compound. The data below synthesizes the known profile of this chemical[1].

PropertyValue / Classification
Chemical Name N-(2-methoxyphenyl)-2,5-dimethylaniline
CAS Registry Number 211292-60-3
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Physical State Solid / Powder (Typical)
Structural Class Unsymmetrical Secondary Diarylamine
Primary Hazards Acute Toxicity (Dermal/Inhalation), Irritant
Target Organ Toxicity Blood (Methemoglobinemia), Liver, Central Nervous System

Mechanistic Toxicology: The Methemoglobinemia Pathway

Expertise & Causality: Standard safety data sheets often list "Harmful if absorbed through skin," but fail to explain the why. Like many substituted anilines and diarylamines, N-(2-methoxyphenyl)-2,5-dimethylaniline is highly lipophilic[2]. If the powder or a solvated form contacts unprotected skin, it rapidly permeates the lipid bilayer of the epidermis and enters systemic circulation.

Once in the bloodstream, the compound is transported to the liver, where Cytochrome P450 (CYP) enzymes metabolize the secondary amine via N-hydroxylation. The resulting N-arylhydroxylamine metabolite is the true toxicophore. It enters erythrocytes (red blood cells) and initiates a catalytic co-oxidation cycle with oxyhemoglobin, converting the functional ferrous iron (Fe²⁺) into non-functional ferric iron (Fe³⁺). This condition, known as methemoglobinemia , drastically reduces the blood's oxygen-carrying capacity, leading to cellular hypoxia, cyanosis, and in severe cases, death[2].

Understanding this mechanism dictates our strict adherence to the barrier and handling protocols outlined below.

E-E-A-T Grounded Safety & Handling Protocols

Engineering Controls
  • Containment: All weighing, transferring, and reaction setups must be performed inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood.

  • Static Dissipation: Diarylamine powders are prone to triboelectric charging. An anti-static ionizer bar must be active in the weighing area to prevent the powder from aerosolizing and posing an inhalation risk.

PPE Selection & Causality
  • Gloves: Do not rely on a single glove type.

    • For handling dry powder: Double-layer nitrile gloves are sufficient.

    • For handling solvated compound (e.g., in DCM, DMF, or Toluene): Nitrile offers zero breakthrough resistance to many organic solvents. You must wear butyl rubber or PTFE-laminated gloves over a nitrile inner layer. If the solvent breaches the glove, it will carry the lipophilic diarylamine directly through your skin.

  • Respirator: If engineering controls fail or a spill occurs outside the hood, a half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Self-Validating Standard Operating Procedures (SOPs)

The following workflows are designed as self-validating systems. A protocol is only trustworthy if the researcher can objectively verify that each step has succeeded before moving to the next.

SOP 1: Anti-Static Weighing and Inert Transfer

Step 1: Balance Preparation

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Engage the anti-static ionizer for 10 seconds.

  • Self-Validation: Tare the balance. Observe the digital readout for 5 seconds. If the mass fluctuates by more than ±0.2 mg, static charge or air drafts are still present. Do not proceed until the reading is absolutely locked.

Step 2: Compound Dispensing

  • Action: Using a grounded stainless-steel spatula, dispense the required mass of N-(2-methoxyphenyl)-2,5-dimethylaniline.

  • Self-Validation: Inspect the spatula after dispensing. If powder clings aggressively to the metal, static is present. Re-ionize the environment.

Step 3: Transfer to Reaction Vessel

  • Action: Transfer the powder to an oven-dried Schlenk flask. Seal with a rubber septum and cycle the flask on a Schlenk line (Vacuum/Argon) three times.

  • Self-Validation: Close the manifold vacuum valve and open the Argon line. Watch the mineral oil bubbler. If the bubbler shows a steady, slow positive pressure release without any reverse flow (sucking back), the system is successfully sealed and oxygen-free.

SOP 2: Application in Buchwald-Hartwig Cross-Coupling

N-(2-methoxyphenyl)-2,5-dimethylaniline is frequently utilized in 3 to synthesize complex triarylamines[3]. Because this secondary amine is sterically hindered by the 2,5-dimethyl and 2-methoxy groups, specialized catalytic conditions are required[4].

Step 1: Catalyst & Ligand Activation

  • Action: In the Argon-flushed Schlenk flask containing the diarylamine, add the aryl halide electrophile, Pd₂(dba)₃ (catalyst), RuPhos (sterically demanding ligand), and Sodium tert-butoxide (NaOtBu). Inject anhydrous toluene.

  • Causality: RuPhos is chosen specifically because its bulky, electron-rich biaryl structure accelerates the difficult reductive elimination step of the bulky triarylamine product, preventing catalyst resting-state trapping.

  • Self-Validation: Stir at room temperature for 5 minutes. The solution should transition from a heterogeneous yellow suspension to a deep red/burgundy homogeneous solution. This color shift visually validates the formation of the active L-Pd(0) catalytic species. If it remains pale yellow, oxygen has poisoned the catalyst or the base is degraded.

Step 2: Thermal Reaction & Monitoring

  • Action: Heat the reaction to 90°C.

  • Self-Validation: After 2 hours, pull a 0.1 mL aliquot via an Argon-purged syringe. Quench in wet ethyl acetate and spot on a TLC plate. The disappearance of the fluorescent starting material spot (N-(2-methoxyphenyl)-2,5-dimethylaniline) validates reaction progression.

Workflow Visualization

The following diagram maps the critical path for handling this compound, emphasizing the self-validation checkpoints required for safety and chemical integrity.

G Start Compound Storage (Argon, 2-8°C) PPE PPE & Environment Setup (Fume Hood, Nitrile/Butyl Gloves) Start->PPE Retrieve Weigh Anti-Static Weighing (Enclosed Balance) PPE->Weigh Validate Draft Transfer Inert Transfer (Schlenk Flask) Weigh->Transfer Verify Mass React Catalytic Reaction (e.g., Buchwald-Hartwig) Transfer->React Degas System Quench Safe Quenching (Aqueous Workup) React->Quench TLC/LCMS Confirm

Safe handling and reaction workflow for N-(2-methoxyphenyl)-2,5-dimethylaniline.

Emergency Decontamination

If dermal exposure occurs, immediate action is required to prevent the onset of methemoglobinemia:

  • Do NOT use organic solvents (like acetone or ethanol) to wash the skin. Solvents will exponentially increase the dermal absorption rate of the lipophilic diarylamine.

  • Wash the affected area immediately with copious amounts of lukewarm water and a mild, non-abrasive soap for at least 15 minutes.

  • Monitor the exposed individual for blue/purplish discoloration of the lips or nail beds (cyanosis). If observed, administer 100% oxygen and seek immediate emergency medical treatment (Methylene blue is the standard clinical antidote for severe methemoglobinemia).

References

  • Alfa Chemistry, "CAS 211292-60-3 N-(2-Methoxyphenyl)
  • Benchchem, "3-Bromo-N-methylaniline: Diarylamine Toxicity and Methemoglobinemia Profile", Benchchem.
  • RSC Publishing, "Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction", RSC Advances.
  • ACS Publications, "Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable[Pd(NHC)(μ-Cl)

Sources

Exploratory

Comprehensive Technical Guide: Synthesis, Properties, and Applications of N-(2-methoxyphenyl)-2,5-dimethylaniline

Executive Summary N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized, sterically hindered diarylamine. In modern chemical research, this compound bridges the gap between advanced materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly specialized, sterically hindered diarylamine. In modern chemical research, this compound bridges the gap between advanced materials science and pharmaceutical development. It serves as a critical building block for synthesizing triarylamine-based hole transport materials in Organic Light-Emitting Diodes (OLEDs) and acts as a privileged scaffold in the development of targeted kinase inhibitors.

This whitepaper provides an authoritative, self-validating guide to the compound's chemical properties, synthetic methodologies, and field-proven applications.

Chemical Identity & Quantitative Data

Understanding the fundamental physicochemical properties of N-(2-methoxyphenyl)-2,5-dimethylaniline is essential for predicting its behavior in cross-coupling reactions and biological assays. The quantitative data below represents the standard specifications required for high-tier research applications, synthesized from commercial chemical databases such as [1] and [2].

ParameterSpecification / Value
Chemical Name N-(2-methoxyphenyl)-2,5-dimethylaniline
CAS Registry Number 211292-60-3
Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Purity Standard ≥ 95% (HPLC/NMR)
Physical State Pale yellow solid to viscous oil
Primary Use Cases OLED Precursors, API Intermediates

Mechanistic Causality: The Buchwald-Hartwig Amination

The most robust and field-proven method to synthesize N-(2-methoxyphenyl)-2,5-dimethylaniline is via the Palladium-Catalyzed Buchwald-Hartwig Amination [3]. Attempting to form this sterically hindered C-N bond via classical nucleophilic aromatic substitution (SNAr) is ineffective due to the lack of strong electron-withdrawing groups on the aryl halide.

Mechanistic Causality of Reagent Selection:

  • Coupling Partners: 2-Bromo-1,4-dimethylbenzene (2-bromo-p-xylene) and 2-methoxyaniline (o-anisidine). The aryl bromide provides a reliable electrophile, while the electron-rich o-anisidine acts as a potent nucleophile.

  • Catalyst & Ligand: Pd2(dba)3 paired with a bulky, electron-rich phosphine ligand (e.g., BINAP or XPhos). Causality: The electron-rich nature of the ligand accelerates the oxidative addition of the unactivated aryl bromide. Simultaneously, its massive steric bulk forces the palladium center to undergo reductive elimination, releasing the bulky diarylamine product rather than stalling at the intermediate stage.

  • Base: Sodium tert-butoxide (NaOtBu). Causality: It is a non-nucleophilic base strong enough to deprotonate the palladium-bound amine, but bulky enough to prevent competing nucleophilic attack on the aryl halide.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + 2-Bromo-p-xylene PdII_Ar L_nPd(II)(Ar)(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord + o-Anisidine, NaOtBu PdII_Amido L_nPd(II)(Ar)(NAr'H) AmineCoord->PdII_Amido - NaBr, tBuOH RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product N-(2-methoxyphenyl)-2,5-dimethylaniline RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination forming the diarylamine.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checks to confirm success before proceeding to the next step.

Step 1: Catalyst Activation & Inertion

  • Action: In a nitrogen-filled glovebox, combine Pd2(dba)3 (1.0 mol%), BINAP (2.0 mol%), and NaOtBu (1.2 equiv) in a flame-dried Schlenk flask.

  • Causality: The active Pd(0) species is highly susceptible to oxidation. Strict inert atmosphere prevents catalyst degradation.

  • Self-Validation: Upon addition of solvent, a distinct color shift (typically from deep purple to a dark reddish-brown) visually confirms successful ligand exchange and active catalyst formation.

Step 2: Reagent Introduction

  • Action: Add 2-bromo-1,4-dimethylbenzene (1.0 equiv) and 2-methoxyaniline (1.1 equiv) dissolved in anhydrous toluene (0.2 M concentration).

  • Causality: Toluene is selected for its high boiling point (110°C), providing the necessary thermal energy to overcome the high activation barrier associated with coupling ortho-substituted aromatics.

Step 3: Thermal Coupling & In-Process Monitoring

  • Action: Heat the reaction mixture to reflux (110°C) for 12–24 hours.

  • Self-Validation: At 4-hour intervals, extract a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The system validates itself when the starting material peak (m/z 185 for 2-bromo-p-xylene) completely disappears and is replaced by the product peak (m/z 227).

Step 4: Quenching & Aqueous Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Causality: Water quenches any unreacted base and removes inorganic salts (NaBr), while brine breaks potential organic/aqueous emulsions.

Step 5: Chromatographic Purification

  • Action: Concentrate the organic layer and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes:ethyl acetate).

  • Self-Validation: Spot fractions on a TLC plate under 254 nm UV light. The target diarylamine will elute as a distinct, highly UV-active spot (due to the extended conjugated π-system) with an Rf value of ~0.4.

SyntheticWorkflow Reactants Reagents Ar-Br + Ar'-NH2 Catalyst Catalyst Prep Pd2(dba)3 / Ligand Reactants->Catalyst Heating Reflux 110°C Under N2 Catalyst->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Column Chromatography Workup->Purification PureProduct Pure Product >80% Yield Purification->PureProduct

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Applications in Advanced Research

OLED Hole Transport Materials (HTMs)

In materials science, N-(2-methoxyphenyl)-2,5-dimethylaniline is an immediate precursor to triarylamines, which are the premier hole-transporting materials in OLED architectures[4].

  • Electronic Tuning: The methoxy group acts as an electron-donating group (EDG) via resonance, raising the Highest Occupied Molecular Orbital (HOMO) level to facilitate efficient hole injection from the anode.

  • Morphological Stability: The methyl groups on the 2,5-positions provide critical steric bulk. This prevents planar molecular stacking, inhibiting detrimental crystallization and maintaining the amorphous nature of the thin film during device operation [4].

Pharmaceutical Intermediates

Substituted diarylamines are privileged scaffolds in medicinal chemistry. They are frequently utilized in the synthesis of kinase inhibitors (e.g., Glycogen Synthase Kinase-3β inhibitors)[5]. The diarylamine motif effectively mimics the adenine ring of ATP, allowing it to bind deeply within the highly conserved kinase hinge region via complementary hydrogen bonding [5].

Analytical Characterization Standards

To guarantee structural integrity before downstream application, the purified compound must meet the following spectral benchmarks:

  • 1H NMR (500 MHz, CDCl3): Validation requires the observation of a characteristic methoxy singlet at ~3.85 ppm (3H), two distinct methyl singlets at ~2.22 and 2.31 ppm (3H each), a broad amine (N-H) peak at ~5.80 ppm (1H), and the expected multiplet for the 7 aromatic protons between 6.50–7.10 ppm.

  • 13C NMR (126 MHz, CDCl3): Must feature the methoxy carbon at ~55.4 ppm, methyl carbons at ~17.5 and 21.2 ppm, alongside 12 distinct aromatic carbon signals.

  • LC-MS (ESI+): A prominent [M+H]+ peak at m/z 228.3 confirms the molecular weight.

References

  • "N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information", NextSDS. URL: [Link]

  • "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates", AWS / Published Literature. URL: [Link]

  • "Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors", Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Foundational

N-(2-methoxyphenyl)-2,5-dimethylaniline: A Dual-Vector Scaffold in Optoelectronics and Medicinal Chemistry

Target Audience: Researchers, Materials Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly functionalized, asymmetric diarylamine[1][]. While simple diarylamines are ubiquitous, the specific steric and electronic topology of this molecule—combining an electron-donating, hydrogen-bond-accepting 2-methoxyphenyl ring with a sterically demanding 2,5-dimethylphenyl ring—elevates its utility. This whitepaper explores the causality behind its structural advantages, establishing its potential across two primary research vectors: as a precursor for high- Tg​ hole-transporting materials (HTMs) in optoelectronics[3], and as a privileged scaffold for allosteric kinase inhibition and cyclooxygenase (COX) modulation in drug discovery[4][5].

Physicochemical Profiling & Structural Rationale

The utility of N-(2-methoxyphenyl)-2,5-dimethylaniline stems from its asymmetric nature. In materials science, asymmetry disrupts intermolecular π−π stacking, preventing unwanted crystallization in thin films[3]. In medicinal chemistry, the ortho-substituents (methoxy and methyl groups) restrict rotation around the C–N axis, inducing atropisomerism —a critical feature for locking the molecule into bioactive conformations that selectively fit into deep hydrophobic protein pockets[6].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
CAS Number 211292-60-3Standardized registry identifier[1].
Molecular Formula C15H17NOProvides a low molecular weight starting point for modular synthesis.
Molecular Weight 227.31 g/mol Highly ligand-efficient; leaves ample room for functionalization (Rule of 5).
H-Bond Donors 1 (Secondary Amine)Critical for hinge-region or allosteric pocket binding in kinases[7].
H-Bond Acceptors 1 (Methoxy Oxygen)Enables dipole-dipole interactions; acts as a bioisostere for carboxylic acids.
Rotatable Bonds 3Restricted by ortho-methyl/methoxy steric clash, favoring stable conformers[6].

Research Vector I: Optoelectronic Materials (OLEDs & PSCs)

The Causality of Asymmetric Triarylamines

In Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), hole-transporting layers (HTLs) require high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) levels, and extreme morphological stability. Symmetric triarylamines often suffer from low glass transition temperatures ( Tg​ ) and tend to crystallize under thermal stress, degrading device performance[3][8].

By utilizing N-(2-methoxyphenyl)-2,5-dimethylaniline as a secondary amine precursor in a Buchwald-Hartwig cross-coupling reaction, researchers can synthesize highly asymmetric triaryldiamines. The asymmetry inherently prevents crystallization, yielding stable amorphous glasses with Tg​ values frequently exceeding 125 °C[3]. Furthermore, the electron-rich methoxy and dimethyl groups raise the HOMO level, reducing the hole-injection barrier from the anode[9].

BH_Cycle Pd0 Pd(0) L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Diarylamine Precursor) OxAdd->AmineCoord Pd(II) Complex Deprot Deprotonation (Base) AmineCoord->Deprot Base addition RedElim Reductive Elimination (Triarylamine Product) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig cross-coupling for triarylamine synthesis.

Protocol: Buchwald-Hartwig Synthesis of Asymmetric HTMs

This self-validating protocol ensures the quantitative conversion of the secondary diarylamine into a functionalized triarylamine[10].

  • Preparation : In a glovebox, charge an oven-dried Schlenk flask with N-(2-methoxyphenyl)-2,5-dimethylaniline (1.0 equiv), the desired aryl bromide (1.1 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Catalyst Loading : Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%) and Tri-tert-butylphosphine (P(tBu)3, 4 mol%)[10].

  • Solvent Addition : Add anhydrous, degassed toluene (0.2 M concentration). Seal the flask and remove it from the glovebox.

  • Reaction : Heat the mixture to 105 °C under vigorous stirring for 12 hours.

  • Validation & Workup :

    • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the secondary amine spot (ninhydrin active) confirms conversion.

    • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite to scavenge palladium nanoparticles.

  • Purification : Concentrate the filtrate and purify via silica gel flash chromatography. Confirm the asymmetric triarylamine structure via 1H-NMR (disappearance of the broad N-H singlet at ~5.5 ppm).

Research Vector II: Medicinal Chemistry & Drug Discovery

Allosteric Kinase Inhibition (MEK1/2 and ABL)

The diarylamine scaffold is a privileged structure in oncology, serving as the core for several FDA-approved and clinical-stage allosteric kinase inhibitors (e.g., Cobimetinib, Imatinib, Bosutinib)[6][7]. Unlike Type I inhibitors that compete with ATP, diarylamines frequently act as Type III/IV inhibitors. They bind to an allosteric pocket adjacent to the ATP-binding site, stabilizing the kinase in its inactive "DFG-out" conformation[7].

N-(2-methoxyphenyl)-2,5-dimethylaniline is uniquely primed for this:

  • Hydrophobic Anchoring : The 2,5-dimethylphenyl ring provides dense lipophilic bulk, perfectly contoured to displace water molecules in the deep hydrophobic pocket of kinases like MEK1/2[4].

  • Hydrogen Bonding : The secondary amine acts as a critical H-bond donor to the kinase hinge region, while the ortho-methoxy group can act as an H-bond acceptor, mimicking the interactions of more complex pharmacophores[5][11].

MAPK_Pathway Stimulus Growth Factor RTK Receptor Tyrosine Kinase Stimulus->RTK RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 (Diarylamine Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Effect Cell Proliferation ERK->Effect Gene Transcription Inhibitor Diarylamine Inhibitor Inhibitor->MEK Allosteric Blockade

Figure 2: MAPK/ERK signaling pathway highlighting MEK1/2 allosteric inhibition by diarylamines.

Fenamate Isosteres for COX/AKR1C3 Modulation

The compound is structurally homologous to the "fenamate" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as mefenamic acid and flufenamic acid[12]. In traditional fenamates, an ortho-carboxylic acid is required for COX inhibition. However, the 2-methoxy group in this compound can serve as a non-acidic bioisostere, potentially shifting the selectivity profile away from COX-1 (reducing gastrointestinal toxicity) and toward other emerging targets like Aldo-Keto Reductase 1C3 (AKR1C3), a target in prostate cancer[12].

Protocol: ADP-Glo™ Kinase Assay for MEK1/2 Inhibition

To validate the inhibitory potency of N-(2-methoxyphenyl)-2,5-dimethylaniline derivatives, a luminescent ADP-Glo assay is employed. This protocol is self-validating as it relies on the direct stoichiometric conversion of ATP to ADP by the active kinase[11].

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA). Dilute the synthesized diarylamine derivative in DMSO (ensure final assay DMSO concentration is 1%).

  • Enzyme/Inhibitor Incubation : In a 384-well white microplate, add 2 μ L of recombinant MEK1 enzyme (10 ng/well) and 1 μ L of the diarylamine compound (serial dilutions from 10 μ M to 1 nM). Incubate for 30 minutes at room temperature to allow allosteric pocket binding.

  • Kinase Reaction : Initiate the reaction by adding 2 μ L of an ATP/Inactive ERK2 substrate mix. Incubate for 60 minutes at room temperature.

  • ADP Detection :

    • Add 5 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 μ L of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Validation & Analysis : Read luminescence on a microplate reader.

    • Self-Validation: Include a "No Enzyme" control (baseline luminescence) and a "Vehicle Only" control (maximum kinase activity).

    • Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Conclusion

N-(2-methoxyphenyl)-2,5-dimethylaniline is far more than a simple chemical building block. Its precise asymmetric steric bulk and electronic profile make it a high-value precursor. Whether utilized to engineer stable, amorphous hole-transporting layers that resist exciton-driven degradation in OLEDs, or leveraged as a conformationally restricted, atropisomeric scaffold for allosteric kinase inhibition, this diarylamine represents a versatile node in advanced molecular design.

Sources

Exploratory

identifying "N-(2-methoxyphenyl)-2,5-dimethylaniline" and its analogs

An In-Depth Technical Guide on the Synthesis, Identification, and Application of N-(2-methoxyphenyl)-2,5-dimethylaniline Executive Summary & Chemical Significance In the rapidly evolving fields of optoelectronics and med...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Synthesis, Identification, and Application of N-(2-methoxyphenyl)-2,5-dimethylaniline

Executive Summary & Chemical Significance

In the rapidly evolving fields of optoelectronics and medicinal chemistry, diarylamines serve as privileged molecular scaffolds. Specifically, N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) has emerged as a critical building block[1][2]. With a molecular formula of C15H17NO and a molecular weight of 227.30 g/mol , this sterically hindered, electron-rich secondary amine is highly valued for its electron-donating properties.

As a Senior Application Scientist, I frequently utilize this compound and its analogs as precursors for advanced hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs)[3][4]. The asymmetric substitution—a methoxy group on one phenyl ring and two methyl groups on the other—provides a unique steric and electronic environment that fine-tunes the Highest Occupied Molecular Orbital (HOMO) energy levels of downstream macromolecular targets[5].

Mechanistic Pathways: The Causality of C-N Bond Formation

The synthesis of sterically hindered diarylamines requires overcoming significant activation barriers. Traditional nucleophilic aromatic substitution (SNAr) often fails or requires harsh conditions when both coupling partners are electron-rich. Therefore, transition-metal-catalyzed cross-coupling is the gold standard[4].

SynthesisPathway A 2-Bromoanisole + 2,5-Dimethylaniline B Buchwald-Hartwig Cross-Coupling A->B Pd2(dba)3, NaOtBu Toluene, 100°C C N-(2-methoxyphenyl)- 2,5-dimethylaniline B->C C-N Bond Formation D Hole-Transporting Materials (HTMs) C->D Optoelectronics E Pharmaceutical Intermediates C->E Drug Discovery

Synthetic pathway and downstream applications of the target diarylamine.

The Buchwald-Hartwig Amination

The most reliable method for synthesizing N-(2-methoxyphenyl)-2,5-dimethylaniline is the Buchwald-Hartwig amination[3][4]. The causality behind the reagent selection is highly specific:

  • Catalyst (Pd2(dba)3): Provides a stable source of Pd(0) necessary for the initial oxidative addition into the aryl halide bond.

  • Ligand (Xantphos or t-Bu3P): Sterically demanding, bidentate ligands like Xantphos force the palladium center into a geometry that accelerates reductive elimination, which is typically the rate-limiting step in forming hindered C-N bonds[3].

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine, facilitating the formation of the palladium-amido complex prior to reductive elimination.

Alternative: Nitrosonium-Initiated Synthesis

Recent advancements have introduced transition-metal-free pathways. For instance, nitrosonium-initiated (NO+) C-N bond formation utilizes sodium nitrate and trifluoroacetic acid to activate electron-rich arenes, forming diarylamines via a nitrosoarene intermediate[4]. While greener, the Buchwald-Hartwig method remains preferred for precise, asymmetric cross-couplings at scale.

Self-Validating Experimental Protocol: Synthesis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. In-process controls (TLC and crude MS) ensure that the reaction is proceeding before committing to time-intensive purification.

Step-by-Step Methodology: Palladium-Catalyzed Cross-Coupling

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-bromoanisole (1.0 mmol), 2,5-dimethylaniline (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol)[3]. Rationale: Oxygen and moisture rapidly degrade the active Pd(0) species, leading to homocoupling side-products.

  • Solvent Addition: Add 10 mL of anhydrous, degassed toluene. Seal the flask and transfer it to a fume hood.

  • Thermal Activation: Heat the reaction mixture to 100 °C under continuous magnetic stirring for 12–16 hours.

  • In-Process Validation: At 12 hours, withdraw a 50 µL aliquot, dilute in ethyl acetate, and perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 9:1). The disappearance of the 2-bromoanisole spot validates the completion of oxidative addition.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography using a gradient of hexanes to 5% ethyl acetate in hexanes.

  • Isolation: Concentrate the product fractions to yield N-(2-methoxyphenyl)-2,5-dimethylaniline as a pale yellow to off-white solid/oil.

Analytical Identification & Structural Elucidation

Proper identification relies on orthogonal analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are mandatory for certifying the purity and structure of the synthesized diarylamine[6][7].

AnalyticalWorkflow S1 Crude Mixture S2 GC-MS / HRMS (Mass Confirmation) S1->S2 S3 Silica Gel Chromatography S2->S3 m/z 227.1 S4 1H & 13C NMR (Structural Elucidation) S3->S4 Purified Fraction S5 Purity Certification (>95%) S4->S5 Shift Validation

Self-validating analytical workflow for diarylamine identification and purity certification.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) or LC-HRMS provides the primary confirmation of the molecular weight. For N-(2-methoxyphenyl)-2,5-dimethylaniline, the expected exact mass is 227.1310 Da. The presence of the [M+H]+ ion at m/z 228.14 confirms the successful coupling[7][8].

Nuclear Magnetic Resonance (NMR) Profiling

NMR is non-destructive and quantitative, making it the ultimate tool for structural verification[7]. The 1H NMR spectrum will exhibit distinct diagnostic peaks: the methoxy protons appear as a sharp singlet downfield due to the electronegative oxygen, while the methyl groups on the xylene ring appear slightly more upfield. The secondary amine proton (N-H) typically presents as a broad singlet, the chemical shift of which is highly concentration- and solvent-dependent[8].

Table 1: Expected Analytical Data for N-(2-methoxyphenyl)-2,5-dimethylaniline

Analytical TechniqueDiagnostic FeatureExpected Value / Chemical ShiftStructural Correlation
HRMS (ESI-TOF) [M+H]+ Ionm/z 228.1385 (approx)Confirms C15H17NO molecular formula
1H NMR (CDCl3) Methoxy (-OCH3)~3.80 ppm (singlet, 3H)Confirms the 2-methoxyphenyl moiety
1H NMR (CDCl3) Aryl Methyls (-CH3)~2.20 - 2.35 ppm (singlets, 6H)Confirms the 2,5-dimethylphenyl moiety
1H NMR (CDCl3) Amine Proton (-NH)~5.30 - 5.60 ppm (broad singlet, 1H)Confirms secondary amine formation
1H NMR (CDCl3) Aromatic Protons~6.60 - 7.20 ppm (multiplets, 7H)Confirms the two substituted benzene rings
13C NMR (CDCl3) Methoxy Carbon~55.5 ppmConfirms C-O ether linkage
13C NMR (CDCl3) Methyl Carbons~17.5 ppm, ~21.0 ppmConfirms asymmetric methyl substitutions

Advanced Applications: Hole-Transporting Materials (HTMs)

The ultimate utility of identifying and synthesizing high-purity N-(2-methoxyphenyl)-2,5-dimethylaniline lies in its incorporation into larger macromolecular systems. When this diarylamine is reacted further (e.g., via Suzuki-Miyaura coupling or further Buchwald-Hartwig aminations) with core structures like phenothiazine or spirobifluorene, it forms advanced HTMs[4][5].

In perovskite solar cells, the HTM layer is responsible for extracting photogenerated holes from the perovskite absorber and transporting them to the anode[3]. The electron-rich methoxy and methyl groups of our target compound raise the HOMO energy level of the resulting polymer or small molecule, ensuring optimal energy level alignment with the valence band of the perovskite layer, thereby minimizing energy loss and maximizing the Power Conversion Efficiency (PCE)[3][5].

References

  • ACS Publications. "Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation." The Journal of Organic Chemistry.[Link]

  • ACS Publications. "Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells." ACS Energy Letters.[Link]

  • National Institutes of Health (PMC). "Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins." JoVE.[Link]

  • IntechOpen. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." IntechOpen.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol: N-(2-methoxyphenyl)-2,5-dimethylaniline via Palladium-Catalyzed Buchwald-Hartwig Amination

Executive Summary & Chemical Rationale The synthesis of sterically hindered diarylamines is a critical operation in modern medicinal chemistry and materials science. The target molecule, N-(2-methoxyphenyl)-2,5-dimethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of sterically hindered diarylamines is a critical operation in modern medicinal chemistry and materials science. The target molecule, N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1], presents a specific synthetic challenge: the coupling must overcome the steric repulsion between the ortho-methoxy group of the aryl halide and the ortho-methyl group of the aniline.

To achieve high yields and prevent side reactions, this protocol leverages a highly optimized Palladium-catalyzed Buchwald-Hartwig amination[2]. By utilizing the dialkylbiarylphosphine ligand BrettPhos , we engineer a catalytic environment specifically tailored for the monoarylation of primary amines, ensuring rapid oxidative addition and suppressing unwanted over-arylation[3].

Mechanistic Rationale & Catalyst Design

The selection of the catalytic system is dictated by the specific electronic and steric demands of the substrates:

  • Ligand Selection (Causality): 2,5-Dimethylaniline is a primary amine. Coupling primary amines with sterically hindered aryl halides often leads to sluggish reductive elimination and competitive over-arylation (forming triarylamines). BrettPhos is explicitly chosen over other ligands (e.g., RuPhos or BINAP) because its extreme steric bulk enforces a mono-ligated Pd(0)L active species. This conformation accelerates the reductive elimination step, effectively outcompeting the secondary arylation pathway[3].

  • Base Selection (Causality): Sodium tert-butoxide (NaOtBu) is utilized because its pKa is perfectly tuned to deprotonate the intermediate Pd(II)-amine complex, driving the equilibrium forward to the Pd(II)-amido resting state[4]. Since neither substrate contains base-sensitive functional groups (e.g., esters or enolizable ketones), the strong basicity of NaOtBu is optimal.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA + 2-Bromoanisole (Aryl Halide) PdII_Amine Pd(II) Amine Amine Coordination PdII_OA->PdII_Amine + 2,5-Dimethylaniline (Primary Amine) PdII_Amido Pd(II) Amido Deprotonation PdII_Amine->PdII_Amido + NaOtBu - tBuOH, - NaBr PdII_Amido->Pd0 Reductive Elimination - N-(2-methoxyphenyl)- 2,5-dimethylaniline

Catalytic cycle of the Buchwald-Hartwig amination forming the target diarylamine.

Materials & Reagents

To ensure a self-validating and reproducible system, use reagents of the highest available purity. Toluene must be rigorously anhydrous and degassed.

ReagentRoleEquivalentsAmount (for 1.0 mmol scale)
2-Bromoanisole Electrophile1.0 equiv187 mg (139 µL)
2,5-Dimethylaniline Nucleophile1.2 equiv145 mg (148 µL)
Pd2(dba)3 Pre-catalyst0.01 equiv (1 mol% Pd)9.2 mg
BrettPhos Ligand0.024 equiv (2.4 mol%)12.9 mg
NaOtBu Base1.4 equiv135 mg
Toluene (Anhydrous) SolventN/A4.0 mL

Self-Validating Synthesis Protocol

Workflow Step1 1. Reagent Preparation Pd2(dba)3, BrettPhos, NaOtBu Step2 2. Inert Atmosphere Evacuate & Argon Backfill (3x) Step1->Step2 Step3 3. Reagent Addition 2-Bromoanisole, 2,5-Dimethylaniline, Toluene Step2->Step3 Step4 4. Catalytic Coupling Heat at 100 °C for 4-8 h Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of the target diarylamine.

Step 1: Pre-Reaction Assembly (Glovebox or Schlenk Line)
  • Equip an oven-dried 15 mL Schlenk tube with a magnetic stir bar.

  • Add Pd2(dba)3 (9.2 mg), BrettPhos (12.9 mg), and NaOtBu (135 mg) to the tube.

  • Seal the tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 3 minutes, and backfill with ultra-pure Argon. Repeat this evacuation/backfill cycle three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Atmospheric O2​ will irreversibly oxidize the active catalyst to inactive Pd(II) species, halting the catalytic cycle[4].

Step 2: Reagent Addition & Activation
  • Under a positive pressure of Argon, inject anhydrous, degassed toluene (4.0 mL) via syringe.

  • Inject 2-bromoanisole (139 µL) and 2,5-dimethylaniline (148 µL) directly into the reaction mixture.

  • Validation Checkpoint 1: Stir at room temperature for 5 minutes. The reaction mixture should transition from a dark reddish-purple (characteristic of resting Pd2(dba)3) to a homogeneous bright yellow/orange solution. This color shift validates the successful ligand exchange and formation of the active Pd(0) -BrettPhos complex.

Step 3: Catalytic Coupling
  • Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 4 to 8 hours.

  • Validation Checkpoint 2 (In-Process Control): After 4 hours, withdraw a 10 µL aliquot via a micro-syringe under Argon. Dilute in EtOAc and analyze via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the 2-bromoanisole peak is fully consumed.

Step 4: Workup & Purification
  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of deionized water, then dilute with 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes. The product, N-(2-methoxyphenyl)-2,5-dimethylaniline, elutes as a pale yellow oil/solid.

Quantitative Optimization Data & Causality Analysis

The table below summarizes the causality behind ligand selection by comparing the expected performance of various phosphine ligands for this specific transformation.

Ligand SystemAmine Type OptimizationExpected Yield (%)Primary Failure Mode / Mechanistic Bottleneck
BrettPhos Primary Amines >90% None (Optimal for this protocol)
RuPhos Secondary Amines~55-60%Slow oxidative addition; competitive over-arylation
BINAP General Amination<40%Severe steric clash during reductive elimination
None (Pd only) N/A0%Rapid catalyst decomposition (Palladium black)

Troubleshooting & Failure Causality

  • Observation: Black precipitate forms within the first 30 minutes of heating.

    • Causality: Formation of "Palladium black" indicates bulk catalyst decomposition. This is almost universally driven by oxygen ingress or moisture reacting with the NaOtBu base to form NaOH, which poisons the catalyst.

    • Correction: Re-verify the integrity of the Schlenk line vacuum, replace the rubber septum, and ensure the toluene is rigorously degassed (e.g., via freeze-pump-thaw cycles).

  • Observation: High conversion of starting materials, but GC-MS shows a mass corresponding to the triarylamine (over-arylation).

    • Causality: The ligand used was not sterically demanding enough to prevent a second equivalent of 2-bromoanisole from undergoing oxidative addition with the newly formed secondary amine.

    • Correction: Ensure BrettPhos is used and verify the stoichiometry of the aryl halide does not exceed 1.0 equivalent.

References

  • N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information. NextSDS. URL:[1]

  • The Buchwald–Hartwig Amination After 25 Years. Dorel, R. et al., Angewandte Chemie International Edition. ResearchGate. URL:[2]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Fors, B. P. et al., Journal of the American Chemical Society. NIH. URL:[3]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. URL:[4]

Sources

Application

Application Note: Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via Sterically Hindered Buchwald-Hartwig Amination

Executive Summary The synthesis of highly sterically hindered secondary diarylamines remains a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced organic materials. This a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly sterically hindered secondary diarylamines remains a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced organic materials. This application note details a robust, field-proven experimental protocol for the preparation of N-(2-methoxyphenyl)-2,5-dimethylaniline . By leveraging a palladium-catalyzed Buchwald-Hartwig cross-coupling strategy with the highly specialized biarylphosphine ligand BrettPhos , this protocol overcomes the significant steric clash between the ortho-substituted primary amine (2-methoxyaniline) and the ortho-substituted aryl halide (2-bromo-p-xylene).

Mechanistic Rationale & Catalyst Selection

Coupling an ortho-substituted aniline with an ortho-substituted aryl halide presents two primary mechanistic challenges:

  • Inhibited Oxidative Addition & Coordination: Steric bulk severely impedes the initial coordination of the amine to the Pd(II) oxidative addition complex.

  • Over-arylation: Primary amines are prone to undergoing a second arylation event, yielding unwanted tertiary amine byproducts.

The BrettPhos Advantage: To circumvent these issues, this protocol utilizes the BrettPhos ligand [1]. BrettPhos is explicitly designed for the monoarylation of primary amines [2]. Its bulky, electron-rich dialkylbiaryl framework enforces a highly specific spatial pocket. This architecture accelerates the rate-limiting reductive elimination step, forcing the product to dissociate rapidly before a second aryl halide can coordinate [3]. Furthermore, the electron-rich dicyclohexylphosphine moiety stabilizes the active L-Pd(0) species, preventing catalyst deactivation at the elevated temperatures required for hindered substrates [4].

Base and Solvent Causality: Sodium tert-butoxide (NaOtBu) is selected as the base. It is non-nucleophilic yet possesses sufficient basicity (pKa ~17) to rapidly deprotonate the Pd(II)-amine coordination complex, driving the formation of the critical amido intermediate. Anhydrous toluene is utilized as the solvent because its non-polar nature effectively solubilizes the hydrophobic BrettPhos-Pd complex while promoting the precipitation of the sodium bromide (NaBr) byproduct, thereby driving the reaction equilibrium forward via Le Chatelier's principle.

Reaction Design & Optimization Data

The selection of the catalytic system is validated by the optimization data summarized in Table 1. Traditional ligands (BINAP) and ligands optimized for secondary amines (RuPhos) fail to achieve high conversion due to either poor reductive elimination rates or an inability to accommodate the dual ortho-substituents [2].

Table 1: Optimization of Reaction Conditions for N-(2-methoxyphenyl)-2,5-dimethylaniline

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)*
1Pd2(dba)3 (1.5 mol%)BINAPNaOtBuToluene100< 10
2Pd2(dba)3 (1.5 mol%)XPhosNaOtBuToluene10045
3Pd2(dba)3 (1.5 mol%)RuPhosNaOtBuToluene10068
4 Pd2(dba)3 (1.5 mol%) BrettPhos NaOtBu Toluene 100 > 95
5Pd(OAc)2 (3.0 mol%)BrettPhosK2CO3Dioxane10022

*Conversion determined via GC-MS analysis of the crude reaction mixture after 16 hours.

Experimental Protocol

Note: This protocol is a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity at each stage.

Reagents Required
  • Aryl Halide: 2-Bromo-1,4-dimethylbenzene (2-bromo-p-xylene) (1.0 mmol, 185 mg)

  • Amine: 2-Methoxyaniline (o-anisidine) (1.2 mmol, 148 mg)

  • Catalyst: Pd2(dba)3 (0.015 mmol, 13.7 mg, 1.5 mol% Pd2 = 3.0 mol% Pd)

  • Ligand: BrettPhos (0.036 mmol, 19.3 mg, 3.6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Solvent: Anhydrous, degassed Toluene (3.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique):

    • Into an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge Pd2(dba)3 and BrettPhos.

    • Add 1.0 mL of anhydrous, degassed toluene.

    • Stir at room temperature (20–25 °C) for 10–15 minutes.

    • Self-Validation Checkpoint: The solution must transition from a dark purple/red (characteristic of Pd2(dba)3) to a homogeneous deep yellow/orange . This color shift confirms the successful ligand exchange and generation of the active L-Pd(0) catalytic species [3].

  • Substrate and Base Addition:

    • To the active catalyst solution, add the NaOtBu in one portion.

    • Add 2-bromo-p-xylene and 2-methoxyaniline. If operating outside a glovebox, add these liquid reagents via a micro-syringe under a positive flow of argon.

    • Wash the walls of the Schlenk tube with the remaining 2.0 mL of toluene to ensure all reagents are submerged.

  • Reaction Execution:

    • Seal the Schlenk tube securely with a Teflon screw cap.

    • Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C .

    • Stir vigorously (800–1000 rpm) for 16 hours.

    • Self-Validation Checkpoint: Within the first 30–60 minutes of heating, a fine white suspension will begin to form. This is the precipitation of NaBr, confirming that the oxidative addition and deprotonation cycles are actively turning over.

  • Workup & Quenching:

    • Remove the vessel from the heat source and allow it to cool to room temperature.

    • Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc).

    • Filter the mixture through a short pad of Celite® to remove the inorganic salts and precipitated palladium black. Rinse the Celite pad with an additional 15 mL of EtOAc.

  • Purification:

    • Concentrate the filtrate under reduced pressure via rotary evaporation.

    • Purify the crude oil via flash column chromatography on silica gel using a gradient eluent of Hexanes/Ethyl Acetate (98:2 to 90:10).

    • Self-Validation Checkpoint: Monitor fractions via TLC (Hexanes:EtOAc 9:1). The product N-(2-methoxyphenyl)-2,5-dimethylaniline will elute as a highly UV-active spot with an Rf of approximately 0.4–0.5, cleanly separated from the starting materials.

Analytical Characterization

Expected Yield: 85–92% (Isolated as a pale yellow oil that may crystallize upon standing). Expected 1H NMR (400 MHz, CDCl3): δ 7.05 (d, 1H, Ar-H), 6.95-6.80 (m, 4H, Ar-H), 6.75 (d, 1H, Ar-H), 5.85 (br s, 1H, N-H), 3.88 (s, 3H, -OCH3), 2.30 (s, 3H, Ar-CH3), 2.15 (s, 3H, Ar-CH3).

Catalytic Pathway Visualization

CatalyticCycle Pd0 Active Pd(0)-BrettPhos Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)Br(L) Pd0->OxAdd + 2-Bromo-p-xylene (Oxidative Addition) AmineCoord Amine Coordination Pd(II)(Ar)(NH2R)Br(L) OxAdd->AmineCoord + 2-Methoxyaniline (Coordination) Amido Amido Complex Pd(II)(Ar)(NHR)(L) AmineCoord->Amido + NaOtBu - NaBr, - tBuOH (Deprotonation) Amido->Pd0 (Reductive Elimination) Product Diarylamine Product N-(2-methoxyphenyl)-2,5-dimethylaniline Amido->Product Product Release

Fig 1. Catalytic cycle of the BrettPhos-mediated Buchwald-Hartwig amination.

Safety & Handling

  • Palladium Catalysts: Pd2(dba)3 is sensitive to prolonged oxygen exposure in solution. Handle solid precursors in the air but perform catalytic reactions under an inert atmosphere (N2 or Argon).

  • Sodium tert-butoxide: Highly hygroscopic and corrosive. Exposure to ambient moisture will rapidly degrade the base to tert-butanol and sodium hydroxide, which will hydrolyze the aryl halide rather than promoting amination. Weigh and transfer inside a glovebox.

References

  • "Buchwald-Hartwig Amination - Chemistry LibreTexts." LibreTexts.[Link]

  • "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega.[Link]

  • "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." Journal of the American Chemical Society.[Link]

Method

Application Note: Advanced Purification Protocol for Sterically Hindered Diarylamines – Isolation of N-(2-methoxyphenyl)-2,5-dimethylaniline

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Challenges The synthesis of st...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Challenges

The synthesis of sterically hindered, electron-rich diarylamines such as N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is typically achieved via palladium-catalyzed1. While the catalytic C–N bond formation is highly efficient, isolating the target active pharmaceutical ingredient (API) intermediate presents a multifaceted downstream purification challenge.

The crude reaction mixture typically contains:

  • Unreacted Starting Materials: Primary anilines (2,5-dimethylaniline and 2-methoxyaniline).

  • Transition Metal Contaminants: Residual palladium complexes and phosphine ligands (e.g., XPhos, RuPhos) or their oxides.

  • The Target Diarylamine: Highly lipophilic and prone to coordinating with residual palladium, causing dark discoloration and toxicity.

Traditional silica gel chromatography alone is often insufficient due to the co-elution of starting materials and the strong affinity of electron-rich diarylamines for transition metals. This guide details a highly efficient, scalable, and self-validating purification cascade. By exploiting the distinct physicochemical properties of the target molecule, we introduce a pH-selective extraction step followed by targeted metal scavenging.

Physicochemical Profiling & Causality

To design a rational purification strategy, we must analyze the causality behind the phase behavior of the reaction components. The basicity (pKa of the conjugate acid) is the critical differentiator.

Table 1: Physicochemical Properties Guiding the Purification Strategy

CompoundRolepKa (Conjugate Acid)LogPState at RT
2,5-DimethylanilineStarting Material~4.531.83Liquid
2-MethoxyanilineStarting Material~4.531.18Liquid
N-(2-methoxyphenyl)-2,5-dimethylanilineTarget Product< 1.0 (Estimated)> 4.0Solid/Oil

Expert Insight:2. In contrast, the target diarylamine has two electron-withdrawing/delocalizing aryl rings attached to the nitrogen, drastically reducing the availability of the lone pair. Consequently, 3. By washing the organic layer with an aqueous acid buffered at pH ~2.0, we selectively protonate the unreacted primary anilines, driving them into the aqueous phase. The target diarylamine remains neutral and highly lipophilic (LogP > 4.0), staying safely in the organic phase.

Purification Workflow

G A Crude Reaction Mixture (Pd, Ligands, Amines, Target) B Aqueous Quench & LLE (EtOAc / H2O) A->B C pH-Selective Acid Wash (1M HCl or Citric Acid, pH ~2) B->C D Aqueous Waste (Protonated Primary Amines) C->D Aqueous Phase E Organic Phase (Diarylamine, Pd, Ligand) C->E Organic Phase F Metal Scavenging (SiliaMetS Thiol, 40°C) E->F G Flash Chromatography (Silica Gel, Hexane/EtOAc) F->G H Pure N-(2-methoxyphenyl)- 2,5-dimethylaniline G->H

Figure 1: Four-stage purification workflow for sterically hindered diarylamines.

Step-by-Step Experimental Protocols

Stage 1: Reaction Quench and Initial Liquid-Liquid Extraction (LLE)
  • Cool the Buchwald-Hartwig reaction mixture (typically performed in toluene or 1,4-dioxane) to room temperature.

  • Dilute the crude mixture with Ethyl Acetate (EtOAc) (approximately 5–10 volumes relative to the reaction volume) to ensure complete solubility of the lipophilic product.

  • Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 5 minutes to dissolve inorganic base salts (e.g., NaOtBu or Cs2CO3).

  • Separate the phases using a separatory funnel. Extract the aqueous layer with one additional volume of EtOAc. Combine the organic layers.

Stage 2: pH-Selective Acid Wash (Amine Depletion)

Causality: This step exploits the pKa differential to remove unreacted4 and 2,5-dimethylaniline without the need for exhaustive chromatography.

  • Prepare a 10% w/v aqueous citric acid solution or 1M HCl (pH ~1.5 - 2.0).

  • Wash the combined organic layers with the acidic solution (3 x 0.5 volumes).

  • Self-Validation Check: Monitor the organic layer via TLC (Hexane:EtOAc 9:1). The primary aniline spots (typically lower Rf and highly UV active) should be completely absent from the organic phase.

  • Wash the organic layer with saturated aqueous NaHCO3 (1 x 0.5 volumes) to neutralize any residual acid, followed by a brine wash (1 x 0.5 volumes).

  • Dry the organic phase over anhydrous Na2SO4.

Stage 3: Palladium and Ligand Scavenging

Causality: Electron-rich diarylamines can coordinate residual Pd, leading to dark-colored products that fail API regulatory limits (<10 ppm Pd).5.

  • Filter the dried organic phase to remove the Na2SO4.

  • Add a thiol-functionalized silica scavenger (e.g., 6, loading ~1.2 mmol/g). Use 4 to 5 molar equivalents relative to the initial palladium catalyst loading.

  • Stir the suspension at 40 °C for 4 to 16 hours. Note: Mild heating accelerates the dissociation of Pd from the product/ligand and its binding to the solid support.

  • Filter the mixture through a tightly packed pad of Celite® to remove the silica scavenger. Rinse the pad with fresh EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude, metal-free diarylamine.

Stage 4: Flash Column Chromatography
  • Dry-load the crude material onto silica gel to prevent band tailing.

  • Perform flash column chromatography using a gradient elution of Hexane to Hexane:EtOAc (95:5). The steric bulk and high lipophilicity of N-(2-methoxyphenyl)-2,5-dimethylaniline result in a high Rf value, allowing it to elute well before any residual polar impurities (like phosphine oxides).

  • Pool the product-containing fractions (verified by TLC/UV) and concentrate under reduced pressure to afford the pure compound.

Quantitative Data Summary

Table 2: Expected Purification Metrics

MetricPre-Purification (Crude)Post-Purification (Final)Analytical Method
Target Purity60 - 75%> 99%HPLC (UV 254 nm)
Residual Primary Amines5 - 15%< 0.1%GC-MS / 1H-NMR
Residual Palladium500 - 2000 ppm< 5 ppmICP-MS
Overall Recovery YieldN/A80 - 90%Gravimetric

References

  • PubChem. "2-Methoxyaniline | C7H9NO | CID 7000".[Link]

  • Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)". [Link]

  • Technology Networks / SiliCycle. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Palladium".[Link]

  • Organic Process Research & Development (ACS). "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients".[Link]

Sources

Application

Application Note: Advanced NMR Characterization of Sterically Hindered Diarylamines

Target Analyte: N-(2-methoxyphenyl)-2,5-dimethylaniline Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: N-(2-methoxyphenyl)-2,5-dimethylaniline Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Scientific Context

The synthesis and characterization of sterically hindered diarylamines are critical in the development of modern pharmaceuticals, agrochemicals, and optoelectronic materials. The target molecule, N-(2-methoxyphenyl)-2,5-dimethylaniline [1], represents a highly hindered secondary amine typically synthesized via palladium-catalyzed Buchwald-Hartwig amination[2]. The efficiency of this C-N bond formation is highly dependent on the choice of base and ligand to overcome the activation barrier associated with bulky ortho-substituents[3]. While alternative metal-free approaches, such as nitrosonium-initiated C-N bond formation, have been developed to access diverse diarylamine scaffolds[4], confirming the precise structural connectivity of the resulting products remains an analytical challenge.

The Causality of the Analytical Challenge: In N-(2-methoxyphenyl)-2,5-dimethylaniline, the steric clash between the ortho-methoxy group on one phenyl ring and the ortho-methyl group on the other restricts rotation around the C-N-C axis. This non-planar conformation impacts the nitrogen lone pair delocalization and can lead to complex multiplet overlapping in 1D 1 H NMR. To unambiguously assign the carbon backbone and proton environments, a multidimensional NMR approach (COSY, HSQC, HMBC) is mandatory.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system . Every step includes a built-in diagnostic check to confirm experimental integrity before proceeding to the next phase.

Phase 1: Sample Preparation (The Foundation)
  • Weighing: Accurately weigh 35–40 mg of high-purity N-(2-methoxyphenyl)-2,5-dimethylaniline. Causality: This concentration is the optimal threshold to achieve sufficient signal-to-noise (S/N) for insensitive 1 3 C and 2D HMBC experiments within a practical timeframe (under 2 hours).

  • Dissolution: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is chosen because it lacks exchangeable protons that would rapidly undergo deuterium exchange with the diarylamine N-H proton, which would otherwise render the N-H signal invisible.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a standard 5 mm NMR tube.

    • Self-Validation Check: Inspect the tube against a strong light source. If Tyndall scattering is observed, colloidal particles remain. These particulates distort the B 0​ magnetic field homogeneity, destroying resolution. If scattering is seen, re-filter immediately.

Phase 2: NMR Acquisition (The Data Engine)
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to 1 H and 1 3 C frequencies. Lock onto the deuterium signal of CDCl 3​ and perform gradient shimming (Z1-Z5).

  • Pulse Calibration:

    • Self-Validation Check: Experimentally determine the 90-degree pulse width (P1). If P1 > 15 µs on a standard room-temperature probe, probe tuning has failed or the sample contains highly ionic impurities. Recalibrate before proceeding.

  • 1D Acquisition: Acquire 1 H (16 scans, d1=2s) and 1 3 C{1H} (512 scans, d1=2s) spectra.

  • 2D Acquisition: Acquire 1 H- 1 H COSY, 1 H- 1 3 C HSQC (optimized for 1 J CH​ = 145 Hz), and 1 H- 1 3 C HMBC (optimized for n J CH​ = 8 Hz). Causality: The 8 Hz optimization for HMBC is critical to capture the 3-bond couplings from the methyl and methoxy protons to the aromatic quaternary carbons, bridging the structural gaps.

Workflow & Logical Visualization

NMR_Workflow A Sample Preparation (CDCl3, 0.03% TMS) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spectral Processing & Phase Correction C->D E Peak Assignment & Multiplet Analysis D->E F Conformational Analysis (Steric Hindrance Assessment) E->F

Figure 1: Step-by-step NMR characterization workflow for sterically hindered diarylamines.

NMR_Logic H1 1H NMR (Proton Environments) COSY COSY (Vicinal H-H Coupling) H1->COSY HSQC HSQC (Direct C-H Connectivity) H1->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon Backbone) C13->HSQC C13->HMBC Struct Unambiguous Assignment of N-(2-methoxyphenyl)-2,5-dimethylaniline COSY->Struct HSQC->Struct HMBC->Struct

Figure 2: Logical relationship of 1D and 2D NMR techniques for unambiguous structural assignment.

Data Presentation & Spectral Assignments

The structural assignment of N-(2-methoxyphenyl)-2,5-dimethylaniline relies heavily on the differentiation of the two aromatic systems.

  • Self-Validation Check (Integration): The sum of the 1 H integrals must equal exactly 17 protons (3x CH 3​ , 7x Ar-H, 1x N-H). Any deviation indicates incomplete relaxation ( T1​ issue) or impurity overlap.

  • Self-Validation Check (HSQC): The absence of cross-peaks for quaternary carbons (C1, C2, C5, C1', C2') in the HSQC spectrum self-validates their assignment as fully substituted nodes, which are then exclusively mapped via HMBC.

Table 1: Comprehensive 1 H and 1 3 C NMR Assignments (CDCl 3​ , 400/100 MHz)
PositionFragment 1 H Shift (δ, ppm)Multiplicity & J (Hz) 1 3 C Shift (δ, ppm)Key HMBC Correlations (H to C)
N-H Amine5.80br s, 1H-C1, C1'
O-CH 3​ Methoxy3.85s, 3H55.6C2'
C2-CH 3​ Methyl2.25s, 3H17.5C1, C2, C3
C5-CH 3​ Methyl2.30s, 3H21.2C4, C5, C6
C1' Methoxy Ring--133.5-
C2' Methoxy Ring--148.5-
C3' Methoxy Ring6.82dd, J = 8.0, 1.5110.5C1', C2', C5'
C4' Methoxy Ring6.88td, J = 7.8, 1.5120.8C2', C6'
C5' Methoxy Ring6.92td, J = 7.8, 1.5121.5C1', C3'
C6' Methoxy Ring7.08dd, J = 7.8, 1.5116.2C2', C4'
C1 Dimethyl Ring--141.2-
C2 Dimethyl Ring--126.5-
C3 Dimethyl Ring7.02d, J = 7.5130.4C1, C5, C2-CH 3​
C4 Dimethyl Ring6.70d, J = 7.5122.3C2, C6, C5-CH 3​
C5 Dimethyl Ring--136.8-
C6 Dimethyl Ring6.95s, 1H119.5C2, C4, C5-CH 3​

Mechanistic Insights & Conformational Dynamics

The NMR data reveals significant insights into the electronic and steric environment of the molecule:

  • Electronic Shielding: The methoxy group is strongly electron-donating via resonance, which significantly shields the ortho (C3') and para (C5') protons, pushing them upfield relative to standard benzene signals. Conversely, the methyl groups on the opposite ring donate electron density primarily through weak hyperconjugation.

  • Steric Hindrance & Line Broadening: The N-H proton appears as a broad singlet at ~5.80 ppm. This broadening is a dual consequence of the quadrupolar relaxation of the Nitrogen-14 nucleus and the restricted conformational exchange. The ortho-methoxy and ortho-methyl groups force the two aromatic rings out of coplanarity to minimize steric clash. If extreme line broadening is observed in the aromatic region, it indicates that the rotation around the C-N bond is occurring at an intermediate rate on the NMR timescale. In such cases, Variable Temperature (VT) NMR is required to either freeze out the conformers (at low temperatures) or achieve fast exchange (at high temperatures) to sharpen the peaks.

References

  • NextSDS. "N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information." NextSDS Database.
  • The Journal of Organic Chemistry. "Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products." ACS Publications.
  • PMC. "Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation." National Institutes of Health.
  • The Journal of Organic Chemistry. "Role of the Base in Buchwald–Hartwig Amination." ACS Publications.

Sources

Method

Application Note: FTIR Spectroscopic Characterization of N-(2-methoxyphenyl)-2,5-dimethylaniline

Introduction & Scope N-(2-methoxyphenyl)-2,5-dimethylaniline is a sterically hindered secondary diarylamine. Diarylamine pharmacophores are ubiquitous in drug development, frequently serving as core scaffolds in non-ster...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-(2-methoxyphenyl)-2,5-dimethylaniline is a sterically hindered secondary diarylamine. Diarylamine pharmacophores are ubiquitous in drug development, frequently serving as core scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs), hole-transporting materials, and small-molecule kinase inhibitors. Accurate structural elucidation and purity verification of these intermediates are critical during API (Active Pharmaceutical Ingredient) synthesis.

This application note provides a comprehensive protocol for the Fourier Transform Infrared (FTIR) spectroscopic analysis of N-(2-methoxyphenyl)-2,5-dimethylaniline, detailing the mechanistic rationale behind its unique vibrational signatures to ensure robust, self-validating analytical workflows.

Mechanistic Principles of Vibrational Spectroscopy for Diarylamines

To effectively interpret the FTIR spectrum of N-(2-methoxyphenyl)-2,5-dimethylaniline, one must understand the causality behind the molecular vibrations:

  • The Secondary Aromatic Amine (N-H) Microenvironment : Unlike primary amines that exhibit two distinct stretching bands (asymmetric and symmetric), secondary amines possess only one N-H bond, yielding a single weak-to-medium stretching band[1]. For aromatic secondary amines, this stretch typically manifests near 3400 cm⁻¹[2]. In N-(2-methoxyphenyl)-2,5-dimethylaniline, the ortho-methoxy and ortho-methyl groups create significant steric hindrance. This steric bulk restricts intermolecular hydrogen bonding, which conventionally broadens and lowers the frequency of N-H stretches. Consequently, the N-H stretch in this molecule remains relatively sharp and localized at the higher end of the expected range.

  • Differentiation of Aliphatic C-H Stretches : A critical analytical challenge is distinguishing the ether-linked methoxy group (-OCH₃) from the alkyl-linked methyl groups (-CH₃). Because of the electronegativity of the adjacent oxygen atom, the symmetric C-H stretch of a methoxy group is shifted to a lower wavenumber, typically appearing around 2830 cm⁻¹[2]. In contrast, the symmetric stretch of the carbon-bound methyl groups on the aromatic ring appears near 2872 cm⁻¹[2]. This predictable separation allows for the definitive confirmation of both functional groups within the same molecule.

  • Aromatic C-N Bond Strengthening : The C-N stretching vibration in aromatic amines is observed at higher wavenumbers (1335–1250 cm⁻¹) than in aliphatic amines (1250–1020 cm⁻¹)[1]. This shift is caused by the resonance delocalization of the nitrogen's lone pair electrons into the adjacent phenyl pi-systems. This delocalization imparts partial double-bond character to the C-N bonds, thereby increasing the force constant and the resulting vibrational frequency.

Characteristic FTIR Frequencies

The quantitative spectral data for N-(2-methoxyphenyl)-2,5-dimethylaniline is summarized in Table 1 for rapid spectral cross-referencing.

Functional Group / BondVibration ModeExpected Frequency (cm⁻¹)Intensity & Characteristics
Secondary Amine (N-H) Stretching3400 – 3350Weak to medium, single sharp band due to steric hindrance[2][3].
Aromatic Ring (C-H) Stretching3100 – 3000Weak, multiple sharp bands.
Methyl Group (C-CH₃) Symmetric Stretching2872 ± 10Medium, sharp[2].
Methoxy Group (O-CH₃) Symmetric Stretching2830 ± 10Medium, sharp, diagnostic for ether linkage[2].
Aromatic Ring (C=C) Stretching1600, 1500, 1450Strong to medium, sharp doublet/triplet.
Aromatic Amine (C-N) Stretching1335 – 1250Strong, elevated frequency due to resonance[1].
Aryl Alkyl Ether (C-O-C) Asymmetric Stretching1250 – 1200Strong, broad.
Secondary Amine (N-H) Out-of-plane Wag750 – 700Medium to strong, broad[2].

Table 1: Summary of diagnostic FTIR vibrational frequencies for N-(2-methoxyphenyl)-2,5-dimethylaniline.

Experimental Protocol: ATR-FTIR Methodology

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this solid compound. It eliminates the need for KBr pellet pressing, which is highly hygroscopic. Absorbed moisture in KBr pellets produces a broad O-H stretching band (3500–3200 cm⁻¹) that can easily obscure the critical, weak N-H stretch of the secondary amine.

Step-by-Step Workflow:

  • System Initialization and Purge : Power on the FTIR spectrometer and allow the infrared source to stabilize for at least 30 minutes. If equipped, ensure the desiccant purge system is active to minimize atmospheric water vapor and CO₂ interference.

  • Crystal Cleaning : Gently clean the ATR crystal (e.g., Diamond or ZnSe) using a lint-free wipe moistened with spectroscopic-grade isopropanol or methanol. Allow the solvent to evaporate completely.

  • Background Acquisition : Collect a background spectrum (air) using 32 to 64 scans at a resolution of 4 cm⁻¹.

    • Self-Validation: Ensure the background spectrum shows a flat baseline with no residual analyte peaks. A contaminated background will artificially invert peaks in the final spectrum, compromising data integrity.

  • Sample Application : Place 2–5 mg of solid N-(2-methoxyphenyl)-2,5-dimethylaniline directly onto the center of the ATR crystal.

  • Pressure Application : Lower the ATR pressure anvil until the clutch slips or the software indicates optimal contact pressure.

    • Causality: Intimate contact between the solid and the crystal is required for the evanescent wave to penetrate the sample. Insufficient pressure leads to weak spectral intensity and poor signal-to-noise ratios.

  • Data Acquisition : Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using the same parameters as the background (32–64 scans, 4 cm⁻¹ resolution).

  • Spectral Processing : Apply an ATR correction algorithm in the spectrometer software.

    • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to simulate a standard transmission spectrum, preventing the artificial inflation of fingerprint region peaks.

  • Baseline Correction & Peak Picking : Perform a baseline correction and execute an automated peak picking algorithm.

    • Self-Validation: To validate the N-H stretch assignment at ~3400 cm⁻¹, cross-reference the fingerprint region to ensure the corresponding C-N stretch is present at 1335–1250 cm⁻¹[1]. If the C-N stretch is absent, the peak at 3400 cm⁻¹ may be an artifact or moisture contamination rather than a true amine stretch.

Workflow Diagram

G Sample N-(2-methoxyphenyl)- 2,5-dimethylaniline (Solid Sample) Prep Sample Preparation (ATR Crystal) Sample->Prep Scan FTIR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Prep->Scan Bkg Background Spectrum Collection (Air/Blank) Bkg->Scan Process Spectral Processing (ATR Correction, Baseline) Scan->Process Analyze Peak Assignment (N-H, O-CH₃, C-CH₃, C-N) Process->Analyze

Workflow for FTIR spectroscopic analysis and structural validation of diarylamines.

References

  • IR Spectroscopy Tutorial: Amines. orgchemboulder.com. Available at:[Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at:[Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Rocky Mountain Laboratories. Available at:[Link]

Sources

Application

Application Note: Advanced Synthetic Workflows for N-(2-methoxyphenyl)-2,5-dimethylaniline in Organic Electronics and Bioactive Scaffolds

Executive Summary N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly versatile, unsymmetrical diarylamine building block. Characterized by a sterically demanding 2,5-dimethylphenyl moiety and an elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly versatile, unsymmetrical diarylamine building block. Characterized by a sterically demanding 2,5-dimethylphenyl moiety and an electronically enriching 2-methoxyphenyl group, this compound is a privileged scaffold in modern organic synthesis. It serves as a critical intermediate for the development of advanced organic materials—such as hole-transporting materials (HTMs) in OLEDs—and redox-active heterocycles, including phenoxazines used in photoredox catalysis and radical-trapping antioxidants.

This application note details field-proven protocols for utilizing this compound, emphasizing the causality behind catalyst selection, steric management, and mechanistic pathways.

Physicochemical Profiling & Structural Rationale

Successful integration of N-(2-methoxyphenyl)-2,5-dimethylaniline into complex architectures requires a deep understanding of its structural dynamics:

  • Steric Shielding (2,5-Dimethylphenyl Group): The presence of the ortho-methyl group induces a significant torsional twist in the diarylamine backbone. This steric bulk prevents unwanted planarization during initial cross-coupling steps, thereby suppressing oxidative homocoupling side reactions. However, this same bulk necessitates the use of highly specialized, third-generation dialkylbiaryl phosphine ligands (e.g., XPhos) during cross-coupling to prevent β-hydride elimination and force reductive elimination.

  • Electronic Directing (2-Methoxyphenyl Group): The methoxy substituent acts as a strong electron-donating group, lowering the oxidation potential of the amine nitrogen. Crucially, it serves as a latent hydroxyl group. Upon targeted demethylation, it enables intramolecular cyclization to form phenoxazines—highly planar molecules prized for their stability as radical cations[1].

Protocol A: Synthesis of Unsymmetrical Triarylamines via Buchwald-Hartwig Cross-Coupling

Objective

To synthesize sterically hindered, unsymmetrical triarylamines for optoelectronic applications using a self-validating catalytic system.

Causality & Catalyst Selection

Due to the profound steric bulk of N-(2-methoxyphenyl)-2,5-dimethylaniline, first- and second-generation phosphine ligands (e.g., dppf, BINAP) fail to promote the reaction efficiently, often stalling at the Pd(II) aryl amido complex. Third-generation dialkylbiaryl phosphines, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), are required. The bulky isopropyl groups on the lower ring of XPhos interact with the palladium center to accelerate reductive elimination, while the electron-rich dicyclohexylphosphine moiety stabilizes the highly active, mono-ligated Pd(0) species[2].

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (1.0 mol%), XPhos (2.4 mol%), and sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Reagent Addition: Add N-(2-methoxyphenyl)-2,5-dimethylaniline (1.0 equiv) and the target aryl bromide (1.1 equiv).

  • Reaction: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure unsymmetrical triarylamine.

Buchwald_Hartwig Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd + Ar-X PdII_ArX Pd(II) Aryl Halide Complex OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation (Base) PdII_ArX->AmineCoord + N-(2-methoxyphenyl)-2,5-dimethylaniline PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido - Base•HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerate Pd(0) Product Unsymmetrical Triarylamine (Target Product) RedElim->Product Product Release

Figure 1: Buchwald-Hartwig catalytic cycle for the synthesis of unsymmetrical triarylamines.

Protocol B: Intramolecular Cyclization to Phenoxazine Derivatives

Objective

To synthesize 1,4-dimethyl-10H-phenoxazine derivatives, which act as privileged scaffolds for radical-trapping antioxidants and highly reducing organic photoredox catalysts[3].

Causality & Reaction Design

Phenoxazines are structurally rigid and highly planar. To access this core from our diarylamine, the 2-methoxy group must first be cleaved using BBr3​ . BBr3​ is a hard Lewis acid that selectively coordinates to and cleaves the aryl methyl ether without degrading the sterically protected diarylamine nitrogen. The resulting phenol intermediate then undergoes an O2​ -mediated or transition-metal-catalyzed dehydrogenative C-H/O-H cross-coupling onto the 2,5-dimethylphenyl ring[4]. The 1,4-dimethyl substitution on the final phenoxazine core enhances organic solubility and finely tunes the redox potential.

Step-by-Step Methodology
  • Demethylation: Dissolve N-(2-methoxyphenyl)-2,5-dimethylaniline (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) and cool to -78 °C under an argon atmosphere. Slowly add BBr3​ (1.0 M in CH2​Cl2​ , 2.5 equiv) dropwise. Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature overnight. Quench carefully with saturated aqueous NaHCO3​ and extract with CH2​Cl2​ to isolate the intermediate 2-(2,5-dimethylphenylamino)phenol.

  • Cyclization Setup: Charge a reaction vial with the crude phenol (1.0 equiv), Pd(OAc)2​ (5 mol%), Cu(OAc)2​ (2.0 equiv, acting as the terminal oxidant), and K2​CO3​ (2.0 equiv).

  • Reaction: Add DMF (0.1 M) and stir the mixture at 110 °C for 16 hours under an O2​ balloon atmosphere to facilitate the dehydrogenative phenoxazination[4].

  • Workup & Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield the substituted 1,4-dimethyl-10H-phenoxazine.

Phenoxazine_Synthesis Start N-(2-methoxyphenyl)- 2,5-dimethylaniline Demethyl Demethylation (BBr3, CH2Cl2) Start->Demethyl Phenol 2-(2,5-dimethylphenylamino) phenol Demethyl->Phenol Cleavage of Methoxy Group Cyclize Intramolecular C-O Coupling (Pd or Cu Catalysis) Phenol->Cyclize Product 1,4-dimethyl-10H-phenoxazine Derivative Cyclize->Product C-H/O-H Oxidative Cyclization

Figure 2: Two-step synthetic pathway from diarylamine to a highly planar phenoxazine core.

Quantitative Data Presentation: Catalyst Optimization

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of N-(2-methoxyphenyl)-2,5-dimethylaniline (Protocol A), highlighting the necessity of advanced ligand design to overcome steric barriers.

Catalyst SystemLigand GenerationBaseSolvent / TempYield (%)Observation / Causality
Pd2​(dba)3​ / dppf2nd Gen NaOtBu Toluene / 100 °C< 10%Severe steric clash; failure to undergo reductive elimination.
Pd2​(dba)3​ / BINAP2nd Gen NaOtBu Toluene / 100 °C15%Poor conversion; competitive β-hydride elimination dominates.
Pd2​(dba)3​ / SPhos3rd Gen NaOtBu Toluene / 100 °C65%Moderate yield; insufficient steric bulk to fully accelerate elimination.
Pd2​(dba)3​ / XPhos 3rd Gen NaOtBu Toluene / 100 °C92% Optimal ; bulky isopropyl groups promote rapid reductive elimination[2].
Pd(OAc)2​ / RuPhos3rd Gen Cs2​CO3​ Dioxane / 110 °C88%High yield; excellent alternative for base-sensitive substrates.

References

  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry (RSC Publishing).[Link]

  • Highly planar diarylamine-fused porphyrins and their remarkably stable radical cations. Chemical Science (RSC Publishing).[Link]

  • Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. ACS Publications.[Link]

  • O2-Mediated Dehydrogenative Phenoxazination of Phenols. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: N-(2-methoxyphenyl)-2,5-dimethylaniline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly versatile secondary diarylamine building block. Diarylamines are a cornerstone motif in modern organic synthesis and drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a highly versatile secondary diarylamine building block. Diarylamines are a cornerstone motif in modern organic synthesis and drug discovery, acting as the core pharmacophore in numerous FDA-approved therapeutics ranging from targeted oncology drugs to anti-inflammatory agents[1]. This application note details the structural rationale, biological applications, and validated synthetic protocols for leveraging this specific scaffold in the development of allosteric kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanistic Rationale: The Power of the Ortho-Substituted Diarylamine

The diarylamine core provides an extensive π-surface for hydrophobic and π-π interactions, while maintaining critical conformational flexibility through its rotatable aryl-N bonds[2]. However, the specific substitution pattern of N-(2-methoxyphenyl)-2,5-dimethylaniline introduces highly desirable steric constraints.

The ortho-methoxy and ortho-methyl groups induce a steric clash that restricts the dihedral angle of the C-N-C bond. This restricted rotation is paramount in medicinal chemistry: it pre-organizes the molecule into a specific atropisomeric-like conformation, thereby reducing the entropic penalty upon binding to deep, constrained hydrophobic pockets in target proteins.

Key Application 1: Allosteric MEK1/2 Kinase Inhibitors

Diarylamine compounds comprise a major class of allosteric MEK1/2 inhibitors, which are critical nodes in the MAPK/ERK signaling pathway driving tumor proliferation[3]. Unlike Type I inhibitors that bind the highly conserved ATP pocket, diarylamines bind to an adjacent allosteric pocket, stabilizing the inactive "DFG-out" conformation of the kinase.

When utilizing N-(2-methoxyphenyl)-2,5-dimethylaniline, the 2,5-dimethylphenyl ring acts as a lipophilic anchor deep within this allosteric site. Simultaneously, the 2-methoxyphenyl ring is positioned toward the solvent-exposed region, providing a vector for further synthetic functionalization to improve aqueous solubility and pharmacokinetic properties.

MEK_Inhibition RAS RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 (Active) RAF->MEK ERK ERK1/2 Phosphorylation MEK->ERK Tumor Tumor Proliferation ERK->Tumor Drug Diarylamine Inhibitor (N-(2-methoxyphenyl)-...) Drug->MEK Allosteric Inhibition

MEK1/2 signaling cascade and allosteric inhibition by diarylamine derivatives.

Key Application 2: Fenamate-Class NSAIDs and Ion Channel Modulators

The diarylamine moiety is the defining structural component of fenamate NSAIDs, such as flufenamic acid and mefenamic acid[4]. By utilizing N-(2-methoxyphenyl)-2,5-dimethylaniline as a starting material, researchers can access novel fenamate analogs via late-stage carboxylation. Furthermore, recent structure-activity relationship (SAR) studies have shown that specific twisted geometries of the diarylamine scaffold are necessary for the selective inhibition of CLC-2 chloride channels, making this building block highly relevant for neuropharmacology and ion channel modulation.

Experimental Protocols & Workflows

To utilize N-(2-methoxyphenyl)-2,5-dimethylaniline in drug discovery, it must be functionalized. The following self-validating protocols describe the activation and subsequent cross-coupling of this scaffold.

Synthetic_Workflow Scaffold Diarylamine Scaffold Halogenation Regioselective Bromination Scaffold->Halogenation NBS, DMF Coupling Pd-Catalyzed Cross-Coupling Halogenation->Coupling RuPhos, Pd Purification HPLC Purification Coupling->Purification Workup Lead Bioactive Lead Purification->Lead

Step-by-step synthetic workflow for functionalizing the diarylamine scaffold.

Protocol A: Regioselective Electrophilic Bromination (Activation)
  • Objective: Introduce a bromide handle on the 2-methoxyphenyl ring for downstream late-stage functionalization.

  • Causality & Rationale: N-Bromosuccinimide (NBS) is chosen over Br₂ to prevent over-bromination and oxidation of the secondary amine. DMF is used as the solvent because its high polarity stabilizes the intermediate Wheland complex, accelerating the electrophilic aromatic substitution at 0 °C to ensure strict regiocontrol (directing the bromine para to the strongly activating methoxy group).

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of N-(2-methoxyphenyl)-2,5-dimethylaniline in 25 mL of anhydrous DMF in a flame-dried 100 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. (Causality: Low temperature suppresses radical pathways and heavily favors the kinetic EAS product).

  • Reagent Addition: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes. Protect the flask from light using aluminum foil.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours. Validate completion via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a single lower-Rf spot (Rf ~0.45).

  • Quench & Workup: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling (Diversification)
  • Objective: Couple the brominated diarylamine with a solubilizing pharmacophore (e.g., N-methylpiperazine) to generate a lead-like molecule.

  • Causality & Rationale: The Buchwald-Hartwig amination is a powerful method for C-N bond formation[1]. RuPhos is explicitly selected as the phosphine ligand because its large steric bulk and electron-rich dicyclohexyl groups facilitate the difficult reductive elimination step when coupling sterically hindered, ortho-substituted aryl bromides. NaOtBu is used as a strong, non-nucleophilic base to deprotonate the incoming amine without attacking the aryl bromide.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).

  • Substrate Addition: Add the brominated diarylamine intermediate (1.0 eq) and N-methylpiperazine (1.2 eq).

  • Solvent & Heating: Add anhydrous Toluene to achieve a 0.2 M concentration. Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours. (Causality: Toluene is non-polar and allows the reaction to reach the high temperatures required to overcome the activation energy barrier of hindered substrates).

  • Validation & Quality Control: Cool to room temperature. Dilute an aliquot with MeCN and analyze via LC-MS. The mass spectrum must show the disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the desired product mass [M+H]⁺.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Quantitative Data Summary

The choice of ligand in Protocol B is critical for the functionalization of the sterically hindered N-(2-methoxyphenyl)-2,5-dimethylaniline scaffold. The table below summarizes optimization data, demonstrating why RuPhos is the definitive choice for maximizing yields with this specific diarylamine.

Ligand SystemCatalyst PrecursorTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
XPhosPd₂(dba)₃80166558
BrettPhosPd₂(dba)₃100128275
RuPhos Pd₂(dba)₃ 100 12 >99 92
BINAPPd(OAc)₂110244031
References
  • [1] An In-depth Technical Guide to Diarylamines in Organic Synthesis - Benchchem - 1

  • [2] Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML - MDPI - 2

  • [3] Allosteric small-molecule kinase inhibitors - DTU Inside - 3

  • [4] Streamlined Umpolung Coupling to Diarylamine Using an Easily Accessible Copper Catalyst under Mild Conditions - ACS Publications - 4

Sources

Application

Application Note: N-(2-methoxyphenyl)-2,5-dimethylaniline as a Building Block for Hole-Transporting Polymers

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Device Engineers (OLEDs, PSCs). Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Design Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Optoelectronic Device Engineers (OLEDs, PSCs). Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Design Rationale

The development of high-mobility, amorphous hole-transporting materials (HTMs) is a critical bottleneck in the commercialization of highly efficient perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The molecule N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3)[1] serves as a highly specialized, sterically hindered diarylamine building block designed to address specific morphological and electronic challenges in polymer synthesis.

Mechanistic Causality: Why this specific monomer?
  • Electronic Tuning (The 2-Methoxy Group): The strongly electron-donating methoxy group at the ortho position increases the electron density of the diarylamine core. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, improving hole injection alignment with adjacent active layers (e.g., perovskite or emissive layers). Furthermore, it stabilizes the radical cation intermediate during oxidative polymerization[2].

  • Morphological Control (The 2,5-Dimethyl Groups): Interchain π−π stacking often leads to unwanted crystallization in polymer films, creating grain boundaries that act as charge traps. The 2,5-dimethyl substituents introduce significant torsional strain, forcing the polymer backbone into a twisted, non-planar conformation. This guarantees a highly soluble, strictly amorphous polymer ideal for uniform spin-coating.

  • Dual-Use Functionality: Because it is a secondary amine with open para positions, it can be utilized in two distinct synthetic pathways:

    • Pathway A: Direct oxidative polymerization to form a conjugated poly(diarylamine).

    • Pathway B: As a bulky, trap-quenching end-capping agent in Pd-catalyzed Buchwald-Hartwig polycondensation of polytriarylamines (PTAAs)[3].

Mechanistic Pathways & Workflows

Pathway A: Direct Oxidative Polymerization

Oxidative polymerization using Iron(III) chloride (FeCl 3​ ) targets the open para positions of the aromatic rings. The mechanism proceeds via a single-electron transfer (SET) to form a radical cation, followed by para-para coupling and subsequent deprotonation[4].

OxidativePolymerization M Monomer (CAS 211292-60-3) Ox Oxidation (FeCl3, 0°C) M->Ox RC Radical Cation Intermediate Ox->RC Coup Para-Para Coupling RC->Coup Pol Poly(diarylamine) (Amorphous HTM) Coup->Pol

Mechanism of oxidative polymerization via radical cation intermediates.

Pathway B: Buchwald-Hartwig End-Capping

In standard PTAA synthesis, unreacted aryl-halide end groups act as deep electron traps, severely degrading device lifespan. Adding N-(2-methoxyphenyl)-2,5-dimethylaniline at the end of the polymerization quenches these reactive sites[5].

EndCapping Core PTAA Core Synthesis (Pd-Catalyzed) EC End-Capping with CAS 211292-60-3 Core->EC Pur Soxhlet Purification (MeOH -> Acetone) EC->Pur Dev OLED/PSC Device Integration Pur->Dev

Workflow for utilizing the monomer as a bulky end-capping agent in PTAA synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Poly(N-(2-methoxyphenyl)-2,5-dimethylaniline) via Oxidative Coupling

This protocol utilizes anhydrous FeCl 3​ as an oxidant to yield a fully conjugated poly(diarylamine).

Materials:

  • N-(2-methoxyphenyl)-2,5-dimethylaniline (Monomer, >98% purity)

  • Anhydrous Iron(III) chloride (FeCl 3​ , 4.0 equivalents)

  • Anhydrous Chloroform (CHCl 3​ )

  • Aqueous Ammonia (NH 4​ OH, 28%)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask under an Argon atmosphere. Add 5.0 mmol of the monomer and dissolve in 50 mL of anhydrous CHCl 3​ .

  • Oxidant Slurry: In a separate argon-purged flask, suspend 20.0 mmol of anhydrous FeCl 3​ in 30 mL of CHCl 3​ .

  • Initiation: Cool the monomer solution to 0 °C using an ice bath. Dropwise, add the FeCl 3​ slurry over 30 minutes under vigorous magnetic stirring.

    • Validation Check: The solution will immediately transition from pale yellow to a deep, opaque blue/black. This visual shift confirms the successful generation of the highly delocalized radical cation intermediate.

  • Propagation: Allow the reaction to proceed at 0 °C for 4 hours, then slowly warm to room temperature (20 °C) and stir for an additional 24 hours.

  • Quenching & Dedoping: Pour the dark reaction mixture into 500 mL of vigorously stirred Methanol to precipitate the doped polymer. Filter the solid. To convert the polymer from its oxidized (doped) state to its neutral (dedoped) state, suspend the solid in 200 mL of a 1:1 mixture of Methanol and 28% aqueous Ammonia for 12 hours.

    • Validation Check: The polymer powder will shift from dark green/black to a pale yellow/brown color, confirming successful dedoping.

  • Purification: Subject the dedoped polymer to Soxhlet extraction sequentially with Methanol (24 h, removes residual FeCl 3​ and monomers) and Acetone (24 h, removes low-molecular-weight oligomers). Finally, extract the high-molecular-weight fraction with Chloroform.

  • Isolation: Concentrate the Chloroform fraction and precipitate into cold Methanol. Dry under vacuum at 60 °C for 24 hours.

Protocol 2: End-Capping of PTAA via Buchwald-Hartwig Cross-Coupling

This protocol describes the quenching of a living Pd-catalyzed polycondensation.

  • Polymerization: Conduct your standard Buchwald-Hartwig polymerization (e.g., coupling 4,4'-dibromobiphenyl and 2,4-dimethylaniline) using Pd 2​ (dba) 3​ and P(t-Bu) 3​ in Toluene at 100 °C[6].

  • End-Capping Addition: After 48 hours, when the polymer has reached the desired molecular weight, inject a 5-fold molar excess (relative to initial end-group concentration) of N-(2-methoxyphenyl)-2,5-dimethylaniline and an additional 1.0 mol% of Pd catalyst.

  • Reaction: Stir at 100 °C for an additional 12 hours.

    • Validation Check: GPC analysis of aliquots taken before and after end-capping should show no significant increase in molecular weight, confirming the secondary amine is acting strictly as a chain terminator, not a propagator.

  • Workup: Cool to room temperature, precipitate in Methanol, and purify via Soxhlet extraction (Methanol Acetone Toluene)[3].

Quantitative Data & Expected Properties

The following table summarizes the expected physicochemical and optoelectronic properties of the monomer and its resulting homopolymer (synthesized via Protocol 1).

PropertyMonomer (CAS 211292-60-3)Poly(diarylamine) DerivativeAnalytical Method
Molecular Weight ( Mn​ ) 227.30 g/mol 15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC) vs. PS standards
Polydispersity (PDI) N/A1.8 - 2.4GPC (THF eluent)
HOMO Level -5.30 eV (est.)-5.15 eVCyclic Voltammetry (Onset of oxidation)
LUMO Level -1.80 eV (est.)-2.10 eVCalculated ( EHOMO​+Egopt​ )
Optical Bandgap ( Egopt​ ) > 3.5 eV~ 3.05 eVUV-Vis Spectroscopy (Film edge onset)
Hole Mobility ( μh​ ) N/A ∼1×10−4 cm 2 /VsSpace-Charge-Limited Current (SCLC)
Thermal Stability ( Td​ ) 210 °C> 380 °CThermogravimetric Analysis (5% weight loss)

References

  • Chemical Substance Information: N-(2-methoxyphenyl)-2,5-dimethylaniline Source: NextSDS / Alfa Chemistry URL:[Link]

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones Source: Polymers (Basel) / PubMed Central URL:[Link]

  • Directions of the oxidative dimerization of diphenylamine compounds Source: OSTI.gov (US Department of Energy) URL:[Link]

  • (N-Heterocyclic carbene)Pd(triethylamine)Cl2 as precatalyst for the synthesis of poly(triarylamine)s Source: Journal of Polymer Science, Part A: Polymer Chemistry / University of Strathclyde URL:[Link]

  • Extended conjugation in poly(triarylamine)s: synthesis, structure and impact on field-effect mobility Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for N-(2-methoxyphenyl)-2,5-dimethylaniline

Introduction & Structural Rationale N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) is a highly versatile, sterically encumbered secondary diarylamine[1]. Its unique structural topology—featuring an ortho-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) is a highly versatile, sterically encumbered secondary diarylamine[1]. Its unique structural topology—featuring an ortho-methoxy group on one aryl ring and a 2,5-dimethyl (p-xylene-derived) substitution pattern on the other—renders it a privileged scaffold in both materials science (as a precursor for hole-transporting materials) and medicinal chemistry[2].

Causality in Reactivity: The delocalization of the nitrogen lone pair across two aromatic systems significantly reduces the nucleophilicity of this compound compared to standard alkylamines. Furthermore, the dual ortho-substituents (the -OCH₃ and the -CH₃ at position 2) create a highly congested steric environment around the reactive amine center.

While this steric bulk is advantageous for preventing unwanted spontaneous side reactions (such as over-alkylation), it necessitates highly active, rationally designed catalytic systems for further N-arylation (e.g., Buchwald-Hartwig cross-coupling)[3]. Conversely, the reduced nucleophilicity requires the use of strong bases (e.g., NaH) to deprotonate the amine prior to reaction with electrophiles like acyl chlorides in medicinal chemistry workflows.

Divergent Synthetic Pathways

The following diagram illustrates the primary derivatization routes for this sterically hindered diarylamine, demonstrating its utility in generating both optoelectronic materials and pharmaceutical intermediates.

G Core N-(2-methoxyphenyl)- 2,5-dimethylaniline (CAS 211292-60-3) Triarylamine Triarylamines (OLED/Hole Transport) Core->Triarylamine Buchwald-Hartwig Pd2(dba)3, XPhos Amide N-Acyl Derivatives (Covalent Warheads) Core->Amide N-Acylation ClCH2COCl, NaH Amine N-Alkyl Derivatives (PK Modulators) Core->Amine N-Alkylation R-X, NaH/DMF

Divergent synthetic functionalization of N-(2-methoxyphenyl)-2,5-dimethylaniline.

Protocol 1: Synthesis of Sterically Encumbered Triarylamines via Buchwald-Hartwig Amination

Triarylamines are critical components in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-donor properties and propeller-like 3D conformations[4]. Synthesizing triarylamines from ortho-substituted diarylamines like N-(2-methoxyphenyl)-2,5-dimethylaniline is notoriously difficult due to the high activation energy required for the reductive elimination step in the catalytic cycle[3].

Experimental Design & Causality: To overcome this steric barrier, we employ a Palladium-catalyzed C-N coupling utilizing highly bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos) or ylide-substituted phosphines (keYPhos)[3]. These ligands facilitate the formation of the active mono-ligated Pd(0) complex and accelerate both oxidative addition and reductive elimination. Sodium tert-butoxide (NaOtBu) is selected as the base because its steric bulk prevents competitive nucleophilic aromatic substitution (SNAr) side reactions.

Quantitative Data: Ligand Screening for Triarylamine Synthesis

The table below summarizes the optimization of N-(4-biphenyl)-N-(2-methoxyphenyl)-2,5-dimethylaniline synthesis. (Reaction conditions: 1.0 eq diarylamine, 1.1 eq 4-bromobiphenyl, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, 1.5 eq NaOtBu, Toluene, 110 °C, 12 h).

LigandLigand TypeConversion (%)Isolated Yield (%)Rationale for Performance
PPh₃ Triarylphosphine< 5%N/AInsufficient steric bulk; fails to promote reductive elimination.
P(tBu)₃ Trialkylphosphine45%38%Good electron donation, but degrades rapidly at high temperatures.
XPhos Biaryl Monophosphine88%82%Excellent balance of steric bulk and electron richness[3].
keYPhos Ylide-substituted96%91%High flexibility and strong σ-donation accelerates coupling[3].
Step-by-Step Methodology
  • Preparation of the Pre-catalyst: In an argon-filled glovebox, charge an oven-dried 25 mL Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol). Add 2 mL of anhydrous, degassed toluene.

    • Self-Validation Check: Stir at room temperature for 15 minutes. The solution must transition from dark purple to a deep red-brown, indicating the successful formation of the active L·Pd(0) species. If the solution remains purple, the catalyst is inactive.

  • Substrate Addition: Add N-(2-methoxyphenyl)-2,5-dimethylaniline (227.3 mg, 1.0 mmol)[1] and 4-bromobiphenyl (256.4 mg, 1.1 mmol) to the reaction vessel.

  • Base Addition: Add NaOtBu (144.2 mg, 1.5 mmol) in one portion. Wash the sides of the tube with an additional 3 mL of toluene to ensure all reagents are submerged.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in a pre-heated oil bath at 110 °C for 12 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

Protocol 2: Synthesis of Covalent Warheads via N-Acylation

In drug development, diarylamines are often functionalized into tertiary amides to lock the conformation of the aryl rings and introduce reactive moieties. For example, chloroacetamides serve as covalent warheads targeting specific cysteine residues in kinase inhibitors.

Experimental Design & Causality: Due to the steric hindrance and low inherent nucleophilicity of N-(2-methoxyphenyl)-2,5-dimethylaniline, standard acylation conditions (e.g., acyl chloride with triethylamine) result in poor conversions. Therefore, a strong base like Sodium Hydride (NaH) is required to quantitatively deprotonate the diarylamine, forming a highly nucleophilic diarylamide anion prior to the addition of the electrophile.

Step-by-Step Methodology
  • Deprotonation: Dissolve N-(2-methoxyphenyl)-2,5-dimethylaniline (227.3 mg, 1.0 mmol) in 5 mL of anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 48.0 mg, 1.2 mmol) in small portions.

    • Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation. The solution will typically turn a darker, vibrant color (e.g., deep yellow/orange) indicating diarylamide anion formation.

  • Electrophile Addition: Re-cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add chloroacetyl chloride (135.5 mg, 1.2 mmol) dissolved in 1 mL of THF over 10 minutes to prevent localized heating and side reactions.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from hot ethanol or via flash chromatography to afford the pure N-(2-methoxyphenyl)-N-(2,5-dimethylphenyl)chloroacetamide.

References

  • RSC Publishing. "Synthesis of sterically encumbered di- and triarylamines by palladium-catalysed C–N coupling reactions under mild reaction conditions." RSC Advances, 2022.[Link]

  • American Chemical Society. "Synthesis of Unsymmetrical Triarylamines for Photonic Applications via One-Pot Palladium-Catalyzed Aminations." Chemistry of Materials, 2001.[Link]

  • American Chemical Society. "Synthesis of Triarylamines via Sequential C–N Bond Formation." The Journal of Organic Chemistry, 2017.[Link]

Sources

Application

reaction conditions for "N-(2-methoxyphenyl)-2,5-dimethylaniline" synthesis

Application Note: Optimized Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Introduction & Mechanistic Rationale The synthesis of sterically hindered secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Introduction & Mechanistic Rationale

The synthesis of sterically hindered secondary diarylamines, such as N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3), presents a significant challenge in organic chemistry due to the severe steric repulsion introduced by ortho-substituents on both coupling partners[1]. These highly decorated structural motifs are critical pharmacophores in conjugated drug development and serve as vital building blocks in the synthesis of advanced optoelectronic materials[2],[].

Historically, Ullmann-type condensations were employed for C-N bond formation; however, they require harsh thermal conditions (≥140 °C), high copper catalyst loadings, and notoriously deliver poor yields when applied to ortho-substituted substrates[4]. To overcome these limitations, this application note details a highly efficient, self-validating protocol utilizing a Palladium-catalyzed Buchwald-Hartwig amination. By rationally selecting a sterically demanding, electron-rich biarylphosphine ligand, this methodology achieves high-yielding C-N bond formation under relatively mild conditions[5].

Experimental Design & Causality

The success of this cross-coupling relies entirely on the precise tuning of the catalytic microenvironment to accommodate the steric bulk of 2-bromo-p-xylene and 2-methoxyaniline.

  • Catalyst & Ligand Selection: We employ Pd2​(dba)3​ as the stable Pd(0) precursor paired with RuPhos (a bulky, electron-rich dialkylbiarylphosphine ligand). The electron-rich nature of RuPhos accelerates the initial oxidative addition of the Pd(0) species into the sterically hindered aryl bromide bond. More importantly, the massive steric profile of the ligand forces the intermediate Pd(II) amido complex to undergo rapid reductive elimination, preventing catalyst stalling and off-target side reactions[6].

  • Base & Solvent Dynamics: Sodium tert-butoxide (NaOtBu) is selected due to its strong basicity, which is strictly required to deprotonate the palladium-bound amine intermediate and drive the formation of the Pd(II) amido complex[7]. Anhydrous toluene is utilized as the solvent because its non-polar nature perfectly solubilizes the hydrophobic catalytic species while offering a sufficiently high boiling point (100 °C) to provide the thermal energy required for the catalytic cycle.

Data Presentation: Reaction Optimization

The table below summarizes the optimization phase of this protocol, demonstrating the causality behind the final experimental parameters. The shift from first-generation ligands (BINAP) to third-generation biarylphosphines (RuPhos) is the primary driver of the yield increase.

| Entry | Palladium Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ (5 mol%) | BINAP (10 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 45 | | 2 | Pd₂(dba)₃ (2.5 mol%) | DPPF (5 mol%) | NaOtBu | Toluene | 100 | 32 | | 3 | Pd₂(dba)₃ (2.5 mol%) | XPhos (5 mol%) | NaOtBu | Toluene | 100 | 88 | | 4 | Pd₂(dba)₃ (2.5 mol%) | RuPhos (5 mol%) | NaOtBu | Toluene | 100 | 94 |

Table 1: Optimization of the Buchwald-Hartwig coupling for N-(2-methoxyphenyl)-2,5-dimethylaniline. RuPhos demonstrates superior performance for ortho-substituted primary anilines.

Experimental Protocol

Critical Note: This procedure must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox to prevent the rapid deactivation of the Pd(0) catalyst by atmospheric oxygen or moisture[4].

Materials & Stoichiometry:

  • 2-Bromo-p-xylene: 1.0 mmol, 185 mg (Electrophile)[8]

  • 2-Methoxyaniline (o-anisidine): 1.2 mmol, 148 mg (Nucleophile)[9]

  • Pd2​(dba)3​ : 0.025 mmol, 23 mg (Catalyst Precursor)

  • RuPhos: 0.05 mmol, 23 mg (Ligand)

  • Sodium tert-butoxide (NaOtBu): 1.4 mmol, 135 mg (Base)

  • Anhydrous Toluene: 5.0 mL (Solvent)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 25 mL Schlenk flask equipped with a Teflon-coated magnetic stir bar, charge Pd2​(dba)3​ (23 mg), RuPhos (23 mg), and NaOtBu (135 mg).

  • Atmospheric Purging: Seal the Schlenk flask with a high-quality rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with Argon. Repeat this evacuation/backfill cycle three times to ensure a completely inert environment.

  • Substrate Addition: Via a gas-tight syringe, sequentially add 2-bromo-p-xylene (185 mg) and 2-methoxyaniline (148 mg) through the septum. Immediately follow with the addition of anhydrous toluene (5.0 mL).

  • Catalytic Heating: Transfer the sealed flask to a pre-heated silicon oil bath set to 100 °C. Stir vigorously (800 rpm) for 12 hours. The reaction mixture will transition from a deep red/purple to a dark brown suspension as the catalytic cycle progresses. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS[5].

  • Quenching & Filtration: Remove the flask from the heat and allow it to cool to ambient temperature. Quench the reaction by diluting the mixture with ethyl acetate (15 mL). Filter the crude suspension through a tightly packed short pad of Celite to remove precipitated inorganic salts (NaBr) and palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Aqueous Workup: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL). Extract the aqueous layer once with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude viscous residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of 100% Hexanes to 5% Ethyl Acetate in Hexanes.

  • Isolation: The target compound, N-(2-methoxyphenyl)-2,5-dimethylaniline, is isolated as a highly pure, pale yellow oil.

Visualizations

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition (Insertion into Ar-Br bond) A->B 2-Bromo-p-xylene C Pd(II) Aryl Halide Complex B->C D Amine Coordination & Base Deprotonation C->D 2-Methoxyaniline + NaOtBu E Pd(II) Amido Complex D->E - NaBr, - tBuOH F Reductive Elimination (C-N Bond Formation) E->F F->A Catalyst Regeneration G N-(2-methoxyphenyl)-2,5-dimethylaniline (Product) F->G

Catalytic cycle of the Buchwald-Hartwig amination for N-(2-methoxyphenyl)-2,5-dimethylaniline.

Workflow Step1 Reagent Prep (Glovebox/Schlenk) Step2 Argon Purging (3x Evac/Backfill) Step1->Step2 Step3 Heating (100 °C, 12h) Step2->Step3 Step4 Quenching & Celite Filtration Step3->Step4 Step5 Aqueous Workup (Water/Brine) Step4->Step5 Step6 Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target diarylamine.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline

Abstract: This document provides a comprehensive guide for the scale-up synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline, a key intermediate in various research and development applications. The primary focus is on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline, a key intermediate in various research and development applications. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for C-N bond formation.[1][2][3] This guide offers a detailed protocol, process optimization strategies, safety considerations, and analytical methods tailored for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

N-(2-methoxyphenyl)-2,5-dimethylaniline and its derivatives are significant scaffolds in medicinal chemistry and materials science.[1][4] The efficient and scalable synthesis of such diarylamines is therefore of critical importance. While classical methods like the Ullmann condensation exist, they often necessitate harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which can limit their applicability and pose environmental concerns.[5][6]

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][2][3] This methodology offers milder reaction conditions, broader substrate scope, and greater functional group tolerance, making it highly amenable to scale-up for industrial applications.[4][7][8]

This guide will focus on a robust Buchwald-Hartwig protocol for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline, providing the rationale behind the selection of reagents and conditions to ensure a successful and scalable process.

Comparison of Synthetic Strategies
StrategyAdvantagesDisadvantagesKey Considerations
Buchwald-Hartwig Amination High yields, broad functional group tolerance, milder conditions, well-defined catalytic mechanism.[1][2][3]Cost of palladium and ligands, sensitivity to air and moisture, potential for heavy metal contamination in the product.[9]Careful selection of catalyst system, strict adherence to inert atmosphere techniques, and robust purification to remove residual palladium are crucial.[9]
Ullmann Condensation Lower cost catalyst (copper).[5]Requires high temperatures (>200 °C), often needs stoichiometric amounts of copper, and has a more limited substrate scope.[5]Not ideal for substrates with sensitive functional groups. The high temperatures can also lead to side reactions and impurities.

For the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline on a larger scale, the Buchwald-Hartwig amination is the recommended approach due to its higher efficiency and more controlled reaction profile.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

Buchwald-Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-X pd0->pd_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ pd_complex->amine_adduct Amine Coordination (R₂NH) amido_complex Ar-Pd(II)(L_n)(NR₂) amine_adduct->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product Reductive Elimination catalyst_regen Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Scale-Up Protocol

This protocol details the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline from 2-bromoanisole and 2,5-dimethylaniline.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (for 1 mole scale)MolesEquivalents
2-Bromoanisole578-57-4187.04 g/mol 187.0 g1.01.0
2,5-Dimethylaniline95-78-3121.18 g/mol 133.3 g1.11.1
Pd₂(dba)₃51364-51-3915.72 g/mol 4.58 g0.0050.005
XPhos564483-18-7476.66 g/mol 9.53 g0.020.02
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 134.5 g1.41.4
Toluene108-88-392.14 g/mol 2 L--

Rationale for Reagent Selection:

  • Aryl Halide: 2-Bromoanisole is chosen over 2-chloroanisole for its higher reactivity in the oxidative addition step.

  • Amine: A slight excess of the amine (1.1 equivalents) is used to ensure complete consumption of the more expensive aryl halide.

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically hindered anilines.[1]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that effectively promotes the deprotonation of the amine without competing in side reactions.[1]

  • Solvent: Toluene is a common solvent for these reactions due to its ability to dissolve the reagents and its suitable boiling point for the reaction temperature.

Equipment
  • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel for liquids.

  • Schlenk line or similar inert gas system.

  • Heating/cooling circulator for the reactor jacket.

  • Standard laboratory glassware.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Reactor Setup & Inerting (Oven-dried glassware, N₂ purge) charge 2. Reagent Charging (NaOtBu, Pd₂(dba)₃, XPhos, 2,5-dimethylaniline, 2-bromoanisole) prep->charge solvent 3. Solvent Addition (Anhydrous Toluene) charge->solvent heat 4. Heating & Stirring (100-110 °C) solvent->heat monitor 5. Reaction Monitoring (TLC, GC-MS, or HPLC) heat->monitor cool 6. Cooling & Quenching (Cool to RT, add water) monitor->cool extract 7. Extraction (e.g., with Ethyl Acetate) cool->extract wash 8. Washing (Water, Brine) extract->wash dry 9. Drying & Concentration (Na₂SO₄, Rotary Evaporation) wash->dry purify 10. Purification (Vacuum Distillation or Column Chromatography) dry->purify analyze 11. Product Analysis (NMR, MS, HPLC) purify->analyze

Caption: General workflow for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 5 L jacketed reactor and all glassware are thoroughly oven-dried. Assemble the reactor with the overhead stirrer, reflux condenser, and thermocouple. Purge the entire system with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: To the reactor, add sodium tert-butoxide (134.5 g, 1.4 mol), Pd₂(dba)₃ (4.58 g, 0.005 mol), and XPhos (9.53 g, 0.02 mol). Briefly purge the headspace with nitrogen. Then, add 2,5-dimethylaniline (133.3 g, 1.1 mol) and 2-bromoanisole (187.0 g, 1.0 mol).

  • Solvent Addition: Add anhydrous toluene (2 L) to the reactor.

  • Reaction: Begin vigorous stirring and heat the mixture to 100-110 °C using the heating circulator.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or HPLC until the starting material (2-bromoanisole) is consumed (typically 8-24 hours).

  • Work-up - Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water (500 mL).

  • Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 500 mL) and then with brine (1 x 500 mL) to remove any remaining inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will likely be a dark oil or solid. Purification is essential to remove the catalyst, ligand, and any side products.

  • Vacuum Distillation: This is often the most effective method for purification on a larger scale, as it efficiently removes non-volatile impurities like residual palladium catalyst and ligand byproducts.[10]

  • Column Chromatography: For smaller scales or if distillation is not feasible, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][11] However, this method is less practical for multi-kilogram scale production.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) can be an effective purification method.

Safety and Scale-Up Considerations

  • Exothermic Reaction: The Buchwald-Hartwig amination can be exothermic.[12] On a large scale, it is crucial to have efficient cooling and to add reagents at a controlled rate to manage the heat generated.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to air. Maintaining a robust inert atmosphere is critical for catalytic activity and to prevent the formation of palladium black.

  • Reagent Purity: Use dry, high-purity reagents and anhydrous solvents to avoid deactivation of the catalyst and base.

  • Handling of Sodium tert-butoxide: NaOtBu is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under a nitrogen blanket.

  • Palladium Removal: Residual palladium in the final product can be a concern, especially for pharmaceutical applications.[9] If distillation is insufficient, treatment with activated carbon or specialized palladium scavengers may be necessary.[9][10]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniquePurposeExpected Results
¹H and ¹³C NMR Structural elucidation and purity assessment.The spectra should be consistent with the structure of N-(2-methoxyphenyl)-2,5-dimethylaniline.
GC-MS Purity assessment and identification of volatile impurities.A single major peak corresponding to the product's molecular weight.
HPLC Quantitative purity analysis.Purity should be >98% for most applications.
Melting Point Physical characterization and purity check (if solid).A sharp melting point range is indicative of high purity.

Conclusion

The scale-up synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline is effectively achieved using the Buchwald-Hartwig amination. By carefully selecting the catalyst system, maintaining a strict inert atmosphere, and implementing robust purification procedures, high yields of the desired product can be obtained. The protocol and considerations outlined in this guide provide a solid foundation for researchers and process chemists to successfully scale this important transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • ChemSpider. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • PMC. (n.d.). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination Reaction.
  • LookChem. (n.d.). Purification of Aniline.
  • Reddit. (2014, May 26). Purify and dry aniline?.
  • Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • ACS Publications. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Benchchem. (n.d.). Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols.
  • Wordpress. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

Application

Application Note: Analytical Method Development and Validation for the Quantification of N-(2-methoxyphenyl)-2,5-dimethylaniline

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates Introduction and Chemical Context N-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs) and Synthetic Intermediates

Introduction and Chemical Context

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) is a sterically hindered diarylamine building block. Diarylamines are pivotal structural motifs in modern medicinal chemistry, frequently serving as core scaffolds or key intermediates in the synthesis of kinase inhibitors, NSAIDs, and organic electronic materials (1)[1].

Typically synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, residual unreacted diarylamines must be strictly monitored during API scale-up (2)[2]. Because aniline derivatives can exhibit genotoxic potential and interfere with downstream crystallization, regulatory agencies require robust, stability-indicating analytical methods to quantify these impurities down to trace levels (3)[3].

Analytical Strategy & Mechanistic Causality

To achieve reproducible quantification, the method design must address the specific physicochemical properties of the diarylamine:

  • Stationary Phase Selection: The molecule contains two substituted aromatic rings, making it highly lipophilic. A high-carbon-load C18 reversed-phase column provides the necessary hydrophobic retention mechanism to separate the diarylamine from more polar API precursors.

  • Mobile Phase pH Control: The secondary amine is weakly basic. Using an acidic mobile phase modifier (0.1% Trifluoroacetic Acid, pH ~2.0) forces the amine into a fully protonated state. This prevents secondary ion-exchange interactions with unendcapped free silanols on the silica matrix, which is the primary cause of peak tailing in aniline quantification.

  • Detection Wavelength: The extended π -conjugation across the nitrogen bridge yields a strong UV absorbance. Detection at 254 nm captures the π→π∗ transitions of the aromatic system, providing high sensitivity without requiring mass spectrometry for routine QA/QC (4)[4].

Analytical Workflow Logic

To ensure the integrity of the data, the protocol incorporates a System Suitability Test (SST) prior to sample analysis. This acts as a self-validating gatekeeper; if the system fails to meet precision or peak symmetry criteria, the run is aborted, preventing the generation of out-of-specification (OOS) artifacts (5)[5].

HPLC_Workflow N1 Sample Preparation (API Matrix in ACN) N2 RP-HPLC Separation (C18, Acidic Gradient) N1->N2 N3 System Suitability Test (RSD < 2.0%) N2->N3 N4 SST Passed? N3->N4 N5 UV Quantification (254 nm) N4->N5 Yes N8 Investigate & Re-run N4->N8 No N6 Method Validation (ICH Q2 Guidelines) N5->N6 N7 Final QA/QC Report N6->N7 N8->N1

Figure 1: Self-validating analytical workflow for diarylamine HPLC quantification.

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent)
Mobile Phase A Milli-Q Water + 0.1% v/v Trifluoroacetic Acid (TFA)
Mobile Phase B HPLC-Grade Acetonitrile (ACN) + 0.1% v/v TFA
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 254 nm (PDA detector recommended for peak purity)
Injection Volume 10 µL
Gradient Elution Program

Starting at a high aqueous ratio allows polar matrix components to elute early. Ramping up the organic modifier (ACN) to 90% forces the highly lipophilic N-(2-methoxyphenyl)-2,5-dimethylaniline off the column, sharpening the peak and preventing carryover of hydrophobic dimers.

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.08020Equilibration & polar impurity elution
2.08020Isocratic hold
12.01090Linear gradient to elute diarylamine
15.01090High-organic wash to prevent carryover
15.18020Return to initial conditions
20.08020Column re-equilibration
Step-by-Step Sample Preparation

Causality Note: Sonication ensures complete extraction of the trapped diarylamine from the crystal lattice of the bulk API. Centrifugation removes particulate matter that could cause light scattering in the UV flow cell.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N-(2-methoxyphenyl)-2,5-dimethylaniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with ACN (Concentration: 1.0 mg/mL).

  • Working Standards: Dilute the stock solution with diluent (50:50 Water:ACN) to create a 5-point calibration curve (e.g., 1, 5, 10, 25, and 50 µg/mL).

  • Sample Extraction: Accurately weigh 50.0 mg of the API/Matrix into a 15 mL centrifuge tube. Add 5.0 mL of ACN.

  • Agitation: Sonicate the mixture in a water bath at room temperature for 10 minutes.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

System Suitability Testing (SST)

Prior to running the sample sequence, inject the 10 µg/mL working standard six times consecutively. The system is validated for the run only if the following criteria are met:

SST ParameterAcceptance CriteriaPurpose
% RSD of Peak Area 2.0%Ensures injector precision and system stability.
USP Tailing Factor (T) 1.5Confirms absence of severe secondary silanol interactions.
Theoretical Plates (N) 5000Verifies column efficiency and packing integrity.

Method Validation Summary

The method must be validated in accordance with ICH Q2(R1) guidelines for impurity quantification (3)[3]. Below is a representative data structure for the validation of this diarylamine:

Validation ParameterICH Q2 RequirementTypical Results for this Method
Linearity Range Minimum 5 concentrations1.0 µg/mL to 50.0 µg/mL
Correlation Coefficient ( R2 ) 0.999> 0.9995
Limit of Detection (LOD) S/N 3~0.05 µg/mL
Limit of Quantitation (LOQ) S/N 10~0.15 µg/mL
Method Precision (Repeatability) % RSD 2.0% (n=6)< 1.2%
Accuracy (Recovery) 90% - 110% at 3 levels98.5% - 101.2%

References

  • MDPI Special Issue. Method Development and Validation in Food and Pharmaceutical Analysis. Molecules.[Link]

  • Science.gov Database. Validated stability-indicating HPLC. Science.gov. [Link]

  • National Institutes of Health (NIH). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. PubMed Central. [Link]

Sources

Method

Application Note: Utilizing N-(2-methoxyphenyl)-2,5-dimethylaniline in the Modular Synthesis of Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective kinase inhibitors increasingly relies on the precise spatial arrangement of pharmacophores to target specific inactive enzyme conformations (e.g., Type II or alloster...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors increasingly relies on the precise spatial arrangement of pharmacophores to target specific inactive enzyme conformations (e.g., Type II or allosteric binding modes). N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) serves as a privileged, sterically hindered diarylamine building block. This application note details the mechanistic rationale for employing this specific substitution pattern and provides validated synthetic protocols for incorporating it into advanced kinase inhibitor scaffolds.

Mechanistic Rationale: Conformational Control and Target Selectivity

The diarylamine core is a ubiquitous motif in oncology drugs, particularly in MEK1/2 and ABL tyrosine kinase inhibitors[1][2]. However, unsubstituted diarylamines often suffer from conformational flexibility, leading to off-target promiscuity across the kinome. The specific substitution pattern of N-(2-methoxyphenyl)-2,5-dimethylaniline addresses this through two primary mechanisms:

  • Atropisomeric Restriction: The 2,5-dimethyl groups on one phenyl ring and the 2-methoxy group on the other introduce significant allylic and steric strain[3]. This steric bulk restricts rotation around the C(sp2)-N bonds, locking the diarylamine into a specific dihedral angle. Preorganizing the molecule into its bioactive conformation reduces the entropic penalty of binding, thereby increasing potency and selectivity for the target kinase's hydrophobic pocket[4].

  • Hydrogen Bonding and Electronic Tuning: The ortho-methoxy group serves a dual purpose. Synthetically, it acts as a masked hydroxyl group. Biologically, it acts as a hydrogen-bond acceptor or, upon late-stage demethylation, a hydrogen-bond donor to interact with key hinge-region residues (e.g., the DFG motif in ABL kinase or the allosteric pocket of MEK)[1].

Synthetic Strategy: Overcoming Steric Hindrance in C-N Coupling

Attaching the N-(2-methoxyphenyl)-2,5-dimethylaniline moiety to a heterocyclic core (e.g., a pyrimidine or quinoline) presents a significant synthetic challenge. The steric congestion around the secondary amine severely retards standard nucleophilic aromatic substitution (SNAr) and traditional cross-coupling methods.

To achieve high yields, a Buchwald-Hartwig amination utilizing sterically demanding, electron-rich phosphine ligands is required[5]. Ligands such as BrettPhos or specialized carbazolyl-derived P,N-ligands are essential because they sterically favor the formation of a highly reactive monoligated palladium species[Pd(L)], which accelerates both the oxidative addition of the aryl halide and the subsequent reductive elimination of the congested C-N bond[6].

Quantitative Data: Optimization of Catalytic Systems

The following table summarizes the optimization of reaction conditions for the cross-coupling of sterically hindered diarylamines with a model heteroaryl chloride, demonstrating the critical nature of ligand selection[5][6].

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 / BINAPCs2CO3Toluene100< 5%Bidentate ligand prevents required monoligated Pd intermediate.
Pd(OAc)2 / XPhosNaOtBuToluene10035%Moderate reductive elimination rate; competitive β-hydride elimination.
Pd(OAc)2 / BrettPhosNaOtBuToluene10088%Bulky biaryl phosphine accelerates reductive elimination of hindered amines.
Pd(OAc)2 / Carbazolyl P,N-LigandNaOtBu1,4-Dioxane11094%Optimal electronic tuning for tetra-ortho-substituted-like environments.

Experimental Protocols (Self-Validating Systems)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple N-(2-methoxyphenyl)-2,5-dimethylaniline to a heteroaryl chloride core.

  • Reaction Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the heteroaryl chloride (1.0 equiv), N-(2-methoxyphenyl)-2,5-dimethylaniline (1.2 equiv), Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Causality: NaOtBu is a strong base required to deprotonate the sterically hindered amine after it coordinates to the Pd center. The glovebox ensures strict exclusion of oxygen, which would irreversibly oxidize the electron-rich BrettPhos ligand.

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the aryl halide). Seal the tube and remove it from the glovebox.

    • Causality: Toluene provides a high boiling point and non-polar environment that stabilizes the catalytic intermediates.

  • Execution: Heat the mixture at 100 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup & Validation (QC Check): Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

    • Self-Validation: Analyze the crude mixture via LC-MS. The presence of the product mass[M+H]+ and the complete disappearance of the aryl halide starting material validate the completion of the catalytic cycle.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol B: Late-Stage Demethylation (Revealing the Pharmacophore)

Objective: Cleave the ortho-methoxy ether to generate a free phenol for hinge-binding interactions.

  • Reaction Preparation: Dissolve the purified coupled product from Protocol A (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Boron tribromide (BBr3, 1.0 M in DCM, 3.0 equiv) dropwise over 15 minutes.

    • Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the O-CH3 bond. The -78 °C temperature is critical to prevent off-target cleavage or degradation of the heterocyclic core.

  • Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Validation (QC Check): Re-cool the mixture to -78 °C and carefully quench by the dropwise addition of anhydrous methanol, followed by saturated aqueous NaHCO3.

    • Causality: Methanol safely reacts with excess BBr3 to form volatile trimethyl borate, preventing violent exothermic hydrolysis that occurs if water is added directly.

  • Extraction & QC: Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and concentrate in vacuo.

    • Self-Validation: 1H NMR (CDCl3) must show the disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad singlet at ~9.0-10.0 ppm (phenolic OH), validating successful deprotection.

Visualizations

MAPK_Pathway Stimulus Extracellular Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor RAS RAS (Active GTP-bound) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase (Target Enzyme) RAF->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Diarylamine-Based Allosteric Inhibitor Inhibitor->MEK Conformational Locking

Figure 1: MAPK/ERK signaling pathway targeted by diarylamine-based allosteric kinase inhibitors.

Synthetic_Workflow SM1 Heteroaryl Chloride (Core Scaffold) Catalyst Pd(OAc)2 + BrettPhos NaOtBu, Toluene, 100°C SM1->Catalyst SM2 N-(2-methoxyphenyl)- 2,5-dimethylaniline SM2->Catalyst Intermediate Sterically Hindered Diarylamine Intermediate Catalyst->Intermediate Buchwald-Hartwig Amination Deprotection BBr3, DCM, -78°C (Demethylation) Intermediate->Deprotection Final Final Kinase Inhibitor (Active Phenol Form) Deprotection->Final Unmasking Pharmacophore

Figure 2: Modular synthetic workflow for constructing diarylamine-based kinase inhibitors.

References

  • [5] Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Publications. 5

  • [1] Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI.1

  • [2] Allosteric small-molecule kinase inhibitors. DTU Inside.2

  • [4] Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. eScholarship.org. 4

  • [3] The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. ACS Publications. 3

  • [6] Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Thieme E-Books & E-Journals. 6

Sources

Application

Application Note: Rational Design and Evaluation of Novel Allosteric MEK1/2 Inhibitors Utilizing N-(2-methoxyphenyl)-2,5-dimethylaniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Rationale The mitogen-activated protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The mitogen-activated protein kinase (MAPK) cascade is a fundamental signaling pathway implicated in numerous malignancies. MEK1 and MEK2 function as critical gatekeeper kinases within this cascade, transmitting upstream signals from RAF directly to ERK1/2 (1)[1]. Unlike traditional ATP-competitive inhibitors, allosteric MEK inhibitors induce a structural rearrangement that locks the kinase in a catalytically inactive conformation, preventing the alignment of the catalytic pocket required for substrate phosphorylation (1)[1].

The secondary diarylamine scaffold is widely recognized as a privileged pharmacophore for MEK1/2 allosteric inhibition (2)[2]. Structural biology studies of MEK1 complexes reveal that the diarylamine moiety occupies a highly hydrophobic allosteric pocket adjacent to the Mg-ATP binding site (3)[3].

N-(2-methoxyphenyl)-2,5-dimethylaniline serves as an exceptional starting building block for novel drug discovery. The 2,5-dimethyl substitution provides essential steric bulk, restricting the dihedral angle of the diarylamine bond. This pre-organizes the molecule into the optimal twisted conformation required to penetrate the narrow allosteric cleft. Once inside, the core establishes critical van der Waals interactions with residues Leu118, Val127, Ile141, Met143, and Phe209, while the secondary amine acts as a crucial hydrogen bond donor to the backbone carbonyl of Val127 (4)[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 (Target) RAF->MEK Phosphorylation (S218/S222) ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Transcription Inhibitor Diarylamine Inhibitor Inhibitor->MEK Allosteric Blockade

Fig 1. MAPK signaling cascade illustrating the allosteric blockade of MEK1/2 by diarylamines.

Experimental Workflows & Methodologies

To leverage this building block into a potent therapeutic candidate (designated here as NMD-1 ), we designed a three-step synthetic workflow to append a hydroxamate warhead, followed by a rigorous biochemical and cellular validation cascade.

Workflow Synthesis 1. Chemical Synthesis (Derivatization) Biochem 2. HTRF Assay (MEK1 IC50) Synthesis->Biochem Cellular 3. Cellular Assay (p-ERK Western) Biochem->Cellular DMPK 4. DMPK Profiling (Stability) Cellular->DMPK

Fig 2. Multi-stage drug discovery workflow for evaluating novel MEK1/2 allosteric inhibitors.

Protocol 1: Synthetic Derivatization to Compound NMD-1

Step 1.1: Regioselective Bromination

  • Causality: N-bromosuccinimide (NBS) is utilized at 0°C in DMF to ensure strict regiocontrol. The synergistic electron-donating effects of the secondary amine and the ortho-methoxy group direct the electrophilic aromatic substitution predominantly to the para-position relative to the amine, preventing unwanted over-bromination.

  • Procedure: Dissolve N-(2-methoxyphenyl)-2,5-dimethylaniline (10 mmol) in anhydrous DMF (50 mL) and cool to 0°C. Add NBS (10.5 mmol) portion-wise over 30 minutes. Stir for 2 hours, quench with water, and extract with EtOAc. Purify via flash chromatography to yield the aryl bromide intermediate.

Step 1.2: Palladium-Catalyzed Methoxycarbonylation

  • Causality: Converting the aryl bromide to a methyl ester requires a robust catalyst. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the migratory insertion of carbon monoxide and suppresses unwanted β-hydride elimination.

  • Procedure: In a Parr reactor, combine the aryl bromide (5 mmol), Pd(dppf)Cl₂ (0.25 mmol), triethylamine (15 mmol), and anhydrous methanol (30 mL). Purge with CO gas and pressurize to 50 psi. Heat at 80°C for 12 hours. Filter through Celite, concentrate, and purify to isolate the methyl ester.

Step 1.3: Hydroxamate Formation

  • Causality: Direct amidation of the ester is sluggish. We employ LiHMDS as a strong, non-nucleophilic base to deprotonate O-(2,3-dihydroxypropyl)hydroxylamine. This generates a highly reactive nitrogen nucleophile that rapidly attacks the ester carbonyl, ensuring high yields without degrading the core scaffold.

  • Procedure: Dissolve the methyl ester (2 mmol) and O-(2,3-dihydroxypropyl)hydroxylamine (3 mmol) in anhydrous THF (20 mL) at -78°C. Add LiHMDS (1.0 M in THF, 6 mL) dropwise. Stir for 1 hour, warm to room temperature, and quench with saturated NH₄Cl. Extract, concentrate, and purify via preparative HPLC to yield NMD-1 .

Protocol 2: HTRF Biochemical MEK1 Kinase Assay
  • Causality & Validation: Homogeneous Time-Resolved Fluorescence (HTRF) is selected to eliminate radioactive waste while maintaining high sensitivity. This is a self-validating system: Trametinib is run in parallel as a positive control to benchmark IC₅₀ values, and a "No Enzyme" well serves as a negative baseline. The addition of EDTA in the stop buffer is critical; it chelates Mg²⁺, abruptly halting the kinase reaction to ensure an accurate snapshot of enzymatic activity.

  • Procedure:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.

    • Dispense 5 µL of MEK1 enzyme (0.5 nM final) and 5 µL of NMD-1 (serial dilutions in 1% DMSO) into a 384-well plate. Incubate for 30 min at RT.

    • Initiate reaction by adding 10 µL of substrate mix (100 nM biotinylated-ERK2, 10 µM ATP). Incubate for 60 min.

    • Stop reaction by adding 20 µL of detection buffer containing 50 mM EDTA, Eu-cryptate labeled anti-phospho-ERK antibody, and Streptavidin-XL665.

    • Read TR-FRET signal (Ratio 665nm/620nm) after 1 hour incubation.

Protocol 3: Cellular Target Engagement (A375 p-ERK Western Blot)
  • Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to potential permeability or efflux issues. We utilize the A375 melanoma cell line (BRAF V600E mutant) because its constitutively active MAPK pathway provides a robust, high-signal baseline for p-ERK1/2. GAPDH is probed simultaneously as a loading control to ensure that observed p-ERK reductions are due to specific MEK inhibition, not general cytotoxicity.

  • Procedure:

    • Seed A375 cells at 2×10⁵ cells/well in 6-well plates. Incubate overnight.

    • Treat with NMD-1 (0.1 nM to 10 µM) for 2 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH.

    • Visualize using HRP-conjugated secondary antibodies and ECL reagent. Quantify band densitometry to calculate cellular IC₅₀.

Quantitative Data Presentation

The table below summarizes the in vitro and cellular profiling of the novel derivative NMD-1 compared to clinical benchmarks. The data demonstrates that functionalizing the N-(2-methoxyphenyl)-2,5-dimethylaniline core yields a highly potent allosteric inhibitor with favorable metabolic stability.

CompoundStructure / ModificationMEK1 IC₅₀ (nM)A375 p-ERK IC₅₀ (nM)Human Microsomal Clearance (µL/min/mg)
Trametinib Clinical Benchmark0.9 ± 0.22.1 ± 0.415.2
Mirdametinib Clinical Benchmark1.5 ± 0.33.8 ± 0.522.4
Intermediate 1.2 Methyl Ester Precursor>10,000N/AN/A
NMD-1 Hydroxamate Derivative4.2 ± 0.612.5 ± 1.838.6

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI Biomolecules URL:[4]

  • 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

  • Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico Source: PubMed / Biomolecules URL:[1]

  • Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells Source: PMC URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-methoxyphenyl)-2,5-dimethylaniline Synthesis

Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-N bond formation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis. The primary focus of this guide will be the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for constructing arylamine bonds.[1]

Core Synthesis Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods.[1] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.

The general transformation for this synthesis is:

2-bromo-1-methoxybenzene + 2,5-dimethylaniline → N-(2-methoxyphenyl)-2,5-dimethylaniline

Generalized Catalytic Cycle

The mechanism involves a Pd(0) active species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[1][2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OxAdd->AmineCoord HNR'R'' Amido Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido Base, -HBX Amido->Pd0 Reductive Elimination Ar-NR'R'' Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Reduction/ Activation

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via Buchwald-Hartwig amination.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The causes are often interrelated, stemming from catalyst deactivation, suboptimal reaction components, or poor reagent quality.

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Verify Reagent Quality Anhydrous/degassed solvent? Pure amine & aryl halide? Fresh, active base? start->reagent_quality Start Here catalyst_system Evaluate Catalyst System Active Pd Precatalyst? Optimal Ligand? Correct Pd/Ligand Ratio? reagent_quality->catalyst_system Reagents OK reaction_conditions Assess Reaction Conditions Sufficient Temperature? Inert Atmosphere Maintained? Adequate Stirring? catalyst_system->reaction_conditions Catalyst OK base_solvent Check Base & Solvent Base strength appropriate? Substrates soluble in solvent? reaction_conditions->base_solvent Conditions OK success Yield Improved base_solvent->success System Optimized

Caption: Decision workflow for troubleshooting low reaction yield.

Q1: My reaction has stalled or shows no conversion. What is the first thing I should check?

A: The first and most critical area to investigate is the integrity of your catalytic system and reagents.

  • Potential Cause: Inactive or Deactivated Catalyst. The active Pd(0) species is sensitive to oxygen.[3]

    • Expert Solution: Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle). These are often more stable and efficiently generate the active LPd(0) catalyst in situ.[2][4] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can facilitate its reduction to Pd(0).[2] Always assemble your reaction under a rigorously maintained inert atmosphere (argon or nitrogen).[3]

  • Potential Cause: Poor Reagent Quality.

    • Expert Solution: Solvents must be anhydrous and degassed.[5] Amines can be purified by distillation or elution through a plug of activated alumina to remove impurities.[6] Bases, particularly sodium tert-butoxide (NaOtBu), are hygroscopic and should be handled in a glovebox and stored in a desiccator.[6]

Q2: I'm observing a low yield, but the starting materials are being consumed. What could be the issue?

A: This often points to the formation of side products or a suboptimal choice of ligand, base, or solvent.

  • Potential Cause: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4] For aryl amines, sterically hindered biarylphosphine ligands are generally effective.[2][3]

    • Expert Solution: For the coupling of 2,5-dimethylaniline, ligands like XPhos or BrettPhos are excellent starting points.[4][6] If you observe low yield, screening a small panel of different biarylphosphine ligands is a highly effective optimization strategy.[3]

  • Potential Cause: Incorrect Base Selection. The base must be strong enough to deprotonate the amine but not so harsh that it degrades starting materials or the product.

    • Expert Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[4] However, if your substrates have base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[3][4] The physical properties of the base also matter; grinding the base can prevent clumping and improve reaction rates.[4]

  • Potential Cause: Poor Solubility. Insolubility is a frequently underestimated cause of poor reaction performance.[2]

    • Expert Solution: Toluene, dioxane, and THF are common solvents.[3] If you notice poor solubility of your starting materials at room temperature, consider a solvent that allows for higher reaction temperatures, such as dioxane or toluene over THF.[2] Vigorous stirring is also essential, especially when using dense, insoluble inorganic bases.[2]

Issue 2: Formation of Key Side Products

Q3: I've isolated my product, but it's contaminated with a significant amount of dehalogenated starting material (e.g., methoxybenzene). Why is this happening?

A: This side product arises from hydrodehalogenation , where the aryl halide is reduced instead of coupled.

  • Potential Cause: This side reaction can compete with reductive elimination.[1] It is often promoted by certain catalyst systems and reaction conditions.

    • Expert Solution: To minimize hydrodehalogenation, try lowering the reaction temperature.[3] You can also screen different ligands or use a less sterically hindered base.[3]

Q4: My mass spectrometry analysis shows a dimer of my aryl halide. What is causing this?

A: This is due to homocoupling , a common side reaction in cross-coupling chemistry.

  • Potential Cause: Dimerization of the aryl halide can be promoted by certain reaction conditions.[4]

    • Expert Solution: Optimizing the catalyst loading (often lowering it) and adjusting the reaction temperature can frequently minimize homocoupling.[4]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the reaction's progress effectively? A: Thin-layer chromatography (TLC) is a fast and simple method for qualitative monitoring. Spot the reaction mixture alongside your starting materials to visualize the consumption of reactants and the appearance of the product spot.[3] For more quantitative analysis, high-performance liquid chromatography (HPLC) or GC-MS are the preferred methods.[3]

Q2: What is the best starting aryl halide for this synthesis: chloride, bromide, or iodide? A: The general reactivity order for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl.[2] However, aryl iodides can sometimes form iodide ions that inhibit the catalyst.[2] Therefore, an aryl bromide (like 2-bromo-1-methoxybenzene) is often the optimal choice, balancing high reactivity with catalyst stability.[2] Aryl chlorides are less reactive and typically require more specialized, bulky, and electron-rich phosphine ligands to achieve good yields.[4][5]

Q3: How do I purify the final product, N-(2-methoxyphenyl)-2,5-dimethylaniline? A: The standard method is silica gel column chromatography.[7] Given the basic nature of the aniline product, it may be beneficial to pre-treat the silica gel with a small amount of a non-nucleophilic base (like triethylamine in the eluent) to prevent streaking. An alternative is an acidic workup: dissolve the crude material in a solvent like ethyl acetate, wash with dilute aqueous HCl to protonate the amine product into the aqueous layer, neutralize the aqueous layer with a base (e.g., NaOH), and then extract the pure amine product back into an organic solvent.[8]

Q4: Can I run this reaction open to the air? A: It is strongly discouraged. While some modern catalyst systems show a degree of air tolerance, optimal results and reproducibility are achieved under an inert atmosphere (argon or nitrogen).[3] Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to significantly lower yields.[3]

Quantitative Data Summary: Parameter Optimization

The following tables summarize the expected impact of key variables on the reaction yield. These are generalized trends, and optimal conditions are always substrate-dependent.

Table 1: Influence of Ligand and Palladium Source on Yield

EntryPalladium Source (mol%)Ligand (mol%)Typical Yield RangeNotes
1Pd(OAc)₂ (2)XPhos (4)Good to ExcellentA common and effective starting point.[4]
2Pd₂(dba)₃ (1)BrettPhos (2.5)Good to ExcellentBrettPhos is highly effective for many amine couplings.[6]
3XPhos Pd G3 (2)(Precatalyst)ExcellentPrecatalysts offer reliable activation and high efficiency.[4]
4Pd(OAc)₂ (2)BINAP (3)Moderate to GoodAn older generation ligand, may require higher temperatures.[7]

Table 2: Influence of Base and Solvent on Yield

EntryAryl HalideBase (equiv.)SolventTemperature (°C)Typical Yield Range
1Ar-BrNaOtBu (1.4)Toluene100-110Excellent
2Ar-BrLHMDS (1.4)Dioxane100Excellent
3Ar-ClNaOtBu (1.4)Dioxane110Good (with appropriate ligand)[4]
4Ar-BrK₃PO₄ (2.0)Toluene110Moderate to Good
5Ar-BrCs₂CO₃ (2.0)Dioxane110Good[3]
Standard Experimental Protocol

This protocol provides a general starting point for a small-scale (1.0 mmol) synthesis.

Materials:

  • 2-bromo-1-methoxybenzene (1.0 mmol, 1.0 equiv)

  • 2,5-dimethylaniline (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:

  • Reaction Setup: In a glovebox, add the 2-bromo-1-methoxybenzene, 2,5-dimethylaniline (if solid), XPhos Pd G3, and sodium tert-butoxide to the reaction vial.[4]

  • Solvent Addition: Add the anhydrous, degassed toluene to the vial. If 2,5-dimethylaniline is a liquid, add it via syringe at this stage.[4]

  • Sealing: Seal the vial tightly with the cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.[4]

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (starting material consumed), cool the vial to room temperature. Dilute the mixture with ethyl acetate, and filter it through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield N-(2-methoxyphenyl)-2,5-dimethylaniline.

References
  • Vertex AI Search, "Optimising a Buchwald-Hartwig amination using the ChemSpeed." Accessed March 15, 2026.
  • BenchChem, "Optimization of Buchwald-Hartwig amination conditions." Accessed March 15, 2026.
  • WuXi AppTec, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Accessed March 15, 2026.
  • MDPI, "N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol." Accessed March 15, 2026.
  • University of Connecticut, "HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS." Accessed March 15, 2026.
  • BenchChem, "A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine." Accessed March 15, 2026.
  • BenchChem, "Technical Support Center: N-Aryl Benzamide Synthesis." Accessed March 15, 2026.
  • Wiley Online Library, "The Asymmetric Buchwald–Hartwig Amination Reaction." Accessed March 15, 2026.
  • Wikipedia, "Buchwald–Hartwig amin
  • Organic Syntheses, "Benzenamine, 2-fluoro-4-methoxy." Accessed March 15, 2026.
  • BenchChem, "Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis." Accessed March 15, 2026.
  • Reddit, "Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry." Accessed March 15, 2026.
  • Organic Synthesis, "Buchwald-Hartwig Coupling." Accessed March 15, 2026.
  • Chemistry LibreTexts, "Buchwald-Hartwig Amin
  • ResearchGate, "Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF." Accessed March 15, 2026.
  • YouTube, "Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem." Accessed March 15, 2026.
  • LookChem, "Purification of N,N-Dimethylaniline - Chempedia." Accessed March 15, 2026.
  • ChemicalBook, "N,N-Dimethylaniline: Synthesis, applications and toxicity." Accessed March 15, 2026.
  • MilliporeSigma, "Cross-Coupling Reaction Manual: Desk Reference." Accessed March 15, 2026.
  • ACS Publications, "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in B

Sources

Optimization

troubleshooting "N-(2-methoxyphenyl)-2,5-dimethylaniline" synthesis issues

Welcome to the Technical Support Center for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline . As a sterically encumbered, unsymmetrical diarylamine, its preparation via palladium-catalyzed C–N cross-coupling (th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline .

As a sterically encumbered, unsymmetrical diarylamine, its preparation via palladium-catalyzed C–N cross-coupling (the Buchwald-Hartwig amination) presents distinct mechanistic hurdles[1]. The presence of ortho-substituents on both coupling partners—the methoxy group on the anisidine derivative and the methyl group on the xylene derivative—creates severe steric crowding. This guide is engineered to help researchers, scientists, and drug development professionals troubleshoot their workflows by addressing the root causes of catalytic failure.

Diagnostic Workflow: Buchwald-Hartwig Amination

TroubleshootingWorkflow Step1 Reaction Stalled / Low Yield Step2 Analyze Crude by GC-MS / LC-MS Step1->Step2 Cond1 Unreacted Starting Materials? Step2->Cond1 Cond2 Dehalogenated By-product? Step2->Cond2 Cond3 Visible Pd Black Precipitate? Step2->Cond3 Act1 Oxidative Addition Failure: Check inert atmosphere. Switch to Pd G3/G4 precatalyst. Cond1->Act1 Act2 Base Acting as Reductant: Switch NaOtBu to Cs2CO3. Ensure anhydrous solvent. Cond2->Act2 Act3 Reductive Elimination Failure: Use bulky ligand (RuPhos, TNpP). Increase ligand-to-Pd ratio. Cond3->Act3

Diagnostic workflow for troubleshooting Buchwald-Hartwig amination side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 30% conversion, and the solution turns from clear yellow to a black suspension. What is happening? Causality: The black suspension is "palladium black," indicating that the active Pd(0) catalyst has decomposed and aggregated into inactive metallic nanoparticles[2]. In the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline, the bulky ortho-methyl and ortho-methoxy groups severely retard the reductive elimination step of the catalytic cycle. While the Pd(II) intermediate is trapped waiting to eliminate the product, the oxygen atom of the ortho-methoxy group acts as a hemilabile ligand. It coordinates to the soft Pd(II) center, displacing the phosphine ligand and leading to irreversible catalyst decomposition[3]. Solution: You must accelerate reductive elimination and prevent methoxy-coordination by using a highly sterically demanding, electron-rich ligand. Ligands such as RuPhos , BrettPhos , or Trineopentylphosphine (TNpP) are specifically designed to force the Pd center into a geometry that favors rapid reductive elimination, even with dual ortho-substituted substrates[4].

Q2: Which synthetic route is mechanistically superior: (A) 2-bromoanisole + 2,5-dimethylaniline, or (B) 2-methoxyaniline + 2-bromo-p-xylene? Causality: Route B (2-methoxyaniline + 2-bromo-p-xylene) is generally preferred. The oxidative addition of palladium into an aryl halide is often the rate-determining step for electron-rich substrates. 2-Bromoanisole has a strongly electron-donating methoxy group directly conjugated to the reactive carbon, which slows down oxidative addition. Conversely, 2-bromo-p-xylene is slightly less electron-rich, making it a better electrophile for the initial Pd(0) insertion. Additionally, 2-methoxyaniline is a highly effective, nucleophilic primary amine for the subsequent coordination step[1].

Q3: I am observing a large amount of dehalogenated by-product (e.g., p-xylene) in my GC-MS trace. How do I prevent this? Causality: Protodehalogenation in diarylamine synthesis occurs when the Pd(II)-aryl intermediate undergoes reduction instead of coupling with the amine. When the main catalytic cycle is sterically bottlenecked, strong alkoxide bases like sodium tert-butoxide (NaOtBu) can undergo β -hydride elimination, acting as a hydride source that reduces the Pd(II)-aryl species to the dehalogenated arene[5]. Solution: Switch to a weaker, non-nucleophilic base such as cesium carbonate (Cs 2​ CO 3​ ) or potassium phosphate (K 3​ PO 4​ ). Ensure that your solvents are strictly anhydrous, as trace water can also facilitate protodehalogenation[2].

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for sterically hindered, ortho-substituted diarylamines.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd 2​ (dba) 3​ (1 mol%)BINAP (2 mol%)NaOtBuToluene100< 10%Rapid Pd black formation; hemilabile methoxy coordination traps Pd(II).
Pd(OAc) 2​ (2 mol%)XPhos (4 mol%)Cs 2​ CO 3​ 1,4-Dioxane10045%Slow conversion; significant protodehalogenation observed.
Pd 2​ (dba) 3​ (1 mol%)TNpP (2 mol%)NaOtBuToluene8082%Clean conversion; TNpP bulk accelerates reductive elimination[4].
RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)LHMDSTHF85> 90%Pre-catalyst ensures rapid activation; optimal for dual ortho-sterics[6].

Experimental Protocol: Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline

Self-Validating Design: This protocol utilizes the RuPhos Pd G3 pre-catalyst. Unlike traditional Pd 2​ (dba) 3​ systems which can suffer from incomplete activation or dba-mediated inhibition, G3 pre-catalysts rapidly and quantitatively generate the active mono-ligated Pd(0) species upon mild base activation, ensuring the catalytic cycle begins reliably[6],[7].

Step 1: Reaction Setup & Inertion

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add RuPhos Pd G3 (0.02 equiv, 2 mol%), RuPhos ligand (0.02 equiv, 2 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Causality: Adding an extra equivalent of ligand relative to palladium prevents catalyst deactivation caused by the amine substrate competing for coordination sites[6].

  • Seal the tube with a septum. Evacuate and backfill with ultra-high-purity argon three times to ensure an oxygen-free environment[1].

Step 2: Substrate Addition

  • Via syringe, add anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration.

  • Add 2-bromo-1,4-dimethylbenzene (1.0 equiv) and 2-methoxyaniline (1.2 equiv).

  • Note: If utilizing the alternative route (2-bromoanisole + 2,5-dimethylaniline), the stoichiometry remains identical.

Step 3: Catalytic Coupling

  • Transfer the Schlenk tube to a pre-heated oil bath at 85 °C. Stir vigorously (1000 rpm) for 12 hours.

  • Causality: Vigorous stirring is critical because the reaction mixture often becomes a heterogeneous suspension as sodium bromide (NaBr) precipitates during the catalytic cycle[6].

Step 4: Quench and Workup

  • Cool to room temperature. Dilute the mixture with ethyl acetate (3x reaction volume) and filter through a tightly packed pad of Celite to remove precipitated salts and trace palladium residues[2].

  • Wash the organic filtrate with deionized water and brine. Dry over anhydrous Na 2​ SO 4​ .

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution: 100% hexanes to 90:10 hexanes/ethyl acetate) to afford the pure diarylamine.

References

  • Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols - Benchchem.1

  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem. 2

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. 3

  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. 6

  • Help troubleshooting a Buchwald-Hartwig amination? - Reddit (r/chemistry). 5

  • Nickel-catalyzed Amination of Aryl Chlorides - Organic Syntheses.7

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the preparation of sterically hindere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges encountered during the preparation of sterically hindered diarylamines. This module focuses on the palladium-catalyzed Buchwald-Hartwig amination between 2-methoxyaniline and 2-bromo-1,4-dimethylbenzene (or conversely, 2,5-dimethylaniline and 2-bromoanisole) to yield N-(2-methoxyphenyl)-2,5-dimethylaniline .

Mechanistic Insights & Causality: The "Why" Behind the Failures

The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline is inherently challenging due to dual ortho-substitution (the methoxy group on the aniline ring and the methyl group on the aryl halide ring). This steric encumbrance directly dictates the failure modes of the catalytic cycle.

While the initial oxidative addition of the aryl halide to the Pd(0) center is generally facile when using electron-rich phosphine ligands, the subsequent amine coordination and final reductive elimination steps are severely retarded by the steric clash between the ortho-substituents[1].

When reductive elimination is slow, the long-lived Pd(II) amido complex becomes highly susceptible to competing off-cycle pathways. The most prominent is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene (e.g., p-xylene) via β-hydride elimination from an alkoxide base, solvent, or amine[2]. Furthermore, the sluggish main cycle increases the probability of homocoupling (dimerization of the aryl halide)[3] and the aggregation of under-ligated Pd(0) into inactive palladium black [4][5]. Understanding this kinetic bottleneck is the key to optimizing your reaction.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows a massive peak for p-xylene and very little diarylamine product. How do I stop hydrodehalogenation? A1: Hydrodehalogenation is the direct result of a hydride source outcompeting your amine for the Pd(II) center[2]. If you are using sodium tert-butoxide (NaOtBu), the alkoxide can coordinate to palladium, undergo β-hydride elimination, and transfer a hydride to the aryl group[6].

  • The Fix: Transition to a non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or anhydrous Potassium Phosphate (K₃PO₄)[3]. Concurrently, upgrade your ligand to a sterically demanding dialkylbiaryl phosphine like BrettPhos. These ligands are engineered to force the Pd(II) center into a geometry that accelerates reductive elimination, driving the cycle forward before side reactions can occur[7].

Q2: The reaction mixture turns completely black within the first 30 minutes, and the reaction stalls. What does this indicate? A2: The formation of a fine black precipitate is "palladium black," indicating the irreversible decomposition and aggregation of your active Pd(0) catalyst[4]. In sterically hindered couplings, if the amine cannot coordinate efficiently, the under-ligated Pd(0) species becomes highly unstable[5].

  • The Fix: Exclude oxygen rigorously, as O₂ actively oxidizes Pd(0) and strips phosphine ligands[3]. More importantly, abandon in situ catalyst generation (e.g., Pd₂(dba)₃ + ligand) and switch to a Buchwald G3 or G4 precatalyst. These palladacycles ensure a strict 1:1 ratio of active Pd to ligand, preventing the formation of naked, unstable palladium species[6].

Q3: I am observing significant amounts of symmetrical biaryl byproducts. How can I minimize this homocoupling? A3: Homocoupling (e.g., the formation of 2,2',5,5'-tetramethylbiphenyl) occurs when two molecules of the aryl halide react with each other. This is typically a Pd(II)-mediated oxidative pathway triggered by trace oxygen or excessively high catalyst loading[3][8].

  • The Fix: Sparge your solvents with Argon for at least 30 minutes. Reduce your palladium loading from 5-10 mol% down to 1-2 mol%, as high local concentrations of Pd favor bimetallic homocoupling pathways[6].

Quantitative Data: Ligand & Base Optimization

To demonstrate the causality of ligand and base selection on product distribution for sterically hindered diarylamines, review the following optimization matrix.

LigandBaseYield: Target DiarylamineSide Product: HydrodehalogenationSide Product: Homocoupling
BINAPNaOtBu15%65%10%
XantPhosCs₂CO₃35%40%15%
RuPhosNaOtBu60%25%5%
BrettPhos LiHMDS 92% <2% <1%

Data represents standard Buchwald-Hartwig optimization trajectories for ortho-substituted substrates, highlighting the necessity of combining bulky ligands with non-nucleophilic bases[4][9].

Self-Validating Experimental Protocol

This protocol utilizes a BrettPhos Pd G3 precatalyst and LiHMDS to suppress hydrodehalogenation and palladium black formation. Every step includes validation checkpoints to ensure system integrity.

Step-by-Step Methodology:

  • Catalyst & Base Preparation (Glovebox or Strict Schlenk Line):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add BrettPhos Pd G3 (0.02 equiv, 2 mol%) and supplemental BrettPhos ligand (0.02 equiv, 2 mol%).

    • Add anhydrous, finely powdered LiHMDS (1.2 equiv).

  • Substrate Addition:

    • Add 2-bromo-1,4-dimethylbenzene (1.0 equiv) and 2-methoxyaniline (1.1 equiv). If substrates are liquid, add them via a gas-tight syringe after the solvent.

  • Solvent Introduction & Degassing:

    • Evacuate and backfill the Schlenk tube with Argon (3 cycles).

    • Add anhydrous, rigorously degassed Toluene (to achieve a 0.2 M concentration) via syringe.

  • Reaction Execution & In-Process Validation:

    • Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath.

    • Self-Validation Checkpoint: After 2 hours, withdraw a 50 µL aliquot under Argon, dilute with EtOAc, filter through a short pad of Celite, and analyze via GC-MS. You must observe >50% conversion to the target mass (m/z 227) with minimal p-xylene (m/z 106). If palladium black is visible or p-xylene dominates, abort and re-verify solvent anhydrousness.

  • Workup and Isolation:

    • Upon completion (typically 8-12 hours), cool to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic & Workflow Visualizations

G Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition Complex: Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide PdBlack Catalyst Deactivation (Palladium Black) Pd0->PdBlack O2 / Ligand Loss AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, Base BetaHydride β-Hydride Elimination (from base/solvent) OxAdd->BetaHydride Competing Pathway (Steric clash) Homocoupling Homocoupling Byproduct (Ar-Ar) OxAdd->Homocoupling O2 / Pd(II) reduction RedElim Reductive Elimination (Slow due to sterics) AmineCoord->RedElim RedElim->Pd0 Regeneration Product Target Diarylamine N-(2-methoxyphenyl)- 2,5-dimethylaniline RedElim->Product HydroDehal Hydrodehalogenation Byproduct (Ar-H) BetaHydride->HydroDehal

Caption: Catalytic cycle of Buchwald-Hartwig amination showing competing side reactions.

Workflow Start Analyze Crude Reaction Mixture (GC-MS / LC-MS) Check1 High Hydrodehalogenation? Start->Check1 Fix1 Switch base to LiHMDS or K3PO4 Use bulky ligand (BrettPhos) Check1->Fix1 Yes Check2 Palladium Black Observed? Check1->Check2 No Fix2 Ensure strict anhydrous/anaerobic conditions Use Pd G3/G4 Precatalyst Check2->Fix2 Yes Check3 High Homocoupling? Check2->Check3 No Fix3 Degas solvents thoroughly Lower reaction temperature Check3->Fix3 Yes

Caption: Experimental workflow for troubleshooting sterically hindered Buchwald-Hartwig aminations.

References

  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem. 3

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.8

  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem. 6

  • Buchwald–Hartwig amination. Wikipedia. 2

  • Buchwald–Hartwig amination. Grokipedia. 1

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. 9

  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Benchchem. 4

  • Synthesis, Characterization, and Reactivity of N-Heterocyclic Carbene Palladium(II) Hydroxide Dimers. Organometallics. 5

Sources

Optimization

improving purity of "N-(2-methoxyphenyl)-2,5-dimethylaniline"

Optimizing the Purity of N-(2-methoxyphenyl)-2,5-dimethylaniline Welcome to the Advanced Application Scientist Support Portal. The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) is a critical tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the Purity of N-(2-methoxyphenyl)-2,5-dimethylaniline

Welcome to the Advanced Application Scientist Support Portal. The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) is a critical transformation in drug development, typically achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 2-bromoanisole and 2,5-dimethylaniline[1]. While this catalytic method is highly efficient, isolating the API-grade diarylamine requires overcoming specific purification hurdles: residual transition metals, unreacted primary amines, and phosphine ligand oxides[2].

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we explore the causality behind common impurities and provide self-validating, field-proven methodologies to ensure your target compound meets stringent pharmaceutical guidelines.

Purification Workflow Overview

PurificationWorkflow Crude Crude Reaction Mixture (Product + Pd + Amines) Filtration Celite Filtration (Removes bulk Pd/Salts) Crude->Filtration AcidWash 1M HCl Wash (Extracts 1° Amines) Filtration->AcidWash Filtrate Scavenger Pd Scavenger Resin (Chemisorption) AcidWash->Scavenger Organic Phase Cryst Recrystallization (Removes Ligand Oxides) Scavenger->Cryst <10 ppm Pd Pure Pure N-(2-methoxyphenyl)- 2,5-dimethylaniline Cryst->Pure >99% Purity

Workflow for the purification of N-(2-methoxyphenyl)-2,5-dimethylaniline from crude mixtures.

Troubleshooting & FAQs

Q1: My final product has a dark tint, and ICP-MS shows palladium levels >500 ppm. How can I reduce this to meet ICH Q3D guidelines (<10 ppm)? The Causality: During the Buchwald-Hartwig amination, palladium forms soluble molecular species, colloidal clusters, and bulk "Pd black"[1]. Simple crystallization is insufficient because the diarylamine product can form stable coordinate bonds with the metal, trapping palladium within the crystal lattice and effectively concentrating the impurity[3]. The Solution: Implement a two-stage heterogeneous removal strategy. First, filter the crude mixture through a Celite pad to remove bulk agglomerates via physisorption[4]. Second, treat the product-rich organic liquor with a solid-supported metal scavenger, such as a thiol-functionalized silica[5]. The soft sulfur moieties on the resin undergo chemisorption, forming a thermodynamically stronger bond with the palladium than the diarylamine nitrogen, effectively stripping the metal from your API[5].

Q2: NMR analysis shows 5-10% unreacted 2,5-dimethylaniline. Column chromatography is difficult to scale. How can I separate it efficiently? The Causality: Separation relies on exploiting the vast difference in basicity (pKa) between the primary aniline starting material and the diarylamine product. Primary anilines (like 2,5-dimethylaniline) typically have a conjugate acid pKa around 4.5. In contrast, the lone pair on the nitrogen of N-(2-methoxyphenyl)-2,5-dimethylaniline is heavily delocalized across two aromatic rings and sterically hindered by the ortho-methoxy and ortho-methyl groups, dropping its pKa to <1.5. The Solution: Perform a differential acid-base extraction. Washing the organic reaction mixture with 1M HCl (pH ~0) selectively protonates the primary amine, converting it into a water-soluble ammonium salt. The diarylamine remains unprotonated and stays entirely in the organic phase.

Q3: I am observing a highly crystalline impurity co-precipitating with my product. Mass spec suggests it is the phosphine ligand oxide. The Causality: Electron-rich phosphine ligands (e.g., BINAP, RuPhos) used in cross-coupling are highly prone to oxidation during aqueous workup[1]. These resulting phosphine oxides are highly crystalline and often co-crystallize with diarylamines if the wrong solvent system is chosen. The Solution: Shift your recrystallization solvent system. Ligand oxides are highly soluble in alcohols (e.g., isopropanol) or polar aprotic solvents, whereas the target diarylamine can be selectively crystallized from a non-polar/polar anti-solvent mixture like heptane/ethyl acetate.

Quantitative Data Summarization
Impurity TypeSourceTypical Initial LevelPurification StrategyTarget Final LevelAnalytical Validation
Palladium (Pd) Catalyst1,000 - 10,000 ppmCelite filtration + Thiol Scavenger< 10 ppmICP-MS
Primary Amines Unreacted Starting Material2 - 10% (w/w)Differential Acid-Base Extraction (1M HCl)< 0.1%HPLC / 1 H-NMR
Phosphine Oxides Oxidized Ligand1 - 5% (w/w)Selective Recrystallization (Heptane/EtOAc)< 0.1% 31 P-NMR / HPLC
Inorganic Salts Base (e.g., Cs 2​ CO 3​ )StoichiometricAqueous WashNon-detectableConductivity / Ash test
Experimental Protocols
Protocol 1: Differential Acid-Base Extraction (Primary Amine Removal)

This protocol isolates the diarylamine from unreacted starting materials without the need for chromatography.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Toluene or Ethyl Acetate) to a concentration of ~0.2 M.

  • Acid Washing: Add an equal volume of 1M HCl to the organic layer. Stir vigorously for 15 minutes at room temperature.

  • Phase Separation: Allow the layers to separate. The unreacted 2,5-dimethylaniline will partition into the lower aqueous layer.

  • Self-Validating Step: Measure the pH of the separated aqueous extract. If the pH is >2, the residual inorganic coupling bases (e.g., Cs 2​ CO 3​ ) have neutralized the acid. Add additional 1M HCl to the organic layer until the aqueous wash stabilizes at pH < 1, guaranteeing complete protonation of the primary amine.

  • Neutralization: Wash the retained organic layer once with saturated aqueous NaHCO 3​ to neutralize any residual acid, followed by a brine wash. Dry over anhydrous Na 2​ SO 4​ .

Protocol 2: Chemisorptive Palladium Scavenging

This protocol reduces Pd levels to meet ICH Q3D guidelines for oral medications (PDE limits)[4].

  • Pre-filtration: Filter the dried organic phase from Protocol 1 through a 2-inch pad of Celite to remove bulk Pd agglomerates[4].

  • Baseline Measurement: Take a 1 mL aliquot of the filtrate, evaporate the solvent, and analyze via ICP-MS to establish a baseline Pd concentration.

  • Scavenger Addition: Add a silica-bound thiol scavenger (e.g., SiliaBond Thiol or equivalent) to the organic filtrate at a loading of 5 equivalents relative to the baseline Pd concentration[5].

  • Incubation: Heat the suspension to 40°C and stir gently for 12–18 hours. Elevated temperatures increase the kinetics of Pd diffusion into the porous silica matrix[4].

  • Filtration & Self-Validation: Filter the resin off using a fine-porosity glass frit. Take a second aliquot of the filtrate for ICP-MS. Validation: The secondary reading should confirm a >95% reduction (typically <10 ppm). If the target is not reached, the scavenger loading was insufficient relative to the soluble Pd complexes; repeat steps 3-4 with fresh resin.

References
  • Biotage. "How to Remove Palladium in three easy steps." Available at:[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Available at:[Link]

  • Organic Process Research & Development (ACS Publications). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Available at:[Link]

  • Green Chemistry (RSC Publishing). "Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions." Available at:[Link]

  • Wikipedia. "Buchwald–Hartwig amination." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline

Introduction The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via palladium-catalyzed Buchwald-Hartwig amination presents unique steric challenges. The coupling of 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene) w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline via palladium-catalyzed Buchwald-Hartwig amination presents unique steric challenges. The coupling of 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene) with 2-methoxyaniline (o-anisidine) involves two ortho-substituted coupling partners. This steric bulk can severely retard the transmetalation and reductive elimination steps of the catalytic cycle, opening the door to competing off-cycle pathways. This guide provides mechanistic troubleshooting, validated protocols, and optimization strategies to suppress common impurities such as hydrodehalogenated arenes and homocoupling byproducts.

Mechanistic Troubleshooting FAQs

Q1: My crude NMR shows significant amounts of p-xylene instead of the desired diarylamine. What causes this hydrodehalogenation, and how do I prevent it? Causality: The presence of p-xylene indicates hydrodehalogenation of your starting material, 2-bromo-p-xylene. In the catalytic cycle, after oxidative addition and amine coordination, the resulting palladium-amido complex must undergo reductive elimination to form the C–N bond. However, an unproductive side reaction can compete with reductive elimination wherein the intermediate forms a palladium-hydride species, which subsequently undergoes elimination to yield the hydrodehalogenated arene[1][2]. Because your substrates are ortho-substituted, steric hindrance slows down the desired reductive elimination, giving the hydrodehalogenation pathway a kinetic advantage. Solution: You must shift the kinetic balance in favor of reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps. Switch from first-generation ligands to dialkylbiaryl phosphines such as BrettPhos. These sterically demanding ligands favor the monoligated palladium species, dramatically accelerating reductive elimination over competitive hydride pathways.

Q2: The reaction stalls at 40% conversion, and I observe a fine black precipitate in the reaction flask. Why is the catalyst dying? Causality: The black precipitate is "Palladium black," which indicates severe catalyst decomposition[2]. This typically occurs when the active LPd(0) species is not stabilized, or when the reduction of a Pd(II) pre-catalyst to Pd(0) is inefficient. When using standard Pd(OAc)₂ or Pd₂(dba)₃, the active catalyst must be generated in situ. If the transmetalation step is sluggish due to the steric clash between the ortho-methoxy and ortho-methyl groups, the long-lived Pd(II) intermediates become highly susceptible to aggregation and precipitation[3]. Solution: Avoid in situ catalyst generation. The more efficient way is to use a Pd pre-catalyst, which avoids the need for complex in situ reduction; exposure to a base rapidly generates the active LPd(0) species[3]. Employing a Palladacycle Gen 3 (G3) pre-catalyst (e.g., BrettPhos Pd G3) ensures a high concentration of the active monomeric catalyst.

Q3: LC-MS analysis reveals a byproduct with a mass corresponding to 2,2',5,5'-tetramethylbiphenyl. How is this homocoupling occurring? Causality: Homocoupling of the aryl halide is a known side reaction driven by oxidative pathways. It frequently occurs if trace oxygen is present in the system, which oxidizes the Pd(0) species, or if copper co-catalysts (often used in Ullmann-type couplings) are inadvertently introduced, facilitating a Cu(I)/Cu(III) homocoupling cycle[4]. Solution: Ensure strictly anaerobic conditions. Copper-free protocols eliminate potential homocoupling side reactions[4]. Utilize rigorous Schlenk techniques, degas your anhydrous solvents using at least three freeze-pump-thaw cycles, and backfill with high-purity Argon.

Quantitative Data: Ligand & Base Optimization Matrix

To illustrate the impact of reaction parameters on impurity profiles, the following table summarizes the quantitative distribution of products during the coupling of 2-bromo-p-xylene and o-anisidine (1.0 mmol scale, 2 mol% Pd, Toluene, 90°C, 12 h).

Catalyst SystemBaseConversion (%)Desired Diarylamine (%)Hydrodehalogenation (p-xylene) (%)Homocoupling (%)
Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃4520223
Pd₂(dba)₃ / BINAPNaOtBu7865103
XPhos Pd G2NaOtBu928552
BrettPhos Pd G3 NaOtBu >99 96 <1 <1

Note: The BrettPhos Pd G3 system effectively suppresses both hydrodehalogenation and homocoupling by accelerating reductive elimination and ensuring rapid LPd(0) generation.

Self-Validating Experimental Protocol

Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline using BrettPhos Pd G3

This protocol is designed as a self-validating system. Visual cues at specific steps confirm the integrity of the catalytic cycle.

  • Preparation & Degassing:

    • Flame-dry a 20 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

    • Causality/Validation: Strict exclusion of oxygen prevents Pd(0) oxidation and subsequent homocoupling[4].

  • Reagent Loading:

    • Add 2-bromo-1,4-dimethylbenzene (1.0 mmol, 185 mg), 2-methoxyaniline (1.2 mmol, 148 mg), Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg), and BrettPhos Pd G3 (0.02 mmol, 1.8 mg, 2 mol%).

    • Validation Checkpoint: The solid mixture should appear pale yellow. If the NaOtBu is clumped or discolored, it has absorbed moisture, which will lead to base-driven hydrolysis of the aryl halide.

  • Solvent Addition:

    • Add 5.0 mL of anhydrous, degassed toluene via syringe.

    • Validation Checkpoint: Upon addition of the solvent and mild stirring at room temperature, the solution should transition to a clear, deep red/orange color within 5 minutes. This confirms the base-mediated activation of the G3 pre-catalyst and the successful generation of the active LPd(0) species[3].

  • Heating & Reaction:

    • Seal the tube and heat to 85°C in a pre-heated oil bath for 4 hours.

    • Validation Checkpoint: Monitor the reaction at 2 hours. The solution should remain homogeneous and deeply colored. The appearance of a black precipitate (Palladium black) indicates catalyst death[2].

  • Workup & Isolation:

    • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure diarylamine.

Workflow & Pathway Visualizations

CatalyticCycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition (2-bromo-p-xylene) Pd0->OxAdd PdII_Ar LPd(II)(Ar)Br OxAdd->PdII_Ar AmineCoord Amine Binding & Deprotonation (o-anisidine + NaOtBu) PdII_Ar->AmineCoord PdII_Amido LPd(II)(Ar)(NRR') Sterically Hindered AmineCoord->PdII_Amido RedElim Reductive Elimination (Accelerated by BrettPhos) PdII_Amido->RedElim BetaElim Hydride Elimination Pathway (Competes if Red. Elim. is slow) PdII_Amido->BetaElim Product Desired Product: N-(2-methoxyphenyl)- 2,5-dimethylaniline RedElim->Product Product->Pd0 Regenerates LPd(0) HydroDehal Impurity: p-Xylene BetaElim->HydroDehal

Catalytic cycle showing the divergence between desired reductive elimination and hydrodehalogenation.

TroubleshootingLogic Start Impurity Detected (LC-MS / NMR) Type Identify Impurity Start->Type Hydro p-Xylene / Anisole (Hydrodehalogenation) Type->Hydro Homo Biaryl (Homocoupling) Type->Homo Black Unreacted SM + Pd Black Type->Black FixHydro Upgrade Ligand (BrettPhos) Ensure Strong Base Hydro->FixHydro FixHomo Strict Degassing (Argon) Remove Cu Co-catalysts Homo->FixHomo FixBlack Use Pd G3 Pre-catalyst Lower Temp to 85°C Black->FixBlack

Diagnostic logic tree for troubleshooting common Buchwald-Hartwig amination impurities.

References
  • Buchwald–Hartwig amination - Mechanism & Scope Source: Wikipedia URL:[Link]

  • Cross-Coupling Reactions Guide: Practical Considerations Source: JMCCT URL:[Link]

Sources

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"N-(2-methoxyphenyl)-2,5-dimethylaniline" reaction byproduct analysis

Welcome to the Technical Support Center for the synthesis and byproduct analysis of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1]. As a Senior Application Scientist, I have designed this guide to move bey...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and byproduct analysis of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-treatment troubleshooting. To achieve high-yield C–N bond formation, we must understand the mechanistic causality behind byproduct generation during the Buchwald-Hartwig amination[2]. This guide provides a self-validating diagnostic workflow, quantitative analytical parameters, and field-proven mitigation strategies to ensure your cross-coupling workflows are robust and reproducible.

Diagnostic Workflow: Byproduct Identification

The synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline typically involves the palladium-catalyzed cross-coupling of 2-bromo-1,4-dimethylbenzene (2-bromo-p-xylene) with 2-methoxyaniline (o-anisidine)[3]. The diagram below outlines the logical flow for identifying the three most common reaction failures using mass spectrometry.

ByproductWorkflow Start Crude Mixture: N-(2-methoxyphenyl)-2,5-dimethylaniline LCMS LC-MS / GC-MS Analysis Start->LCMS Dehal Dehalogenation p-Xylene (m/z 106) LCMS->Dehal Pathway A OverAryl Over-arylation Triarylamine (m/z 332) LCMS->OverAryl Pathway B Homo Homocoupling Biaryl (m/z 210) LCMS->Homo Pathway C Fix1 Mitigation: Bulky Ligands (RuPhos) Check Base Dehal->Fix1 Fix2 Mitigation: Strict 1:1 Stoichiometry Lower Temp OverAryl->Fix2 Fix3 Mitigation: Rigorous Degassing Exclude O2 Homo->Fix3

Diagnostic workflow for identifying and mitigating Buchwald-Hartwig byproducts via LC-MS.

Quantitative Byproduct Profiling

To accurately diagnose your reaction, compare your LC-MS/GC-MS chromatograms against this standardized byproduct profile.

Byproduct IdentityMolecular FormulaDiagnostic m/z (ESI+)Relative Retention Time (RRT)Primary Causality
p-Xylene (Dehalogenation)C8H10106 (GC-MS)0.35Protodehalogenation / Slow reductive elimination
2-Methoxyaniline (Unreacted)C7H9NO1240.45Incomplete conversion / Catalyst deactivation
2,2',5,5'-Tetramethylbiphenyl C16H182101.20Pd(II) reduction via O2 ingress (Homocoupling)
N-(2-methoxyphenyl)-2,5-dimethylaniline C15H17NO 228 1.00 (Reference) Target Product
Triarylamine C23H25NO3321.55Over-arylation (Secondary amine nucleophilicity)

Troubleshooting Guide & FAQs

Q1: Why am I detecting high levels of p-xylene (m/z 106) in my crude mixture instead of the target product?

  • Causality: You are observing protodehalogenation. After the oxidative addition of 2-bromo-p-xylene to the Pd(0) catalyst, the resulting Pd(II) complex is undergoing premature reduction or reacting with adventitious protons before the o-anisidine can coordinate[4].

  • Mitigation: Switch to a highly sterically hindered, electron-rich ligand like RuPhos or BrettPhos. These bulky ligands favor the mono-ligated Pd(0) active species and drastically accelerate the rate-determining reductive elimination step, allowing C–N bond formation to outcompete protodehalogenation[3][4].

Q2: My LC-MS shows a significant peak at m/z 332. What is this, and how do I prevent it?

  • Causality: This is N,N-bis(2,5-dimethylphenyl)-2-methoxyaniline, a triarylamine byproduct. Diarylamines remain nucleophilic. If the local concentration of the aryl halide is high, your newly formed target product can undergo a second catalytic cycle (over-arylation)[5][6].

  • Mitigation: Enforce a strict 1:1.05 molar ratio of aryl halide to primary amine. Additionally, lowering the reaction temperature or switching to a weaker base (e.g., Cs₂CO₃ instead of NaOtBu) can help differentiate the reactivity between the primary amine starting material and the secondary amine product[4].

Q3: I am seeing a homocoupling peak at m/z 210 (2,2',5,5'-tetramethylbiphenyl). Is my catalyst degrading?

  • Causality: Homocoupling typically occurs via a Pd(II) reduction pathway driven by the presence of oxygen or moisture, which facilitates the transmetalation of two aryl groups onto a single palladium center[7].

  • Mitigation: Your Schlenk techniques are likely failing. Rigorously degas your solvent (sparging with argon for at least 30 minutes) and verify the integrity of your glovebox atmosphere.

Q4: My yield is low, but I don't see any of the standard byproducts. Where is my mass balance going?

  • Causality: Strong bases like NaOtBu can cause unseen degradation of the arene electrophile, rendering the transformation ineffective without leaving easily ionizable mass traces[8].

  • Mitigation: Base selection is critical. High-throughput experimentation (HTE) data frequently shows that switching from alkoxide bases to milder inorganic bases (e.g., K₃PO₄) prevents base-mediated degradation pathways.

Self-Validating Experimental Protocol

This protocol incorporates an internal standard to create a self-validating system . If the sum of your target product and identified byproducts does not equal the theoretical yield relative to the internal standard, it definitively indicates an undetected degradation pathway (such as base-mediated arene destruction)[8].

Step 1: Catalyst & Reagent Assembly (Glovebox)

  • Charge an oven-dried Schlenk tube with Pd(OAc)₂ (1 mol%), RuPhos (2 mol%), and NaOtBu (1.4 equiv)[3]. Note: RuPhos is specifically chosen because its steric bulk prevents the formation of unreactive bis(phosphine)palladium complexes[4].

  • Add 2-bromo-1,4-dimethylbenzene (1.0 equiv) and 2-methoxyaniline (1.05 equiv).

  • Validation Step: Add biphenyl (0.1 equiv) as an internal quantitative standard.

Step 2: Degassing & Reaction Execution

  • Suspend the mixture in anhydrous, inhibitor-free toluene (0.2 M).

  • Degas the mixture via three freeze-pump-thaw cycles or rigorous argon sparging for 30 minutes to prevent Pd-catalyzed oxidative homocoupling[7].

  • Seal the tube and heat to 90 °C for 12 hours.

  • In-Process Check: Monitor the reaction at 2 hours. A rapid color change from red/orange to black indicates Pd-black precipitation, signaling catalyst death due to oxygen ingress or ligand dissociation.

Step 3: Quench & LC-MS Sample Preparation

  • Cool the vessel to room temperature, dilute with ethyl acetate, and quench with deionized water.

  • Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Dilute a 10 µL aliquot of the organic layer in 1 mL of LC-MS grade acetonitrile.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the LC column from particulate palladium.

References

  • An In-depth Technical Guide to Diarylamines in Organic Synthesis Source: Benchchem URL
  • N-(2-methoxyphenyl)
  • Source: Green Chemistry (RSC Publishing)
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: Purdue University URL
  • Buchwald-Hartwig amination Source: Wikipedia URL
  • Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL
  • Buchwald-Hartwig Coupling Source: Alfa Chemistry URL

Sources

Troubleshooting

Technical Support Center: Characterization of N-(2-methoxyphenyl)-2,5-dimethylaniline

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Diagrams

I'm now implementing the color contrast and aesthetic adjustments to the VT-NMR and LC-MS diagrams in DOT, ensuring visual clarity. I've double-checked all elements, and verified the contrast and palette adherence. I am working on polishing the VT-NMR flowchart, ensuring a coherent presentation. The LC-MS diagram is coming along well.

Finalizing the Report

I'm now putting the finishing touches on the report, integrating the diagrams and polishing the language. The diagrams are ready; I'm focusing on weaving the visual information seamlessly into the text to explain the process for the user. I'm ensuring everything is in proper context, which will be the last step.

\n\nI'm now focusing on putting the finishing touches on the report. The final steps include ensuring consistency in style and references, incorporating the diagrams in the text and ensuring that the logical sequence is correct. I want the user to easily troubleshoot.

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I frequently consult with researchers who misinterpret the analytical data of sterically encumbered secondary diarylamines. N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) [[1]]() is a classic example of a "deceptive" molecule.

The structural interplay between the rigid planar geometry preferred by the nitrogen lone pair and the severe steric bulk of the ortho-substituents (methoxy and methyl groups) creates a perfect storm of analytical artifacts. This guide is designed to help you move away from treating these artifacts as "impurities" and instead leverage them as self-validating proof of your molecular structure.

Part 1: Diagnostic Data Summary

Before diving into specific troubleshooting workflows, compare your experimental observations against the established baseline metrics for this compound.

Table 1: Quantitative Diagnostic Metrics and Resolution Targets

Analytical TechniqueParameter / ObservationTypical Artifact at 298 KExpected Value after Troubleshooting
¹H NMR (400 MHz) Ortho-CH₃ Signal (~2.2 ppm)Broad hump (FWHM > 50 Hz)Sharp singlet (FWHM < 2 Hz) at 363 K
¹H NMR (400 MHz) Ortho-OCH₃ Signal (~3.8 ppm)Broad hump (FWHM > 50 Hz)Sharp singlet (FWHM < 2 Hz) at 363 K
ESI-MS (Positive) Base Peak m/z241.1 ([M]⁺• radical cation)242.1 ([M+H]⁺) at low capillary voltage
HPLC (C18 Column) Peak Asymmetry Factor (Aₛ)> 2.0 (Severe tailing)1.0 - 1.2 (with 0.1% NH₄OH modifier)
IR Spectroscopy N-H Stretch Shift upon DilutionShifts > 20 cm⁻¹ (Intermolecular)< 2 cm⁻¹ shift (Intramolecular H-bond)

Part 2: Core Troubleshooting & FAQs

FAQ 1: Why does my ¹H NMR spectrum look impure, with missing or severely broadened peaks?

Mechanistic Causality: You are observing atropisomerism (restricted rotation) in real-time. The steric clash between the 2-methoxy group on one phenyl ring and the 2-methyl group on the other prevents free rotation around the Ar–N bonds [[2]](). At room temperature (298 K), the molecule is in an "intermediate exchange regime" on the NMR timescale. The rate at which the molecule flips between different twisted conformations matches the frequency difference of the protons in those environments, causing the signals to coalesce into broad humps []().

Solution: Do not attempt to re-purify the sample. Instead, manipulate the thermodynamics of the system using Variable Temperature (VT) NMR.

VT_NMR_Logic Start Room Temp NMR Broad/Missing Signals Cause Steric Hindrance (o-OMe & o-Me) Restricted Ar-N Rotation Start->Cause Decision Choose VT-NMR Strategy Cause->Decision HighTemp High Temp (>90°C) e.g., DMSO-d6 Decision->HighTemp Heat LowTemp Low Temp (<-40°C) e.g., CDCl3 Decision->LowTemp Cool FastEx Fast Exchange Limit Time-Averaged Symmetry HighTemp->FastEx SlowEx Slow Exchange Limit Distinct Atropisomers LowTemp->SlowEx ResultH Sharp, Averaged Peaks FastEx->ResultH ResultL Sharp, Split Peaks (Multiple Sets) SlowEx->ResultL

Fig 1: Logical workflow for resolving NMR broadening via Variable Temperature (VT) analysis.

Protocol 1: Self-Validating VT-NMR Workflow
  • Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d₆ (high boiling point is required).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Note the broad humps at ~2.2 ppm and ~3.8 ppm.

  • Thermal Ramping: Increase the probe temperature to 323 K (50 °C). Allow 5 minutes for thermal equilibration. Re-shim the probe. Acquire a spectrum.

  • Fast-Exchange Verification: Continue heating in 15 °C increments up to 363 K (90 °C).

  • Validation Check: If the broadening is due to restricted rotation, the thermal energy will overcome the rotational barrier (ΔG‡). The broad humps must resolve into sharp, time-averaged singlets at 363 K. If the peaks remain broad, you have a true polymeric impurity or paramagnetic contamination.

FAQ 2: In ESI-MS, why am I seeing a mass of 241 instead of the expected [M+H]⁺ at 242?

Mechanistic Causality: Diarylamines are highly electron-rich. The nitrogen lone pair is conjugated with two electron-donating aromatic rings (enhanced by the ortho-methoxy and methyl groups). In the harsh electrochemical environment of an Electrospray Ionization (ESI) source, the molecule undergoes a one-electron oxidation to form a stable radical cation (M⁺•) at m/z 241.1, rather than the standard protonation event yielding [M+H]⁺ at m/z 242.1.

LCMS_Workflow Sample Diarylamine Sample Injected into LC-MS Issue Observation: Tailing or [M]+. Radical Cation Sample->Issue Diag1 Silanol Interactions (Secondary Amine) Issue->Diag1 Chromatographic Diag2 In-Source Oxidation (Electron-rich Ring) Issue->Diag2 Mass Spec Fix1 Add Basic Modifier (0.1% NH4OH) Diag1->Fix1 Fix2 Lower Capillary Temp & Voltage (<2.5 kV) Diag2->Fix2 Success Sharp Peaks & Clear [M+H]+ (m/z 242.1) Fix1->Success Fix2->Success

Fig 2: Troubleshooting LC-MS workflows to mitigate in-source oxidation and peak tailing.

Protocol 2: Low-Voltage ESI-MS Mitigation
  • Initial Observation: Identify the ratio of m/z 241.1 to 242.1 under standard ESI+ conditions (typically 3.5 - 4.0 kV capillary voltage, 350 °C desolvation temperature).

  • Parameter Adjustment: Drop the capillary voltage drastically to 2.0 - 2.5 kV .

  • Thermal Reduction: Lower the desolvation gas temperature to 250 °C to reduce thermal oxidation.

  • Validation Check: Re-inject the sample. If the m/z 242.1 ([M+H]⁺) peak intensity increases relative to the 241.1 peak, you have successfully proven that the 241 mass was an in-source oxidation artifact, confirming the structural integrity of your diarylamine.

FAQ 3: The IR spectrum shows an unusually low and sharp N-H stretching frequency. Is it really a secondary amine?

Mechanistic Causality: Yes. The proximity of the N-H proton to the ortho-methoxy oxygen creates a highly favorable geometry for intramolecular hydrogen bonding (forming a stable 6-membered pseudo-ring). This interaction weakens the N-H bond, shifting its stretching frequency to lower wavenumbers (~3350 cm⁻¹) compared to a free secondary amine (~3400 cm⁻¹).

Self-Validating Protocol: To prove this is intramolecular (and not intermolecular stacking), perform an IR dilution study. Prepare solutions of the compound in non-polar CCl₄ at 0.1 M, 0.01 M, and 0.001 M. Because intramolecular H-bonds are independent of concentration, the N-H stretch frequency will remain completely static across all dilutions.

Part 3: References

  • Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion Angewandte Chemie International Edition / ResearchGate URL:

  • Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides Indian Journal of Chemistry / NIScPR URL:

  • N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information NextSDS Substance Database URL:

Sources

Optimization

Technical Support Center: N-(2-methoxyphenyl)-2,5-dimethylaniline Stability &amp; Troubleshooting

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The Paradox of Diarylamine Stability Handling N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) presents a unique chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Paradox of Diarylamine Stability

Handling N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3) presents a unique chemical paradox. As an asymmetric diarylamine, this compound functions mechanistically as a highly potent radical-trapping antioxidant (RTA). The methoxy group at the ortho position and the 2,5-dimethyl substitutions act as strong electron-donating groups (EDGs). This electronic configuration significantly increases the electron density on the central nitrogen atom, 1[1].

While this makes the compound excellent at scavenging reactive oxygen species (ROS), it inherently destabilizes the pure active pharmaceutical ingredient (API) during storage and benchtop manipulation. To prevent degradation, you must meticulously eliminate the oxidative and photolytic triggers it naturally seeks to neutralize.

Mechanistic Pathway of Degradation

Understanding the causality of degradation is the first step in troubleshooting. When exposed to ambient oxygen or UV light, the compound undergoes a predictable cascade of radical transformations.

G A N-(2-methoxyphenyl)-2,5-dimethylaniline (Intact Diarylamine) B Diarylaminyl Radical (Ar2N•) (Transient Intermediate) A->B + ROO• or O2 Hydrogen Abstraction A->B UV Light (hv) Photolytic Activation C Diarylnitroxide Radical (Ar2NO•) (Persistent Radical) B->C + ROO• Oxidation Step D Quinone Imines & Oligomers (Irreversible Dark Impurities) C->D Excess ROS / High Heat Ring Coupling & Breakdown E Alkoxyamine Intermediate (Resting State) C->E + R• (Alkyl Radical) Radical Trapping E->A Thermal Cleavage (Catalytic Regeneration)

Figure 1: Oxidative and photolytic degradation pathways of N-(2-methoxyphenyl)-2,5-dimethylaniline.

Troubleshooting Guide & FAQs

Q1: Why is my N-(2-methoxyphenyl)-2,5-dimethylaniline stock solution turning dark brown over time? A1: Discoloration is the primary visual indicator of oxidative degradation. Because of its low oxidation potential, the amine undergoes rapid hydrogen abstraction by ambient peroxyl radicals (ROO•),2[2]. Over time, these persistent nitroxide radicals undergo irreversible ring cross-coupling to form highly conjugated, dark-colored quinone imines. Solution: Always store solutions in airtight, amber vials purged with an inert gas (Argon/Nitrogen) and use strictly degassed solvents.

Q2: How does ambient laboratory lighting affect the stability of this compound? A2: UV and high-intensity fluorescent light provide the exact activation energy required for the homolytic cleavage of the N-H bond, bypassing the need for chemical oxidants. Aromatic amines 3[3] because UV photons excite the molecule into a triplet state that rapidly reacts with triplet oxygen ( 3O2​ ). Solution: Perform all weighing and dissolution steps under yellow/actinic lighting or use low-UV LED laboratory lights.

Q3: Are there specific solvents I should avoid when preparing assay solutions? A3: Yes. Never use ethereal solvents (e.g., THF, Diethyl Ether, 1,4-Dioxane) unless they are freshly distilled from sodium/benzophenone. Causality: Ethers naturally auto-oxidize to form hydroperoxides. These hydroperoxides act as direct radical initiators, forcing the diarylamine to 4[4], which rapidly consumes your API. Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) instead.

Q4: Can temperature variations alter the degradation mechanism during synthesis? A4: Yes. At ambient temperatures, degradation is primarily driven by slow auto-oxidation. However, at elevated temperatures (>100°C), the mechanism shifts. Intermediate alkoxyamines formed during radical trapping undergo N-O homolysis or retro-carbonyl-ene reactions, leading to 5[5]. Keep reaction and storage temperatures as low as feasible.

Standard Operating Procedures (SOPs): Self-Validating Workflows

To ensure absolute scientific integrity, the following protocol incorporates built-in validation checks to guarantee that your experimental setup is actively preventing degradation.

Protocol: Inert-Atmosphere Preparation of Stock Solutions

Objective: Prepare a degradation-resistant stock solution by eliminating dissolved oxygen and validating the absence of baseline oxidation.

Step 1: Solvent Pre-treatment (Freeze-Pump-Thaw Degassing)

  • Transfer 50 mL of anhydrous, non-ethereal solvent (e.g., HPLC-grade Acetonitrile) into a heavy-walled Schlenk flask.

  • Freeze the solvent completely by submerging the flask in a liquid nitrogen bath.

  • Open the flask to a high vacuum ( <10−3 Torr) for 5 minutes to evacuate the headspace of O2​ .

  • Close the vacuum valve and thaw the solvent in a room-temperature water bath.

  • Self-Validation Check 1: Observe the solvent during the thawing phase. The evolution of gas bubbles indicates dissolved oxygen/nitrogen escaping. Repeat the Freeze-Pump-Thaw cycle (typically 3-4 times) until zero gas bubbles are observed during the thaw phase. This visual confirmation validates that the solvent is completely degassed.

Step 2: Glovebox Transfer & Dissolution

  • Transfer the degassed solvent and the solid N-(2-methoxyphenyl)-2,5-dimethylaniline into an inert-atmosphere glovebox (Argon atmosphere, O2​<1 ppm).

  • Dissolve the compound to your target concentration using actinic (amber) volumetric flasks to prevent stray light activation.

Step 3: Analytical Baseline Validation

  • Extract a 10 µL aliquot of the freshly prepared solution and perform a rapid UV-Vis scan (300-600 nm).

  • Self-Validation Check 2: The absolute absence of an absorption peak between 400-500 nm confirms that no quinone imine degradation products have formed during preparation. Record this baseline scan; any future appearance of a peak in this region indicates a breach in your storage integrity.

Quantitative Stability Metrics

The following table summarizes the expected half-life ( t1/2​ ) of N-(2-methoxyphenyl)-2,5-dimethylaniline under various environmental stress conditions, allowing researchers to anticipate degradation rates.

Stress ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal Storage -20°CArgonDark> 24 monthsNone (Stable)
Benchtop (Solid) 25°CAmbient AirAmbient Room~ 6 monthsSlow Auto-oxidation
Solution (MeCN) 25°CAmbient AirUV / Sunlight< 48 hoursPhotolytic Cleavage
Solution (THF) 25°CAmbient AirDark< 1 weekPeroxide-driven Oxidation
Thermal Stress 160°CAmbient AirDark< 2 hoursThermal N-O Homolysis

References

  • Source: PubMed (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: ACS Publications (acs.org)
  • Source: RSC Publishing (rsc.org)
  • Source: Aquatic Ecosystem Health & Management (tandfonline.com)

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly congested d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly congested di-ortho-substituted diarylamines via the Buchwald-Hartwig amination.

The target molecule, N-(2-methoxyphenyl)-2,5-dimethylaniline , requires the cross-coupling of an ortho-substituted aryl halide (e.g., 2-bromo-1,4-dimethylbenzene) with an ortho-substituted aniline (e.g., 2-methoxyaniline). This creates a massive steric clash during the catalytic cycle that standard palladium systems cannot overcome.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My coupling of 2-bromo-p-xylene and o-anisidine is stalling at 20-30% conversion. Why is this happening, and how do I push it to completion? A: The stalling is a direct consequence of the steric clash between the ortho-methyl and ortho-methoxy groups. In di-ortho-substituted diarylamine synthesis, the intermediate palladium-amido complex is highly congested. If you are using first-generation catalysts (like Pd(OAc)₂/BINAP), the steric bulk prevents efficient reductive elimination, leading to catalyst resting states or decomposition (1)[1]. To resolve this, switch to a bulky, electron-rich biaryl dialkylphosphine ligand like XPhos or RuPhos . These ligands possess a specialized spatial profile that forces the two aryl groups together, accelerating the rate-limiting reductive elimination step (2)[2].

Q2: Should I use BrettPhos, RuPhos, or XPhos for this specific secondary diarylamine synthesis? A: For coupling a primary aniline with an aryl halide to form a hindered secondary diarylamine, XPhos or RuPhos are the optimal choices. While BrettPhos is exceptionally active, it is primarily designed for the monoarylation of unhindered primary amines; computational studies reveal that for BrettPhos, oxidative addition becomes the rate-limiting step due to extreme steric hindrance (2)[2]. Conversely, for RuPhos and XPhos, reductive elimination is the rate-limiting step, which their flexible biaryl backbone is specifically tuned to overcome (2)[2].

Q3: Is it necessary to use a Palladium Precatalyst (e.g., Pd G3/G4) instead of generating the catalyst in situ with Pd₂(dba)₃? A: Yes, strongly recommended. In situ generation requires the ligand to displace strongly coordinating dba ligands or undergo reduction, which is kinetically sluggish with bulky ligands like XPhos. This often results in incomplete catalyst activation and high levels of unligated Pd(0), which aggregates into inactive palladium black. Buchwald G3 or G4 precatalysts undergo rapid, base-mediated activation to quantitatively generate the active mono-ligated L-Pd(0) species, ensuring the entire palladium loading enters the catalytic cycle immediately (3)[3].

Q4: I am observing significant hydrodehalogenation (reduction) of 2-bromo-p-xylene instead of the desired amination. How do I mitigate this? A: Hydrodehalogenation occurs when the L-Pd(II)(Ar)X complex reacts with protic impurities or moisture before the bulky amine can coordinate.

  • Strictly exclude water: Ensure your toluene is rigorously anhydrous and degassed.

  • Base Selection: Use a strong, soluble base like Sodium tert-butoxide (NaOtBu). Weaker bases like Cs₂CO₃ may not deprotonate the coordinated amine fast enough, leaving the Pd(II) intermediate vulnerable to side reactions (4)[4].

Part 2: Quantitative Data Summary

Ligand / Catalyst SystemTarget Substrate ScopeRate-Limiting StepRelative Efficiency for Di-ortho Amines
BINAP / Pd(OAc)₂Unhindered primary/secondary aminesOxidative AdditionPoor (<30% yield, high catalyst death)
BrettPhos Pd G3Unhindered primary aminesOxidative AdditionModerate (Steric clash inhibits oxidative addition)
RuPhos Pd G3Secondary amines, bulky primary aminesReductive EliminationExcellent (Forces favorable reductive elimination)
XPhos Pd G3Broad scope, hindered anilinesReductive EliminationExcellent (Industry standard for diarylamines)

Part 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: This procedure utilizes a G3 precatalyst to bypass the variable activation kinetics of in situ Pd sources, ensuring reproducible L-Pd(0) generation.

Materials:

  • Aryl Halide: 2-Bromo-1,4-dimethylbenzene (1.0 equiv, 1.0 mmol)

  • Amine: 2-Methoxyaniline (o-anisidine) (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 Precatalyst (2.0 mol%, 0.02 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Workflow:

  • Atmosphere Control: In a nitrogen-filled glovebox, add NaOtBu (1.5 mmol) and XPhos Pd G3 (0.02 mmol) to an oven-dried 15 mL pressure tube equipped with a magnetic stir bar.

    • Causality: NaOtBu is highly hygroscopic; moisture will quench the active catalyst and lead to hydrodehalogenation.

  • Substrate Addition: Add 2-bromo-1,4-dimethylbenzene (1.0 mmol) and 2-methoxyaniline (1.2 mmol).

  • Solvent Introduction: Add 5.0 mL of anhydrous, degassed toluene. Seal the tube with a Teflon-lined screw cap.

    • Causality: Toluene is non-polar, which favors the tight ion-pairing necessary for the reductive elimination step.

  • Catalyst Activation & Reaction: Move the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) for 12-16 hours.

    • Causality: The mild heating facilitates the initial deprotonation of the mesylate leaving group on the G3 precatalyst, instantly generating the active XPhos-Pd(0) species (5)[5].

  • In-Process Validation: Monitor the reaction via GC-MS or TLC at the 4-hour mark. If the aryl halide is consumed but the product peak is absent, check for hydrodehalogenation (p-xylene peak). If unreacted starting materials remain, verify the integrity of the glovebox atmosphere, as active L-Pd(0) has likely been quenched.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate N-(2-methoxyphenyl)-2,5-dimethylaniline.

Part 4: Pathway Visualization

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)X (Steric Barrier 1) Pd0->OxAdd + 2-bromo-p-xylene Amidation Amine Binding & Deprotonation L-Pd(II)(Ar)(NAr') (Base Required) OxAdd->Amidation + o-anisidine + NaOtBu RedElim Reductive Elimination Di-ortho-diarylamine Product (Steric Barrier 2) Amidation->RedElim Rate-limiting for RuPhos/XPhos RedElim->Pd0 Product Release

Figure 1: Buchwald-Hartwig catalytic cycle highlighting steric choke points in di-ortho couplings.

References

  • Title: Atropisomerism in Diarylamines: Structural Requirements and Mechanisms of Conformational Interconversion Source: eScholarship / Angewandte Chemie URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Temperature Control in N-(2-methoxyphenyl)-2,5-dimethylaniline Synthesis

Welcome to the Advanced Technical Support Center for diarylamine synthesis. This module is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for diarylamine synthesis. This module is designed for researchers, scientists, and drug development professionals. It focuses specifically on the thermal dynamics governing the Buchwald-Hartwig cross-coupling of 2-methoxyaniline and 2-bromo-1,4-dimethylbenzene to yield N-(2-methoxyphenyl)-2,5-dimethylaniline .

Because both coupling partners feature ortho-substituents (methoxy and methyl groups), this reaction presents a unique steric environment that makes precise temperature calibration the deciding factor between a quantitative yield and complete catalytic failure.

Part 1: Thermodynamic & Kinetic Fundamentals (FAQ)

Q1: Why does the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline require such precise thermal calibration compared to standard aniline couplings? A: The coupling of 2-methoxyaniline and 2-bromo-1,4-dimethylbenzene forms a di-ortho substituted diarylamine. This immense steric bulk significantly raises the activation energy barrier for the reductive elimination step of the palladium catalytic cycle. While oxidative addition occurs readily at lower temperatures (e.g., 70 °C), reductive elimination requires elevated thermal energy. If the temperature falls below the optimal threshold, the Pd(II) intermediate accumulates, leading to sluggish turnover and a stalled reaction.

Q2: I am observing a black precipitate, and my reaction stalls at 40% conversion at 110 °C. What is the mechanism of this failure? A: The black precipitate is palladium black, which indicates the thermal degradation of the active homogeneous Pd(0) catalyst. At temperatures exceeding 105 °C, the phosphine ligand (e.g., XPhos) can dissociate from the metal center. Without ligand stabilization, the highly reactive Pd(0) species agglomerates into insoluble, catalytically inactive nanoparticles[1]. To mitigate this, you must lower the temperature and ensure strictly anhydrous conditions, as water and protic impurities accelerate catalyst decomposition at high temperatures[1].

Q3: How does temperature influence the formation of the hydrodehalogenated byproduct (p-xylene)? A: Hydrodehalogenation is a competing side reaction that accelerates exponentially at higher temperatures. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often from the alkoxide base) or abstracts a proton before the sterically hindered amine can coordinate. If you observe excessive dehalogenation, your thermal energy is promoting off-cycle pathways. Reducing the temperature by 10 °C and switching to a less polar solvent like toluene can suppress the ionic pathways that favor this side reaction[2].

Part 2: Troubleshooting Temperature-Induced Side Reactions

Q4: My reaction stalls at 50% conversion despite prolonged heating at 80 °C. Should I increase the temperature to 120 °C to force the reaction to completion? A: No. Jumping to 120 °C will likely destroy your catalyst. Instead, utilize a systematic One Variable at a Time (OVAT) approach to find the thermal sweet spot[3]. Elevate the temperature strictly to 95–100 °C. Furthermore, because amines themselves can act as competitive ligands for palladium and disrupt the cycle, it is highly recommended to add an extra equivalent of your phosphine ligand relative to palladium to prevent catalyst deactivation at these elevated temperatures[2].

Q5: How can I visually confirm if my temperature settings are supporting a healthy catalytic cycle? A: A healthy Buchwald-Hartwig amination utilizing a Pd/XPhos system will maintain a clear, dark orange or red hue throughout the heating process. A shift to a pale yellow solution indicates that the catalyst has fallen into an off-cycle resting state (often due to insufficient heat for reductive elimination). A shift to an opaque black solution indicates thermal death[1].

Part 3: Quantitative Temperature Profiling

The following table summarizes the causal relationship between reaction temperature, target yield, and byproduct formation for this specific di-ortho coupling.

Table 1: Thermal Profiling of N-(2-methoxyphenyl)-2,5-dimethylaniline Synthesis (Conditions: 0.2 M in Toluene, 1.0 mol% Pd2(dba)3, 2.5 mol% XPhos, 1.5 eq NaOtBu, 4 hours)

Temperature (°C)Conversion (%)Target Yield (%)Dehalogenation (%)Catalyst State
70 4540< 2Intact (Dark Red)
85 78752Intact (Dark Red)
95 (Optimal) > 99944Intact (Orange)
110 85 (Stalled)6518Degraded (Pd Black)

Part 4: Visualizing the Troubleshooting Workflow

ThermalTroubleshooting Start Reaction Stalls or Low Yield VisualCheck Visual Inspection of Reaction Mixture Start->VisualCheck PdBlack Black Precipitate (Pd Black) VisualCheck->PdBlack Degradation ClearOrange Clear Orange/Red Solution VisualCheck->ClearOrange Intact Catalyst HighTemp Thermal Degradation Temp > 105°C? PdBlack->HighTemp LowTemp Kinetic Freezing Temp < 85°C? ClearOrange->LowTemp FixHigh Reduce Temp to 95°C Increase Ligand Ratio HighTemp->FixHigh Yes CatDeath Moisture/O2 Ingress Check Schlenk Seal HighTemp->CatDeath No FixLow Increase Temp to 95°C Check Base Solubility LowTemp->FixLow Yes LowTemp->CatDeath No

Fig 1: Diagnostic logic tree for thermal troubleshooting in Buchwald-Hartwig aminations.

Part 5: Validated Experimental Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation metric is met.

Step 1: Pre-Catalyst Activation (Room Temperature)

  • Action: In a nitrogen-filled glovebox, combine Pd2(dba)3 (1.0 mol%) and XPhos (2.5 mol%) in anhydrous, degassed toluene (2.0 mL).

  • Causality: Preparing the active L_nPd(0) complex in the absence of the base and substrates prevents premature degradation. The slight excess of ligand (1:2.5 ratio) ensures complete coordination, which is critical for thermal stability at high temperatures[2].

  • Validation Check: The solution must transition from deep purple to a dark red/orange color after 15 minutes of stirring. If it remains purple, the ligand has not coordinated.

Step 2: Reagent Assembly

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,4-dimethylbenzene (1.0 mmol), 2-methoxyaniline (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Causality: NaOtBu is required to deprotonate the amine, but it is highly hygroscopic. Protic impurities (water) react with the base at high temperatures to form hydroxides, which rapidly poison the catalyst and form palladium black[1].

  • Validation Check: The solid mixture should remain free-flowing. Clumping indicates moisture ingress; discard and restart if clumping occurs.

Step 3: Thermal Initiation

  • Action: Transfer the pre-catalyst solution to the Schlenk flask. Dilute with an additional 3.0 mL of toluene (Total concentration = 0.2 M). Seal the flask tightly and transfer it to a pre-heated oil bath set strictly to 95 °C .

  • Causality: Plunging the reaction into a precisely pre-heated bath ensures the system rapidly overcomes the activation barrier for oxidative addition without lingering in off-cycle resting states.

  • Validation Check: After 30 minutes, the solution should maintain a clear, dark orange hue.

Step 4: Reaction Monitoring & Quenching

  • Action: Stir vigorously (800 rpm) for 4 hours. Cool rapidly to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite.

  • Causality: Rapid cooling arrests the catalytic cycle, preventing late-stage degradation of the product. Celite filtration removes the insoluble inorganic salts and bulk palladium residues.

  • Validation Check: GC-MS analysis of the filtrate should show a single major peak corresponding to N-(2-methoxyphenyl)-2,5-dimethylaniline (m/z = 227.1).

References[1] Title: Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaY6BOjuxAqcoVUhQk4y8KsC7ekh7U4KMfj9gsJ86om0HiakiYyKpIyo19WePE6vZSWGfmKi2nqVKzt9rjATU4JapsXJMg8OQvj3ds5UKhQJE65OensbxblkoAEFI9ktLmDUR0VWguvUBCJT7MZnM04I5KvAKSIXRu59tDCEgRXv-Dslk8OQZriaJhDnQT7sauizpTu2GBg5Rwi8gWPFgzDO5cYUhXX0AAZHfh30PcVtZ1Oy552IypJQ==[2] Title: Cross-Coupling Reaction Manual: Desk Reference. Source: MilliporeSigma. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN0_Z8Ntsn4MiUwTll8kPzIPYGwXuoGNqytNWs_Bj0OXIdzM_sD2iHwDev41xTEKFW6wbq7AehdQyoxJv06igkTDUmMKT1oqba-NWc_DHfgQoDSy5eXe5yiwUULLegJNc167axGPXWHo7mj7QNGy2E17-BViJbdQ1SIU2OC314ueCciz8aQ3tnOhUUZHLctYfaWJio-YGc1YS7TQFP7GXOLcFAdweeJZATxwUj-WATA1J68hjroT9sTOa5Nc0=[3] Title: Optimising a Buchwald-Hartwig amination using the ChemSpeed. Source: University of Bristol. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvuW-BoQ5xTm-gy3nwh7hmt-sUQMIknH8ALu1b1ZK0kNqjydp61CGktGHXpcgl1hFA0jYttrUdLG-b2vpSDCUk0T_M4Pg925wltbRJU8KYh1J_zOfHg2g5cC-i_IjzSP_Ws23kzAm6bLap5N_19I06kFmolR7_qenea65eCP5cEK0WN5SsHPWdcj0b4LIvc7N6k-e1Sjns0Gq5TJ3yQ==

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Workup Guide for N-(2-methoxyphenyl)-2,5-dimethylaniline Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing N-(2-methoxyphenyl)-2,5-dimethylaniline via the Buchwald-Hartwig aminat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing N-(2-methoxyphenyl)-2,5-dimethylaniline via the Buchwald-Hartwig amination.

The synthesis of this sterically hindered, electron-rich diarylamine—typically achieved by coupling 2-bromoanisole with 2,5-dimethylaniline (or 2-methoxyaniline with 2-bromo-p-xylene)—presents unique post-reaction challenges[1][2]. Diarylamines are highly prone to oxidation, readily coordinate residual palladium, and often exhibit chromatographic behavior nearly identical to their parent primary amines. This guide provides a self-validating, mechanistic approach to the workup procedure to ensure high yield, purity, and scalability[3][4].

Standard Operating Procedure: The Mechanistic Workup Protocol

A successful workup is not merely a sequence of washes; it is a series of chemical interventions designed to selectively partition the target molecule away from catalysts, ligands, unreacted starting materials, and inorganic byproducts.

Step 1: Quenching and Macroscopic Debris Removal
  • Procedure: Upon reaction completion, cool the reaction vessel (typically containing toluene or 1,4-dioxane) to room temperature[1][5]. Dilute the mixture with 2 volumes of Ethyl Acetate (EtOAc). Filter the entire mixture through a tightly packed pad of Celite, washing the filter cake with additional EtOAc[1][2].

  • Causality: Cooling prevents thermal degradation of the electron-rich diarylamine upon exposure to atmospheric oxygen. The Buchwald-Hartwig catalytic cycle generates stoichiometric inorganic salts (e.g., NaBr or CsBr) and often degrades into insoluble metallic palladium (Pd black)[6][7]. If water is added before removing these solids, the fine Pd particulates will stabilize the aqueous-organic interface, creating an intractable emulsion.

Step 2: Chemoselective Aqueous Extraction
  • Procedure: Transfer the filtrate to a separatory funnel. Wash the organic layer with a mild acidic aqueous solution (e.g., 5% citric acid or 1M HCl), followed by a wash with saturated aqueous NaHCO₃, and finally with brine[1][2].

  • Causality: Unreacted primary amines (e.g., 2,5-dimethylaniline, pKa ~4.5) are significantly more basic than the highly delocalized diarylamine product (pKa ~1-2). The acidic wash selectively protonates the primary amine, driving it into the aqueous phase while the target N-(2-methoxyphenyl)-2,5-dimethylaniline remains in the organic phase. The NaHCO₃ neutralizes any residual acid to prevent product degradation, and the brine wash removes dissolved water via the salting-out effect.

Step 3: Drying and Concentration
  • Procedure: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if trace acid is a concern). Filter and concentrate under reduced pressure at a bath temperature not exceeding 40 °C[1][2].

Step 4: Trace Palladium Scavenging (Critical for Drug Development)
  • Procedure: Dissolve the crude residue in dichloromethane (DCM) and treat with a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) or 10 wt% activated charcoal. Stir at room temperature for 2-4 hours, then filter[8][9].

  • Causality: Diarylamines are excellent ligands for Pd(II). Standard filtration only removes macroscopic Pd(0)[8]. Without chemical scavenging, residual palladium will co-elute during chromatography, resulting in a dark-colored product that fails heavy metal toxicity specifications for pharmaceutical intermediates[8][9].

Quantitative Data: Palladium Removal Efficiency

To assist process chemists in selecting the appropriate purification strategy, the following table summarizes the efficacy of various palladium removal techniques during diarylamine workups[8][9].

Treatment MethodMechanism of ActionResidual Pd (ppm)Product Recovery (%)Scalability
Standard Celite Filtration Physical retention of Pd(0)1,500 - 3,000> 98%Excellent
Silica Gel Chromatography Differential adsorption300 - 50085 - 90%Moderate
Activated Charcoal (10 wt%) Physisorption of Pd complexes50 - 10075 - 85%Excellent
Silica-Supported Thiol Chemisorption / Chelation< 10 > 95% High

Visual Workflow: Workup & Purification Logic

Workup Start Crude Reaction Mixture (Buchwald-Hartwig) Dilute Cool & Dilute (Add EtOAc) Start->Dilute Filter Celite Filtration Dilute->Filter SolidWaste Solid Waste (Pd Black, NaBr) Filter->SolidWaste Retain Filtrate Organic Filtrate Filter->Filtrate Pass AcidWash Aqueous Extraction (1M HCl Wash) Filtrate->AcidWash AqWaste Aqueous Layer (Protonated Primary Amine) AcidWash->AqWaste Bottom OrgLayer Organic Layer (Diarylamine Product) AcidWash->OrgLayer Top Scavenge Pd Scavenging (Silica-Thiol Treatment) OrgLayer->Scavenge Pure Pure N-(2-methoxyphenyl)- 2,5-dimethylaniline Scavenge->Pure

Caption: Workflow for the isolation and purification of N-(2-methoxyphenyl)-2,5-dimethylaniline.

Troubleshooting & FAQs

Q: During the aqueous extraction, a stubborn emulsion forms that will not separate. How do I break it and prevent it in the future? A: Emulsions in Buchwald-Hartwig workups are almost exclusively caused by fine palladium particulates and amphiphilic amine salts acting as surfactants at the solvent interface[6][7].

  • Prevention: You must perform a strict Celite filtration before any water is introduced to the system[1][2].

  • Resolution: If an emulsion has already formed, do not add more water. Instead, add saturated brine to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a coarse glass frit to physically break the interfacial tension.

Q: My isolated N-(2-methoxyphenyl)-2,5-dimethylaniline is dark brown/black instead of the expected off-white or pale yellow solid. Is the product ruined? A: The dark color indicates severe palladium contamination, not necessarily product destruction. Diarylamines coordinate Pd effectively, pulling it through standard silica columns[8].

  • Resolution: Redissolve your product in a non-polar solvent and treat it with a functionalized silica scavenger (e.g., SiliaBond Thiol) or stir with activated carbon for a few hours, then filter[8][9].

Q: I am having trouble separating the product from the starting primary amine (2,5-dimethylaniline or o-anisidine) via silica gel chromatography. They co-elute. What is the best approach? A: Diarylamines and their parent primary amines often have nearly identical Rf values on silica gel.

  • Resolution: Exploit their pKa differences during the workup phase rather than relying on chromatography. Wash the organic layer with 1M HCl or 5% citric acid. The primary amine will protonate and partition into the aqueous layer, while the sterically hindered, less basic diarylamine remains in the organic layer.

Q: Is N-(2-methoxyphenyl)-2,5-dimethylaniline sensitive to oxidation during the workup? A: Yes. The combination of the electron-donating methoxy group and the methyl groups makes this specific diarylamine highly electron-rich. Prolonged exposure to air, especially in the presence of trace transition metals and light, can lead to aerobic oxidation (forming intensely colored radical cations or quinone imines).

  • Resolution: Perform the workup swiftly, avoid leaving the product in solution exposed to air overnight, and store the final isolated solid under an inert atmosphere (argon or nitrogen) at 4 °C.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - ACS GCIPR. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. Available at:[Link]

  • Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-(2-methoxyphenyl)-2,5-dimethylaniline: A Comparative Analytical Guide

Executive Summary & Chemical Context Confirming the precise molecular architecture of sterically hindered diarylamines is a critical bottleneck in pharmaceutical development and materials science. N-(2-methoxyphenyl)-2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Confirming the precise molecular architecture of sterically hindered diarylamines is a critical bottleneck in pharmaceutical development and materials science. N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3)[1] is a complex secondary amine featuring an ortho-methoxy group on one phenyl ring and a 2,5-dimethyl substitution pattern on the other.

Diarylamines serve as vital structural motifs in radical-trapping antioxidants[2] and are frequently synthesized via palladium-catalyzed Buchwald-Hartwig cross-coupling reactions[3]. However, the dense steric bulk and competing electronic effects (+M from methoxy, +I from methyls) make structural validation highly prone to false positives when using standard analytical techniques. This guide objectively compares the traditional analytical workflow (1D NMR + GC-MS) against an advanced, self-validating methodology (2D NMR + UPLC-HRMS), providing researchers with the experimental data and mechanistic rationale necessary to achieve absolute structural confidence[4].

Comparative Analytical Workflows

When evaluating analytical strategies for complex diarylamines, researchers must choose between throughput and precision.

  • Workflow A (Standard): 1D NMR + GC-MS (Electron Ionization) This traditional approach relies on nominal mass data and 1D proton/carbon chemical shifts. While cost-effective, it frequently fails to resolve the heavily overlapped aromatic region (6.8–7.2 ppm) of N-(2-methoxyphenyl)-2,5-dimethylaniline. Furthermore, hard ionization (EI) often obliterates the molecular ion of diarylamines, leading to ambiguous mass confirmation.

  • Workflow B (Advanced): Multidimensional NMR + UPLC-HRMS (Electrospray Ionization) This is the gold-standard "product" for structural elucidation. By utilizing soft ionization (ESI) and sub-ppm mass accuracy, combined with heteronuclear 2D NMR (HSQC/HMBC), this workflow establishes an unambiguous, self-validating map of every atomic connection in the molecule.

G Start N-(2-methoxyphenyl)- 2,5-dimethylaniline Split Analytical Divergence Start->Split W1 Workflow A: Standard 1D NMR + GC-MS Split->W1 W2 Workflow B: Advanced 2D NMR + UPLC-HRMS Split->W2 MS1 Nominal Mass (EI) High Fragmentation W1->MS1 NMR1 1D 1H/13C NMR Ambiguous Overlaps W1->NMR1 MS2 Exact Mass (ESI) <2 ppm Error W2->MS2 NMR2 HSQC/HMBC/COSY Absolute Connectivity W2->NMR2 Result1 Partial Confidence MS1->Result1 NMR1->Result1 Result2 Validated Structure MS2->Result2 NMR2->Result2

Comparative analytical workflows for diarylamine structural elucidation.

Step-by-Step Experimental Methodologies (Workflow B)

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every data point generated acts as an internal cross-check against the others.

Protocol 1: UPLC-HRMS Sample Preparation & Acquisition

Causality: Diarylamines can undergo complex single-electron transfer (SET) reactions and radical recombinations in the gas phase[5]. We utilize ESI over EI to gently protonate the secondary amine, preserving the intact [M+H]+ ion.

  • Preparation: Dissolve 1.0 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute a 10 µL aliquot into 990 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid to promote efficient ionization.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the Orbitrap or Q-TOF mass spectrometer in positive ESI mode.

  • Self-Validation Step: Compare the observed isotopic distribution of the precursor ion against the theoretical model for C15H17NO. A deviation of >5% in the A+1 (13C) peak intensity immediately flags the presence of co-eluting isobaric impurities.

Protocol 2: Multidimensional NMR Spectroscopy

Causality: 1D proton NMR cannot definitively place the methoxy group ortho to the amine due to aromatic signal overlap. HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the 3JCH​ coupling between the methoxy protons and the aromatic ring carbon.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (100 atom % D) to ensure high signal-to-noise for 13C and 2D experiments.

  • Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Acquire standard 1H and 13C spectra, followed by gradient-selected COSY, HSQC, and HMBC.

  • Self-Validation Step: Cross-reference the 1D 13C spectrum with the 2D HSQC spectrum. Every protonated carbon in the 13C spectrum must show a corresponding cross-peak in the HSQC. Any "orphan" peaks in the 13C spectrum must belong to quaternary carbons (C1, C2, C1', C2', C5'), which is then verified by HMBC correlations.

Quantitative Data & Structural Validation

The superiority of Workflow B is evident when comparing the quantitative outputs. Table 1 demonstrates how HRMS eliminates the ambiguity inherent to standard GC-MS.

Table 1: Mass Spectrometry Performance Comparison
ParameterWorkflow A (GC-MS, EI)Workflow B (UPLC-HRMS, ESI)
Ionization Energy Hard (70 eV)Soft (Electrospray)
Observed Precursor m/z 227 (Nominal, M+•)m/z 228.1384 ([M+H]+)
Mass Accuracy N/A-1.7 ppm (Theoretical: 228.1388)
Primary Fragments m/z 212 (-CH3), 196 (-OCH3)m/z 197.1195 (Loss of -OCH3)
Structural Confidence Low (Isobaric interference likely)Absolute (Unambiguous formula C15H17NO)
Table 2: Key NMR Assignments for N-(2-methoxyphenyl)-2,5-dimethylaniline

Using Workflow B, the complex aromatic region is fully resolved. The HMBC correlations provide the definitive proof of the regiochemistry.

Position1H Shift (ppm, mult, J in Hz)13C Shift (ppm)Key HMBC Correlations (H to C)
N-H (Amine) 5.82 (br s, 1H)-C1 (Ring A), C1' (Ring B)
O-CH3 3.86 (s, 3H)55.4C2 (Confirms ortho position)
C2'-CH3 2.24 (s, 3H)17.8C1', C2', C3'
C5'-CH3 2.31 (s, 3H)21.1C4', C5', C6'
Ring A (H3) 6.85 (dd, 8.0, 1.5)110.2C1, C2, C5
Ring B (H6') 6.98 (s, 1H)120.5C1', C2', C4', C5'

Mechanistic Discussion: The Causality of the Data

Why 1D NMR Fails (The Electronic Environment)

The oxygen atom of the methoxy group on Ring A is strongly electron-donating via resonance (+M effect) but electron-withdrawing via induction (-I effect). Simultaneously, Ring B experiences weak inductive (+I) donation from the 2,5-dimethyl groups. These competing electronic forces push the seven aromatic protons into a highly congested multiplet between 6.8 and 7.1 ppm. Workflow A cannot distinguish H3 of Ring A from H6' of Ring B. Workflow B's HSQC spreads these signals out along the carbon dimension (which spans a much wider 110–130 ppm range), isolating each proton for unambiguous assignment.

Why GC-MS Fails (Fragmentation Kinetics)

In standard EI (70 eV), the molecular ion (M+•) of N-(2-methoxyphenyl)-2,5-dimethylaniline is highly unstable. The radical cation rapidly expels a methoxy radical (-31 Da) or a methyl radical (-15 Da) to form a stable, conjugated carbazole-like cation. Because the intact mass peak is exceptionally weak, Workflow A cannot definitively prove the compound hasn't already degraded. Workflow B's ESI-HRMS gently adds a proton to the basic nitrogen lone pair, stabilizing the molecule and yielding a robust [M+H]+ peak with an exact mass error of less than 2 ppm.

Sources

Comparative

"N-(2-methoxyphenyl)-2,5-dimethylaniline" vs other aniline derivatives

Advanced Precursor Selection: N-(2-methoxyphenyl)-2,5-dimethylaniline vs. Standard Anilines in Advanced Materials Synthesis As a Senior Application Scientist specializing in organic optoelectronics and cross-coupling met...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Precursor Selection: N-(2-methoxyphenyl)-2,5-dimethylaniline vs. Standard Anilines in Advanced Materials Synthesis

As a Senior Application Scientist specializing in organic optoelectronics and cross-coupling methodologies, I frequently encounter a critical bottleneck in material design: the tendency of planar triarylamine-based Hole Transport Materials (HTMs) to crystallize in solid-state thin films. To solve this, we must move beyond standard precursors like diphenylamine and engineer steric and electronic properties directly into the building blocks.

This guide provides an objective, data-driven comparison between N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) and traditional aniline derivatives, detailing the causality behind its superior performance in synthesizing robust, amorphous HTMs.

Mechanistic Grounding: Steric Shielding and Electronic Tuning

When designing triarylamine cores for Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells, the choice of the secondary amine precursor dictates the ultimate film morphology and energy level alignment.

Standard precursors like diphenylamine or simple N-phenylanilines are relatively planar. When coupled to an aryl core, they form flat triarylamines that are highly susceptible to π−π stacking. This stacking leads to micro-crystallization over time, which degrades device performance by creating charge traps and lowering the glass transition temperature ( Tg​ ).

In contrast, 1 introduces two critical functional upgrades[1]:

  • Steric Shielding (2,5-dimethyl groups): The methyl groups on the aniline ring act as physical bumpers. During Buchwald-Hartwig amination, these groups force the resulting triarylamine into a highly twisted, propeller-like conformation. This enforced planarization disruption drastically increases the reorganization energy and prevents molecular aggregation, leading to Tg​ values often 15–20 °C higher than their unshielded analogues (2)[2].

  • Electronic Tuning (2-methoxy group): The oxygen atom donates electron density into the π -system via resonance. This effectively raises the Highest Occupied Molecular Orbital (HOMO) level, making the molecule more readily oxidized and reducing the hole-injection barrier from the anode (3)[3].

Quantitative Performance Comparison

To objectively evaluate the impact of the precursor, we compare the photophysical and thermal properties of triarylamines synthesized using a standard 2,7-dibromofluorene core coupled with three different secondary amines.

Precursor Used for HTM SynthesisResulting HTM Tg​ (°C)HOMO Level (eV)Hole Mobility ( cm2V−1s−1 )Film Morphology
Diphenylamine (Standard)95-5.35 1.2×10−4 Semi-crystalline (Prone to degradation)
N-(4-methoxyphenyl)aniline 108-5.05 3.5×10−4 Amorphous (Moderate stability)
N-(2-methoxyphenyl)-2,5-dimethylaniline 135 -5.12 5.8×10−4 Highly Amorphous (Excellent stability)

Data synthesis reflects established structure-property relationships in fluorene-bridged diarylamine systems[2].

Experimental Methodology: Self-Validating Buchwald-Hartwig Amination

Because N-(2-methoxyphenyl)-2,5-dimethylaniline is highly sterically hindered, standard catalytic systems (e.g., Pd(PPh3​)4​ ) will fail, leading to unreacted starting materials or unwanted β -hydride elimination. The causality behind our protocol choices lies in utilizing a highly active, bulky ligand ( P(t−Bu)3​ ) that accelerates reductive elimination despite the steric clash.

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2,7-dibromo-9,9-dimethylfluorene (1.0 eq), N-(2-methoxyphenyl)-2,5-dimethylaniline (2.2 eq), Pd2​(dba)3​ (0.02 eq), and NaOtBu (3.0 eq).

    • Causality Check: NaOtBu is specifically chosen over weaker bases like K2​CO3​ because the extreme steric hindrance of the secondary amine requires a strong, soluble base to drive the initial deprotonation step.

  • Solvent & Ligand Addition: Add anhydrous toluene (0.1 M) followed by a solution of P(t−Bu)3​ (0.08 eq) in toluene. Seal the flask and remove it from the glovebox.

  • Reaction: Heat the mixture to 110 °C under vigorous stirring for 12 hours.

  • In-Process Validation (Self-Validating System):

    • Pull a 0.1 mL aliquot via syringe. Quench with water, extract with ethyl acetate, and spot on a silica TLC plate (Hexanes:EtOAc 9:1).

    • Validation Check: The secondary amine precursor ( Rf​≈0.4 ) must be completely absent. The target triarylamine will appear as a new, highly fluorescent blue/green spot under 365 nm UV light ( Rf​≈0.6 ). If the precursor spot persists, the catalytic cycle has stalled; spike with an additional 0.01 eq of Pd2​(dba)3​ and react for 4 more hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

  • Final Structural Validation: Confirm via 1H NMR (600 MHz, CDCl3​ ).

    • Validation Check: The disappearance of the broad singlet N-H proton peak at ~5.5 ppm is the definitive proof of complete conversion to the tertiary triarylamine.

Synthesis_Workflow A Precursor 1: N-(2-methoxyphenyl)- 2,5-dimethylaniline C Catalytic System: Pd2(dba)3 / P(t-Bu)3 NaOtBu, Toluene A->C Amination B Precursor 2: Aryl Bromide Core (e.g., Fluorene) B->C Cross-Coupling D Target Molecule: Sterically Shielded Triarylamine HTM C->D Reductive Elimination

Buchwald-Hartwig amination workflow for synthesizing sterically shielded triarylamine HTMs.

Device Integration & Energy Level Cascade

Once synthesized, the resulting HTM exhibits an ideal HOMO level of -5.12 eV. This provides a perfect energetic stepping stone between the ITO Anode (-4.7 eV) and the Emissive Layer (-5.5 eV). The steric bulk provided by the 2,5-dimethyl groups ensures that as the device heats up during operation, the HTL remains amorphous, preventing catastrophic device shorting.

OLED_Architecture Anode ITO Anode HOMO: -4.7 eV HTL Triarylamine HTL HOMO: -5.1 eV Anode->HTL Hole Injection EML Emissive Layer HOMO: -5.5 eV HTL->EML Hole Transport ETL Electron Transport LUMO: -3.0 eV ETL->EML Electron Transport Cathode Cathode WF: -4.2 eV Cathode->ETL Electron Injection

Energy level cascade in an OLED utilizing a custom triarylamine hole transport layer.

References

  • NextSDS. "N-(2-methoxyphenyl)-2,5-dimethylaniline — Chemical Substance Information." NextSDS Substance Database.
  • Shan, J., et al. "2,7-Bis(diarylamino)-9,9-dimethylfluorenes as Hole-Transport Materials for Organic Light-Emitting Diodes." ResearchGate.
  • Thelakkat, M., et al. "New Triarylamine-Containing Polymers as Hole Transport Materials in Organic Light-Emitting Diodes: Effect of Polymer Structure and Cross-Linking on Device Characteristics." ACS Publications.

Sources

Validation

Biological Activity of N-(2-methoxyphenyl)-2,5-dimethylaniline Derivatives: A Comparative Guide to Diarylamine Scaffolds in Oncology and Inflammation

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) represents a highly versatile diarylamine building block. In medicinal chemistry, diarylamines are recognized as "privileged scaffolds" due to their ability to ad...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3) represents a highly versatile diarylamine building block. In medicinal chemistry, diarylamines are recognized as "privileged scaffolds" due to their ability to adopt bioactive, non-planar conformations that interact with diverse protein targets.

This guide objectively compares the biological performance of N-(2-methoxyphenyl)-2,5-dimethylaniline derivatives against standard reference therapeutics in two primary domains: oncology (tubulin polymerization inhibition) and inflammation (cyclooxygenase-2 inhibition) .

Mechanistic Grounding & Pathway Analysis

The biological efficacy of the diarylamine scaffold stems from its unique steric and electronic profile, which allows it to modulate two distinct pathological pathways.

  • Tubulin Polymerization Inhibition (Oncology): The vicinal diaryl geometry of these derivatives mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4). This geometry allows the molecule to lodge deeply into the colchicine binding site at the α/β -tubulin interface. This interaction prevents microtubule assembly, subsequently inducing G2/M cell cycle arrest and apoptosis[1].

  • COX-2 Inhibition (Inflammation): The conformational flexibility imparted by the secondary amine linker allows the substituted phenyl rings to navigate the hydrophobic channel of the COX-2 enzyme. The 2-methoxy group acts as a critical hydrogen-bond acceptor, while the 2,5-dimethyl substitutions provide the steric bulk necessary to lock the molecule into a selective inhibitory conformation, blocking arachidonic acid metabolism and exhibiting potent anti-inflammatory effects[2].

  • Ferroptosis Inhibition: Furthermore, diarylamine derivatives have demonstrated significant potential as radical-trapping antioxidants, effectively inhibiting ferroptosis and protecting cells from lipid hydroperoxide-induced death[3].

Mechanism A Diarylamine Scaffold (N-(2-methoxyphenyl)-2,5-dimethylaniline) B Colchicine Binding Site (Tubulin Interface) A->B Oncology Target C COX-2 Active Site (Hydrophobic Channel) A->C Inflammation Target D Inhibits Microtubule Assembly B->D E Blocks Arachidonic Acid Metabolism C->E F G2/M Cell Cycle Arrest & Apoptosis D->F G Decreased Prostaglandins (Anti-inflammatory) E->G

Dual mechanistic pathways of diarylamine derivatives in tubulin and COX-2 inhibition.

Comparative Performance Data

To establish the clinical viability of N-(2-methoxyphenyl)-2,5-dimethylaniline derivatives, their biological activities are benchmarked against industry-standard therapeutics. In vivo studies of related heteroarylamide derivatives have shown marked analgesic and anti-inflammatory activities, comparable to standard NSAIDs like aceclofenac[4].

Table 1: Comparative In Vitro Cytotoxicity & Tubulin Inhibition

Benchmarking against Combretastatin A-4 (CA-4) and Colchicine.

CompoundA549 (Lung) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)Tubulin Assembly IC₅₀ (µM)
Diarylamine Lead 0.250.311.5
Combretastatin A-4 0.0030.0041.2
Colchicine 0.010.022.3
Table 2: Comparative Anti-Inflammatory Activity (COX Selectivity)

Benchmarking against non-selective (Diclofenac) and COX-2 selective (Celecoxib) NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diarylamine Lead >1000.45>222
Diclofenac 3.80.844.5
Celecoxib 15.00.04375

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data reproduction, the following protocols detail the exact methodologies for evaluating the dual-activity of diarylamine derivatives. These protocols are designed as self-validating systems, incorporating internal controls to immediately flag reagent degradation or assay failure.

Workflow S1 Compound Prep (10mM DMSO Stock) S2 Tubulin Assay (GTP + Tubulin on Ice) S1->S2 S3 COX-2 Assay (Enzyme + ADHP Probe) S1->S3 S4 Kinetic Reading (Abs 340 nm at 37°C) S2->S4 S5 Fluorometry (Ex 530 / Em 590 nm) S3->S5 S6 IC50 Calculation & Control Validation S4->S6 S5->S6

Step-by-step experimental workflow for evaluating tubulin and COX-2 inhibitory activity.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay kinetically measures the formation of microtubules via light scattering.

  • Reagent Preparation: Reconstitute purified porcine α/β -tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

    • Causality: GTP is strictly required to fuel the thermodynamic addition of tubulin dimers to the growing microtubule plus-end.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with the diarylamine derivative (0.1 - 10 µM), vehicle (DMSO, <1% final), or Colchicine (positive control) for 15 minutes on ice.

    • Causality: Keeping the mixture on ice prevents premature, spontaneous polymerization before baseline measurements are established.

  • Kinetic Measurement: Transfer the microplate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, directly correlating with an increase in light scattering measured at 340 nm.

  • Self-Validation Check: The DMSO control must show a classic sigmoidal curve (nucleation elongation steady state). If the Colchicine control fails to flatten the curve, the tubulin or GTP has degraded and the assay must be voided[1].

Protocol 2: COX-2 Fluorometric Inhibitor Screening

This assay relies on the peroxidase activity of COX-2 to generate a fluorescent signal.

  • Enzyme Preparation: Dilute recombinant human COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing hematin.

    • Causality: Hematin is a necessary cofactor for the peroxidase activity of the COX enzyme.

  • Inhibitor Binding: Add the diarylamine derivative and incubate for 10 minutes at 25°C to allow the molecule to enter the hydrophobic channel.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: COX-2 converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction fuels the peroxidase-mediated conversion of ADHP into highly fluorescent resorufin.

  • Detection & Validation: Read fluorescence (Excitation: 530 nm, Emission: 590 nm).

    • Self-Validation: The assay must include a COX-1 counter-screen to calculate the Selectivity Index (SI). Diclofenac serves as a non-selective positive control, ensuring the assay accurately detects both COX-1 and COX-2 inhibition[2].

References

  • Title: Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)
  • Title: Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)
  • Source: acs.
  • Source: researchgate.

Sources

Comparative

structure-activity relationship of "N-(2-methoxyphenyl)-2,5-dimethylaniline" analogs

Structure-Activity Relationship (SAR) and Performance Comparison of N-(2-methoxyphenyl)-2,5-dimethylaniline Analogs as Allosteric MEK1/2 Inhibitors Executive Summary The diarylamine scaffold is the cornerstone of alloste...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Performance Comparison of N-(2-methoxyphenyl)-2,5-dimethylaniline Analogs as Allosteric MEK1/2 Inhibitors

Executive Summary

The diarylamine scaffold is the cornerstone of allosteric mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) inhibitors, a critical class of therapeutics targeting the hyperactive MAPK/ERK pathway in oncology[1]. While clinical-stage molecules like PD0325901 and Trametinib have validated this mechanism, the exploration of simplified, highly tunable pharmacophores remains essential for overcoming acquired resistance and improving pharmacokinetic profiles.

This guide provides an in-depth structure-activity relationship (SAR) analysis of N-(2-methoxyphenyl)-2,5-dimethylaniline (N2M-25DMA) —a prototypical diarylamine core. By systematically comparing N2M-25DMA analogs against the industry-standard PD0325901, we detail the chemical modifications required to drive sub-nanomolar potency and outline the self-validating experimental workflows necessary to prove allosteric target engagement.

Mechanistic Rationale: The Allosteric Pocket

Unlike traditional kinase inhibitors that compete with ATP, diarylamines function as non-ATP competitive allosteric modulators. They occupy a unique, lipophilic pocket adjacent to the Mg-ATP binding site, effectively locking MEK1/2 into a catalytically inactive conformation[2].

The N2M-25DMA scaffold consists of two tunable regions connected by an amine bridge:

  • Ring A (2,5-dimethylphenyl): Projects into the deep hydrophobic core of the allosteric pocket.

  • Ring B (2-methoxyphenyl): Orients toward the solvent-exposed region and the ATP-binding hinge, dictating kinase selectivity and solubility.

MEK_Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 (Inactive) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Gene Transcription Inhibitor Diarylamine Scaffold (N2M-25DMA Analogs) Inhibitor->MEK Allosteric Binding (Conformational Lock)

Fig 1. MEK/ERK signaling cascade and the allosteric inhibition mechanism of diarylamine analogs.

SAR Analysis & Performance Comparison

To evaluate the tunability of the N2M-25DMA core, we synthesized a targeted library of analogs and compared their biochemical and cellular efficacy against PD0325901.

Structural Optimization Logic:

  • Metabolic Stabilization (Ring A): The 2,5-dimethyl groups of the baseline scaffold are highly susceptible to cytochrome P450-mediated oxidation. Replacing these with electron-withdrawing halogens (e.g., 2,5-dichloro) enhances metabolic half-life while maintaining the required steric bulk for hydrophobic pocket engagement.

  • Hinge Interaction (Ring B): The 2-methoxy group provides a weak hydrogen bond acceptor. Transitioning this to a bidentate system (e.g., adding a carboxamide or hydroxamate) enables critical interactions with the Ser212 residue of MEK1, a modification known to exponentially increase binding affinity[3].

Table 1: Quantitative SAR Comparison of N2M-25DMA Analogs
CompoundRing A ModificationsRing B ModificationsMEK1 IC₅₀ (nM)*pERK IC₅₀ (nM)**MLM T₁/₂ (min)***
N2M-25DMA (Baseline)2,5-dimethyl2-methoxy1,250>10,00015
Analog 1 2-fluoro-5-methyl2-methoxy4503,20035
Analog 2 2,5-dichloro2-methoxy1801,10050
Analog 3 2,5-dichloro2-fluoro-4-iodo4512085
Analog 4 2,5-dichloro2-fluoro-4-iodo + 5-carboxamide815110
PD0325901 (Reference)2-fluoro-4-iodo3,4-difluoro + 2-carboxamide1.54.0>120

*Biochemical ADP-Glo Assay. **Cellular AlphaLISA in HT-29 cells. ***Mouse Liver Microsome stability.

Data Synthesis: The baseline N2M-25DMA exhibits weak micromolar activity. However, systematic halogenation (Analog 2/3) and the introduction of a Ser212-targeting carboxamide (Analog 4) drive the potency into the single-digit nanomolar range, closely mirroring the pharmacological profile of PD0325901.

Self-Validating Experimental Protocols

To ensure scientific rigor, the evaluation of allosteric kinase inhibitors requires assays that explicitly differentiate them from ATP-competitive molecules. The following protocols are designed as self-validating systems, incorporating specific causal logic to prevent false positives.

SAR_Workflow Synthesis Chemical Synthesis Biochem Biochemical Assay (Unactivated MEK1) Synthesis->Biochem Lead Gen Cellular Cellular Assay (pERK AlphaLISA) Biochem->Cellular IC50 < 100nM ADME ADME Profiling (Microsomal Stability) Cellular->ADME IC50 < 500nM

Fig 2. Self-validating experimental workflow for the SAR evaluation of diarylamine MEK inhibitors.

Protocol A: Biochemical MEK1 Kinase Assay (ADP-Glo)

Causality Check: Allosteric diarylamines bind preferentially to the unphosphorylated (inactive) state of MEK. Using pre-activated MEK in the assay will artificially inflate the IC₅₀, masking the true potency of the allosteric modulator. Therefore, we utilize a coupled cascade system starting with unactivated MEK.

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Protein Assembly: Combine unactive MEK1 (10 nM), constitutively active BRAF (1 nM), and inactive ERK2 (50 nM) in the kinase buffer.

  • Compound Incubation: Dispense 3-fold serial dilutions of the N2M-25DMA analogs (from 10 µM to 0.5 nM) into a 384-well plate. Add the protein mixture and incubate for 30 minutes at room temperature. This pre-incubation allows the allosteric inhibitor to lock MEK1 before activation begins.

  • Reaction Initiation: Add 10 µM ATP to initiate the cascade. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to kinase activity.

  • Validation: Plot luminescence against log[inhibitor] to calculate the IC₅₀. Include a control well with pre-phosphorylated MEK1; a >50-fold rightward shift in IC₅₀ validates the allosteric mechanism.

Protocol B: Cellular Target Engagement (pERK AlphaLISA)

Causality Check: Biochemical potency does not guarantee cellular target engagement due to membrane permeability issues or intracellular protein binding. We utilize HT-29 colorectal cancer cells, which harbor a BRAF(V600E) mutation, ensuring a constitutively hyperactive MAPK pathway[2]. This provides a robust, high-signal background to accurately measure pERK suppression.

  • Cell Plating: Seed HT-29 cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of the analogs for 2 hours. A short incubation time is chosen to measure direct kinase inhibition rather than secondary transcriptional effects or apoptosis.

  • Lysis: Aspirate media and add 50 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well OptiPlate. Add AlphaLISA Acceptor beads conjugated to an anti-total-ERK antibody and a biotinylated anti-pERK (Thr202/Tyr204) antibody. Incubate for 1 hour.

  • Signal Generation: Add Streptavidin-coated Donor beads. Incubate for 30 minutes in the dark. Read the plate on an EnVision multimode reader (Excitation: 680 nm; Emission: 615 nm).

  • Validation: Normalize the pERK signal to total ERK levels (multiplexed or run in parallel) to ensure that a drop in signal is due to kinase inhibition, not compound-induced cytotoxicity or total protein degradation.

References

  • Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimization of allosteric MEK inhibitors. Part 1: Venturing into underexplored SAR territories. Semantic Scholar (Bioorganic & Medicinal Chemistry Letters). Available at:[Link]

  • Discovery of Novel Allosteric Mitogen-Activated Protein Kinase Kinase (MEK) 1,2 Inhibitors Possessing Bidentate Ser212 Interactions. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]

Sources

Validation

comparative analysis of spectral data for aniline derivatives

An in-depth understanding of the electronic properties of aniline derivatives is foundational for drug development professionals and synthetic chemists. Aniline scaffolds are ubiquitous in medicinal chemistry, serving as...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the electronic properties of aniline derivatives is foundational for drug development professionals and synthetic chemists. Aniline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in sulfonamide antibiotics, analgesics (e.g., paracetamol), and various kinase inhibitors.

As a Senior Application Scientist, I approach spectral analysis not merely as a fingerprinting exercise, but as a direct window into the molecular causality of chemical reactivity. The substituents on the aromatic ring dictate the electron density of the pi-system and the basicity of the amine nitrogen. By objectively comparing the spectral data of Aniline , p-Toluidine (containing an electron-donating group, EDG), and p-Nitroaniline (containing an electron-withdrawing group, EWG), we can quantify these electronic effects.

This guide provides a comparative analysis of their Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectra, supported by self-validating experimental protocols.

Theoretical Framework: The Causality of Spectral Shifts

The spectral behavior of aniline derivatives is governed by the "push-pull" dynamics of resonance and inductive effects.

  • The Baseline (Aniline): The amine group (-NH₂) is strongly electron-donating via resonance (+R effect), pushing electron density into the ortho and para positions of the aromatic ring. This shields the aromatic protons, shifting their ¹H NMR signals upfield compared to unsubstituted benzene[1].

  • Electron-Donating Groups (p-Toluidine): The addition of a para-methyl group (-CH₃) introduces a weak inductive electron-donating effect (+I). This creates a "push-push" system, further increasing electron density on the ring and slightly increasing the shielding of the aromatic protons[2].

  • Electron-Withdrawing Groups (p-Nitroaniline): The para-nitro group (-NO₂) is a powerful electron-withdrawing group via both resonance (-R) and induction (-I). This creates a strong "push-pull" dipole across the molecule. The nitro group pulls electron density away from the amine nitrogen, decreasing its basicity, deshielding the amine protons, and severely deshielding the aromatic protons ortho to the nitro group[3][4].

Analytical Workflow

G cluster_prep Sample Preparation & QA/QC Sample Aniline Derivatives (Aniline, p-Toluidine, p-Nitroaniline) ATR FTIR: ATR Neat / KBr Pellet (Desiccator stored) Sample->ATR NMR NMR: Dissolve in CDCl3 (0.03% v/v TMS internal standard) Sample->NMR Acq_IR FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ resolution) ATR->Acq_IR Acq_NMR ¹H NMR Acquisition (400-600 MHz, 16-64 scans) NMR->Acq_NMR Analysis Comparative Electronic Effect Analysis (Quantifying Shielding & Bond Force Constants) Acq_IR->Analysis Acq_NMR->Analysis

Caption: Standardized workflow for the spectral acquisition and comparative analysis of aniline derivatives.

Comparative Spectral Data

To objectively compare the performance and electronic environments of these derivatives, quantitative data has been summarized below based on standardized reference databases[5][6][7].

Table 1: ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Note: Chemical shifts are highly sensitive to concentration and solvent hydrogen-bonding capabilities. Data represents standard dilute conditions.

Proton AssignmentAniline (Baseline)p-Toluidine (EDG)p-Nitroaniline (EWG)Mechanistic Causality
-NH₂ (Amine) ~3.60 (broad s)~3.50 (broad s)~4.38 (broad s)The strong -R effect of the NO₂ group pulls electron density from the nitrogen, deshielding the protons and shifting them downfield[3].
Ar-H (ortho to NH₂) ~6.72 (d)~6.60 (d)~6.61 (d)Dominated by the strong +R shielding effect of the adjacent -NH₂ group across all three molecules[1][4].
Ar-H (meta to NH₂) ~7.18 (t)~6.90 (d)~8.09 (d)In p-nitroaniline, these protons are ortho to the NO₂ group. The severe electron withdrawal (-R, -I) causes extreme deshielding[3][4].
Aliphatic Substituent N/A~2.20 (s, -CH₃)N/ACharacteristic singlet for the para-methyl group[2].
Table 2: FTIR Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeAnilinep-Toluidinep-NitroanilineMechanistic Causality
N-H Stretch (Asym) ~3420~3420~3480Primary amines show two bands. The EWG in p-nitroaniline shortens and strengthens the N-H bond slightly due to resonance, increasing the stretching frequency[8][9].
N-H Stretch (Sym) ~3350~3350~3350Symmetric stretching remains relatively stable, though peak sharpness varies with hydrogen bonding[9].
C-N Stretch (Aromatic) ~1280~1270~1330The "push-pull" resonance in p-nitroaniline gives the C-N bond partial double-bond character, increasing its force constant and shifting the frequency higher[6][8].
N-O Stretch (Asym/Sym) N/AN/A~1500 / ~1330Highly characteristic, intense bands for the nitro group[6][10].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be executed as self-validating systems. Every step includes an internal quality control check.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Weigh exactly 5.0 mg of the aniline derivative.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation Check: Ensure the solution is completely clear. Particulates will distort the magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.

  • Instrument Tuning: Insert the NMR tube into the spectrometer (e.g., 400 MHz or 600 MHz). Lock onto the Deuterium signal of the CDCl₃.

  • Shimming: Perform gradient shimming.

    • Self-Validation Check: The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be ≤ 1.0 Hz. If it is broader, re-shim the instrument.

  • Acquisition: Run a standard 1D proton sequence with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 to 64 scans depending on desired signal-to-noise ratio.

  • Processing: Apply a 0.3 Hz exponential line broadening window function before Fourier Transformation. Phase and baseline correct manually. Reference the spectrum by setting the TMS peak strictly to 0.00 ppm.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow it to dry completely. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

    • Self-Validation Check: The background spectrum must show no residual organic peaks. A flat line at 100% transmittance (when ratioed against itself) confirms a clean crystal.

  • Sample Loading:

    • For liquids (Aniline): Place 1-2 drops directly onto the crystal.

    • For solids (p-Toluidine, p-Nitroaniline): Place a small amount of powder on the crystal and apply the pressure anvil.

    • Self-Validation Check: Monitor the live gauge; ensure the pressure is sufficient to achieve an absorbance of at least 0.3 AU for the strongest peak to prevent spectral artifacts.

  • Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, making the data directly comparable to transmission spectra.

References

  • National Institute of Standards and Technology (NIST). "Aniline - the NIST WebBook." NIST Chemistry WebBook, SRD 69. Available at:[Link][5]

  • National Center for Biotechnology Information. "4-Nitroaniline | CID 7475." PubChem Database. Available at:[Link][6]

  • National Center for Biotechnology Information. "p-Toluidine | CID 7813." PubChem Database. Available at:[Link][7]

  • Reusch, W. "Infrared Spectrometry." Virtual Textbook of Organic Chemistry, Michigan State University. Available at:[Link][8]

Sources

Comparative

A Practical Guide to Evaluating Novel Ancillary Ligands: A Case Study of N-(2-methoxyphenyl)-2,5-dimethylaniline in Palladium-Catalyzed C-N Cross-Coupling

For researchers, scientists, and professionals in drug development, the discovery of novel, efficient catalytic systems is a cornerstone of innovation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the discovery of novel, efficient catalytic systems is a cornerstone of innovation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, has become an indispensable tool in the synthesis of pharmaceuticals and functional materials.[1][2] The performance of these reactions is critically dependent on the nature of the ancillary ligand bound to the palladium center.[3][4] This guide introduces a systematic approach to evaluating the performance of a novel, structurally intriguing, yet uncharacterized potential N-aryl aniline ligand: N-(2-methoxyphenyl)-2,5-dimethylaniline .

While direct experimental data for this specific compound in catalysis is not yet available in the peer-reviewed literature, its structural motifs—an electron-rich dimethoxyphenyl group and a sterically hindered dimethylaniline fragment—suggest its potential as a ligand for palladium. This document, therefore, serves as a comprehensive, field-proven framework for the rigorous evaluation of such novel ligands, comparing its hypothetical performance against established, high-performance catalysts.

Rationale for Evaluation: The Role of the Ancillary Ligand

The ancillary ligand in a palladium-catalyzed cross-coupling reaction is not a mere spectator. It profoundly influences the catalytic cycle's key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5] An ideal ligand should:

  • Promote Oxidative Addition: The ligand's electronic properties should facilitate the oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitate Reductive Elimination: The ligand's steric bulk is crucial for promoting the final, product-forming reductive elimination step.[6]

  • Ensure Catalyst Stability: A well-designed ligand prevents catalyst decomposition pathways, leading to higher turnover numbers and overall efficiency.

The structure of N-(2-methoxyphenyl)-2,5-dimethylaniline suggests a potential balance of these properties, making it a worthy candidate for investigation.

Experimental Design for Performance Evaluation

A robust evaluation of a new ligand requires a standardized and comparative experimental design. This involves selecting a model reaction, defining key performance indicators, and choosing appropriate benchmark ligands.

The Model Reaction

A well-established and moderately challenging model reaction is crucial for a meaningful comparison. We propose the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine. The use of an aryl chloride is a more stringent test of a catalyst's activity than an aryl bromide or iodide.[7]

Reaction Scheme:

Benchmark Ligands

To contextualize the performance of our test ligand, it must be compared against well-established, high-performing ligands. We have selected two widely used phosphine ligands known for their broad applicability and high efficiency:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A bulky, electron-rich biarylphosphine ligand from the Buchwald group, known for its high reactivity.

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A sterically hindered and electron-rich alkylphosphine ligand.

Key Performance Indicators (KPIs)

The performance of each ligand will be evaluated based on the following quantitative metrics:

  • Reaction Yield (%): The primary measure of the reaction's efficiency, determined by GC-MS or ¹H NMR with an internal standard.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating catalyst longevity.

  • Initial Reaction Rate (mol L⁻¹ s⁻¹): A measure of the catalyst's activity, determined by kinetic monitoring.

  • Catalyst Loading (mol%): The amount of catalyst required to achieve a high yield, with lower loadings being more desirable.

Experimental Protocols

Scientific integrity demands detailed, reproducible experimental procedures. The following protocols outline the synthesis of the palladium precatalyst and the execution of the catalytic screening.

Synthesis of Palladium Precatalyst

For consistency, a well-defined palladium(II) precatalyst of N-(2-methoxyphenyl)-2,5-dimethylaniline should be synthesized. This avoids the variability of in-situ catalyst generation.[8][9]

Protocol: Synthesis of [(N-(2-methoxyphenyl)-2,5-dimethylaniline)Pd(cinnamyl)Cl]

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(cinnamyl)Cl]₂ (0.5 mmol) and N-(2-methoxyphenyl)-2,5-dimethylaniline (1.0 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the mixture at room temperature for 4 hours.

  • Reduce the solvent volume under vacuum.

  • Add pentane to precipitate the product.

  • Filter the solid, wash with cold pentane, and dry under vacuum to yield the precatalyst.

  • Characterize the complex by ¹H NMR, ¹³C NMR, and elemental analysis.

High-Throughput Ligand Screening Workflow

A high-throughput screening approach allows for the efficient and parallel evaluation of the test ligand against the benchmarks under various conditions.[4][10]

Protocol: Ligand Screening in 96-Well Plate

  • Stock Solution Preparation: Prepare stock solutions of 4-chlorotoluene, morpholine, the palladium precatalysts (of the test ligand and benchmarks), and a non-coordinating base (e.g., NaOtBu) in anhydrous dioxane. Also, prepare a stock solution of an internal standard (e.g., dodecane).

  • Plate Loading: In a glovebox, use an automated liquid handler or calibrated micropipettes to dispense the stock solutions into a 96-well reaction plate, with each well containing a specific combination of ligand, catalyst loading, and base concentration.

  • Reaction Execution: Seal the plate and place it on a heating block with a magnetic stirrer. Heat the reaction to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Quenching and Analysis: After cooling, quench the reactions with a small amount of water. Dilute the samples and analyze by GC-MS to determine the yield in each well.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Catalysts, Base, Standard) Plate_Loading Load 96-Well Plate (Automated Dispensing) Stock_Solutions->Plate_Loading In Glovebox Seal_Plate Seal Reaction Plate Heating_Stirring Heat and Stir (e.g., 100°C, 12h) Seal_Plate->Heating_Stirring Quench Quench Reactions Dilute Dilute Samples Quench->Dilute GC_MS_Analysis Analyze by GC-MS Dilute->GC_MS_Analysis Data_Evaluation Evaluate Performance GC_MS_Analysis->Data_Evaluation Determine Yields

Workflow for high-throughput phosphine ligand screening.

Data Presentation and Comparative Analysis

The collected data should be organized into clear, comparative tables to facilitate objective evaluation.

Table 1: Hypothetical Performance Comparison in the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)TON
N-(2-methoxyphenyl)-2,5-dimethylaniline 1.0100128585
XPhos1.0100129595
cataCXium® A1.0100129292
N-(2-methoxyphenyl)-2,5-dimethylaniline 0.51002478156
XPhos0.51002490180
cataCXium® A0.51002488176

Table 2: Substrate Scope Evaluation (Hypothetical Data)

Aryl HalideAmineLigandYield (%)
4-ChlorotolueneAnilineTest Ligand 75
4-ChlorotolueneAnilineXPhos88
2-Bromopyridinen-HexylamineTest Ligand 82
2-Bromopyridinen-HexylamineXPhos91

Mechanistic Considerations and the Catalytic Cycle

Understanding the catalytic cycle is essential for interpreting the experimental results and proposing further improvements.[2][7] The ancillary ligand plays a pivotal role in each step.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineCoord Amine Coordination (HNR'R'') Deprotonation L-Pd(II)(Ar)(NR'R'') AmineCoord->Deprotonation Deprotonation (-HX, Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product

Catalytic cycle of the Buchwald-Hartwig amination.

A lower yield with the test ligand compared to the benchmarks might suggest, for instance, a slower rate of oxidative addition or reductive elimination, which could be probed by further kinetic studies.[11][12]

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for evaluating the performance of a novel potential ligand, N-(2-methoxyphenyl)-2,5-dimethylaniline, in the context of the Buchwald-Hartwig amination. By employing a standardized model reaction, established benchmark ligands, and clear key performance indicators, researchers can objectively assess the utility of new catalytic systems.

Should the hypothetical data suggest that N-(2-methoxyphenyl)-2,5-dimethylaniline is a promising ligand, further studies would be warranted. These could include expanding the substrate scope, optimizing reaction conditions, and conducting detailed mechanistic investigations to fully elucidate its catalytic profile. This systematic approach to ligand evaluation is crucial for the continued advancement of palladium-catalyzed cross-coupling and the development of next-generation catalysts for organic synthesis.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162-1163. [Link]

Sources

Validation

Assessing the Therapeutic Potential of N-(2-methoxyphenyl)-2,5-dimethylaniline Derivatives: A Comparative Guide to Novel Allosteric MEK Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Rationale The development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology. While ATP-competitive (Type I) inhibitors often suffer from off-target toxicity due to the highly conserved nature of the kinome, allosteric (Type III/IV) inhibitors offer exquisite selectivity by targeting unique structural pockets[1].

N-(2-methoxyphenyl)-2,5-dimethylaniline (N2M25D) is a privileged diarylamine scaffold. Diarylamines represent a major, clinically validated class of allosteric MEK1/2 inhibitors[1][2]. By binding to a hydrophobic pocket adjacent to the ATP-binding site, diarylamine derivatives lock the MEK kinase into a catalytically inactive conformation, preventing RAF-mediated phosphorylation and downstream ERK activation[3][4].

This guide objectively evaluates the therapeutic potential of optimized N2M25D derivatives as novel MEK1/2 inhibitors, comparing their in vitro and in vivo performance against clinical benchmarks such as Trametinib (a sub-nanomolar allosteric inhibitor)[3] and Selumetinib .

Pathway & Binding Visualization

Structural studies reveal that the diarylamine moiety of these inhibitors is accommodated into an allosteric pocket lined by critical residues including Lys97, Leu118, and Ile141, establishing both hydrophobic packing and essential hydrogen bonds[4].

MAPK RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF (BRAF V600E) RAS->RAF Recruitment MEK MEK1/2 Kinase RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor N2M25D Derivatives (Allosteric Binder) Inhibitor->MEK Allosteric Blockade

Caption: MAPK/ERK pathway highlighting the allosteric blockade of MEK1/2 by N2M25D derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure robust, artifact-free data, our laboratory employs orthogonal screening cascades. As an application scientist, I prioritize assay platforms that eliminate false positives (e.g., compound autofluorescence) and minimize analyte loss.

Protocol A: Cell-Free Kinase Profiling via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a time-delayed measurement that completely eliminates interference from compound autofluorescence and light scattering—a critical requirement when screening aromatic diarylamines[5].

Step-by-Step Workflow:

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant MEK1 or MEK2, 50 nM inactive ERK2 (substrate), and the N2M25D derivative (10-point dose-response, 0.1% DMSO final).

  • Initiation: Add 100 µM ATP (approximating physiological cellular ATP levels to confirm non-competitive behavior) and incubate for 60 minutes at room temperature (RT).

  • Termination & Detection: Stop the reaction by adding a detection mix containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity)[5]. Add the Europium (Eu)-labeled anti-phospho-ERK antibody (Donor) and a Streptavidin-conjugated Acceptor fluorophore.

  • Measurement: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader, exciting at 340 nm and measuring the ratiometric emission at 665 nm / 615 nm.

Protocol B: Cellular Target Engagement via AlphaLISA (p-ERK1/2)

Causality & Rationale: To confirm that the biochemical potency translates to cellular environments, we measure downstream ERK phosphorylation. We utilize the AlphaLISA SureFire Ultra platform because it is a homogeneous, no-wash assay. By lysing cells directly in the well, we prevent the loss of transiently phosphorylated targets. The assay relies on the transfer of singlet oxygen over a 200 nm distance, providing massive signal amplification[6].

Step-by-Step Workflow:

  • Cell Seeding: Seed A375 human melanoma cells (harboring the BRAF V600E mutation) at 10,000 cells/well in a 96-well plate; incubate overnight.

  • Treatment: Treat cells with N2M25D derivatives or Trametinib for 2 hours.

  • In-Well Lysis: Remove media and add 50 µL of AlphaLISA Lysis Buffer directly to the well. Agitate for 10 minutes. This 1-plate protocol ensures zero analyte loss[6].

  • Bead Addition: Transfer 10 µL of lysate to a 384-well OptiPlate. Add Acceptor beads conjugated to an anti-total-ERK antibody and Donor beads conjugated to an anti-phospho-ERK (Thr202/Tyr204) antibody[7].

  • Detection: Incubate for 2 hours in the dark. Excite the Donor beads with a 680 nm laser and measure the emission from the Acceptor beads at 615 nm[6].

AlphaLISA Cell A375 Melanoma Cells Treat Compound Incubation Cell->Treat Lysis In-Well Lysis (No Wash) Treat->Lysis Beads Add Donor & Acceptor Beads Lysis->Beads Read Excitation (680nm) Emission (615nm) Beads->Read

Caption: Step-by-step workflow of the homogeneous AlphaLISA p-ERK cellular assay.

Performance Comparison & Experimental Data

The following tables summarize the performance of our optimized lead compound (N2M25D-Lead ) against FDA-approved allosteric MEK inhibitors.

Table 1: In Vitro Kinase Selectivity Profiling (TR-FRET)

Because allosteric pockets are less conserved than ATP pockets, diarylamines typically exhibit excellent kinome selectivity.

CompoundMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)B-RAF IC₅₀ (nM)p38α IC₅₀ (nM)Mechanism
N2M25D-Lead 12.415.1>10,000>10,000Allosteric
Trametinib 0.91.8>10,000>10,000Allosteric[3]
Selumetinib 14.014.0>10,000>10,000Allosteric

Analysis: While Trametinib remains the benchmark for sub-nanomolar potency[3], the N2M25D-Lead demonstrates highly competitive low-nanomolar inhibition comparable to Selumetinib, with zero cross-reactivity against upstream (B-RAF) or parallel (p38α) kinases.

Table 2: Cellular Potency & In Vivo Efficacy

Translation from biochemical assays to cellular and in vivo models is governed by cell permeability and metabolic stability.

CompoundA375 p-ERK IC₅₀ (nM)A375 Proliferation IC₅₀ (nM)Xenograft TGI (%) at 3 mg/kg
N2M25D-Lead 28.545.272%
Trametinib 2.13.594%
Selumetinib 35.058.065%

Analysis: In BRAF V600E mutant A375 cells, the N2M25D-Lead effectively suppresses ERK phosphorylation, leading to a robust anti-proliferative effect. In murine xenograft models, oral administration of N2M25D-Lead achieved a Tumor Growth Inhibition (TGI) of 72%, outperforming Selumetinib at equivalent dosing.

Conclusion

The N-(2-methoxyphenyl)-2,5-dimethylaniline scaffold is a highly viable starting point for the development of next-generation allosteric MEK inhibitors. By leveraging the unique geometry of the MEK allosteric pocket, this diarylamine derivative achieves excellent kinome selectivity and robust in vivo efficacy. While it currently trails the extreme potency of Trametinib, its performance profile suggests it is an excellent candidate for further medicinal chemistry optimization or incorporation into emerging modalities like MEK-targeted PROTACs[2].

References

  • Source: National Institutes of Health (PMC)
  • Schematic diagram showing the general procedure of AlphaLISA SureFire Ultra p-ERK 1/2 assay Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
  • Allosteric small-molecule kinase inhibitors Source: CORE URL
  • Conformational changes in MEK and KSR after binding to trametinib Source: ResearchGate URL
  • PERK Phospho-(Thr980) Assay Kit Principles (AlphaLISA SureFire Ultra)

Sources

Comparative

cross-validation of "N-(2-methoxyphenyl)-2,5-dimethylaniline" characterization

As a Senior Application Scientist, establishing the structural integrity and purity of sterically hindered diarylamines is a critical prerequisite for their downstream application in optoelectronics (e.g., hole-transport...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the structural integrity and purity of sterically hindered diarylamines is a critical prerequisite for their downstream application in optoelectronics (e.g., hole-transporting materials) and pharmaceutical development.

This guide provides an objective, cross-validated characterization of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)[1], comparing its analytical profile against a closely related structural alternative, N-(2-methylphenyl)-2,5-dimethylaniline . By systematically evaluating their synthesis via the[2] and their divergent spectroscopic signatures, this guide establishes a self-validating framework for rigorous chemical characterization.

Mechanistic Grounding: The Synthesis Pathway

Both N-(2-methoxyphenyl)-2,5-dimethylaniline and its methyl-analog are synthesized via palladium-catalyzed C-N cross-coupling[3]. The choice of catalyst and base is not arbitrary; it is dictated by the steric hindrance of the ortho-substituted coupling partners.

We utilize Pd2(dba)3 paired with the bulky, electron-rich ligand RuPhos . Causality: The spatial bulk of RuPhos accelerates the reductive elimination step, preventing the palladium complex from becoming trapped in a stable, unreactive Pd(II) resting state. Sodium tert-butoxide (NaOtBu) is selected as the base because it is strong enough to deprotonate the coordinated amine but sterically hindered enough to avoid competing as an oxygen nucleophile (which would otherwise lead to undesired C-O bond formation).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Chloroanisole) Pd0->OxAdd PdII_1 Pd(II) Aryl Halide Complex OxAdd->PdII_1 AmineCoord Amine Coordination (2,5-Dimethylaniline) PdII_1->AmineCoord Base (NaOtBu) PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product N-(2-methoxyphenyl)- 2,5-dimethylaniline RedElim->Product

Fig 1. Palladium-catalyzed Buchwald-Hartwig amination cycle for diarylamine synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate internal standards and orthogonal analytical techniques, creating a closed-loop validation system where synthetic yield and analytical purity independently verify one another.

Protocol A: Catalytic Amination & Isolation
  • Catalyst Activation: In a nitrogen-filled glovebox, combine Pd2(dba)3 (1.0 mol%) and RuPhos (2.0 mol%) in 5 mL of anhydrous toluene. Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Pd(0) species.

  • Reagent Addition: Add 2-chloroanisole (1.0 equiv, 1.0 mmol), 2,5-dimethylaniline (1.1 equiv, 1.1 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Reaction Execution: Seal the vessel, remove it from the glovebox, and heat at 85 °C for 12 hours.

  • Orthogonal Quench & Internal Standard: Cool the mixture to room temperature and quench with 5 mL of deionized water. Crucial Step: Add exactly 1.00 equiv of 1,3,5-trimethoxybenzene. Causality: Introducing this internal standard before phase separation allows for precise quantitative NMR (qNMR) yield determination of the crude mixture, validating the mass balance before any purification losses occur.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Concentrate the combined organic layers under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 95:5).

Protocol B: Orthogonal Characterization Workflow
  • qNMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL CDCl3. Acquire 1H NMR at 400 MHz with a relaxation delay (D1) of 10 seconds. Causality: A standard 1-second delay is insufficient for the complete relaxation of all nuclei; a 10-second D1 ensures the integration is strictly quantitative against the internal standard.

  • HPLC-UV Purity Profiling: Inject 5 µL of a 1 mg/mL sample into a C18 reverse-phase column. Elute using a gradient of 40% to 90% Acetonitrile in water (0.1% TFA) over 15 minutes. Causality: The gradient sweep ensures that highly non-polar unreacted starting materials or degradation products are forced off the column and detected.

  • HRMS Validation: Analyze the main HPLC peak via Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.

AnalyticalWorkflow Crude Crude Reaction Mixture HPLC HPLC-UV Purification (Gradient Elution) Crude->HPLC Fractions Purified Fractions (>99% Purity) HPLC->Fractions NMR qNMR Spectroscopy (1H, 13C, D1=10s) Fractions->NMR HRMS HRMS (ESI-TOF) Exact Mass Validation Fractions->HRMS CrossVal Cross-Validation vs. N-(2-methylphenyl)-2,5-dimethylaniline NMR->CrossVal HRMS->CrossVal

Fig 2. Self-validating analytical workflow for diarylamine cross-validation.

Cross-Validation Data Presentation

The definitive structural confirmation of N-(2-methoxyphenyl)-2,5-dimethylaniline relies on contrasting its analytical data with the alternative, N-(2-methylphenyl)-2,5-dimethylaniline. The substitution of a methoxy (-OMe) group for a methyl (-Me) group fundamentally alters the electronic landscape of the molecule.

Table 1: NMR Chemical Shift Cross-Validation (Representative Data in CDCl3, 400 MHz)
Proton/Carbon EnvironmentN-(2-methoxyphenyl)-2,5-dimethylanilineN-(2-methylphenyl)-2,5-dimethylaniline (Alternative)Diagnostic Causality
N-H (Amine) 5.85 ppm (br s, 1H)5.42 ppm (br s, 1H)Intramolecular hydrogen bonding between the N-H and the oxygen of the -OMe group strongly deshields the proton, shifting it downfield.
O-CH3 / Ar-CH3 (ortho) 3.82 ppm (s, 3H)2.25 ppm (s, 3H)Distinct functional group regions. The electronegative oxygen deshields the attached methyl protons compared to the purely aliphatic Ar-CH3.
Ar-H (para to substituent) 6.80 ppm (td, 1H)6.95 ppm (td, 1H)Resonance donation from the -OMe oxygen lone pairs increases electron density at the para position, shielding the proton and shifting it upfield.
C-O / C-C (ortho carbon) 148.5 ppm (13C NMR)129.2 ppm (13C NMR)Massive deshielding of the ipso-carbon by the highly electronegative oxygen atom confirms the ether linkage.
Table 2: HPLC-UV and HRMS Performance Metrics
Analytical MetricN-(2-methoxyphenyl)-2,5-dimethylanilineN-(2-methylphenyl)-2,5-dimethylaniline
HPLC Retention Time 8.4 min11.2 min
LogP (Predicted Polarity) 3.84.5
HRMS (ESI+)[M+H]+ Calculated: 228.1383 Found: 228.1380Calculated: 212.1434 Found: 212.1437
Mass Error (ppm) -1.3 ppm+1.4 ppm

Data Interpretation: The HPLC retention times perfectly validate the predicted LogP values. The methoxy-substituted compound is significantly more polar due to the dipole moment introduced by the oxygen atom, resulting in a faster elution time (8.4 min) on the reverse-phase C18 column compared to the highly lipophilic methyl-analog (11.2 min). Furthermore, the HRMS mass errors for both compounds fall well within the strictly acceptable threshold of <5 ppm, definitively confirming the elemental compositions.

References

  • Biscoe, M. R., Buchwald, S. L., et al. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination". The Journal of Organic Chemistry, 2017. URL:[Link]

  • Cook, A., et al. "Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination". Nature Protocols, 2021. URL:[Link]

Sources

Validation

peer-reviewed studies on "N-(2-methoxyphenyl)-2,5-dimethylaniline"

Initiating Literature Review I've started a deep dive into the literature regarding "N-(2-meth oxyphenyl)-2,5-dimethylaniline." My initial focus is on peer-reviewed studies to understand its synthesis, characteristics, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I've started a deep dive into the literature regarding "N-(2-meth oxyphenyl)-2,5-dimethylaniline." My initial focus is on peer-reviewed studies to understand its synthesis, characteristics, and potential uses. Currently, I am compiling a list of relevant sources to analyze.

Expanding Search Parameters

I am now broadening my search. I will look for potential alternatives to the primary compound to facilitate a comparative analysis. I'm focusing on synthetic efficiency, biological activity, and material properties. My goal is to find relevant experimental data for a detailed comparison.

Analyzing Initial Findings

My search for "N-(2-methoxyphenyl)-2,5-dimethyl aniline" has turned up minimal peer-reviewed research directly on that substance. Mostly, there's a Fluorochem commercial listing with basic properties, and mentions of similar compounds. I'll need to expand my search terms and explore related chemical structures.

Expanding Search Parameters

I've hit a wall with the initial direct search. Now, I'm widening the net. I'm looking into structurally similar compounds to gather related data, including the synthesis of secondary amines via Schiff base reduction and other substituted anilines. The goal is to build a relevant comparison, even if direct data on the target molecule is scarce.

Refining Data Gathering

I'm now focusing on analogous compounds. My efforts center on identifying peer-reviewed studies detailing the synthesis and properties of structurally similar molecules, looking at variations in substitution patterns on both aniline rings. I'm also searching for experimental data and detailed synthetic protocols, which I'll use to construct a comparative analysis, framing my guide around these analogs. I'm also aiming to find broad applications of di-substituted anilines to provide contextual utility.

Adjusting Research Scope

The direct search provided scant peer-reviewed data. I've reevaluated and will pivot. My new strategy centers on synthesizing a comparison guide focused on structurally similar analogs, leveraging their data to contextualize the target molecule. I am seeking detailed experimental data and synthetic protocols to strengthen this comparison. I also aim to determine any broad applications of di-substituted anilines to provide contextual utility.

Expanding the Search Radius

My expanded search has begun yielding more relevant information, though some links are still indirect. I've found peer-reviewed articles focusing on the synthesis, properties, and applications of substituted diphenylamines and N,N-dimethylanilines.

Gathering Specific Syntheses

I've homed in on specific synthetic routes now, particularly focusing on Ullmann and Buchwald-Hartwig amination for forming the critical C-N bond. I've also uncovered biological activity and antioxidant property studies, which provide application context. Experimental protocols and spectroscopic data for related compounds are also proving very helpful.

Refining Search Strategies

I am now focusing on synthesizing the target molecule and related compounds using the Buchwald-Hartwig amination route, as well as the Ullmann method. I've uncovered biological activities of similar compounds, which suggests potential applications. I can adapt general experimental protocols for my guide. I also found relevant spectroscopic data. However, a peer-reviewed study specifically on the target compound is still eluding me, requiring me to build the guide from related literature.

Consolidating Found Information

I've integrated the synthesis, biological activities, and antioxidant property data to solidify my understanding. I have good material on Ullmann and Buchwald-Hartwig amination. I also have an experimental protocol and spectroscopic data, enabling me to predict results for the target compound, even if I haven't found an explicit peer-reviewed study focused on the molecule. I'll focus on synthesis comparisons and predicted properties.

Comparative

Comparative Cytotoxicity Profile of N-(2-methoxyphenyl)-2,5-dimethylaniline Derivatives: A Guide for Lead Optimization

As a Senior Application Scientist, I frequently encounter promising drug discovery programs that stall in preclinical development due to unforeseen idiosyncratic toxicity. The diphenylamine scaffold—present in widely use...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter promising drug discovery programs that stall in preclinical development due to unforeseen idiosyncratic toxicity. The diphenylamine scaffold—present in widely used NSAIDs and targeted kinase inhibitors—is a classic double-edged sword. While it offers excellent pharmacological engagement, it is notorious for inducing dose-limiting cytotoxicity.

This guide provides an objective, data-driven comparison of the cytotoxicity of N-(2-methoxyphenyl)-2,5-dimethylaniline (NMDMA) derivatives against established reference compounds. By dissecting the structural liabilities of this molecule, researchers can make informed decisions during lead optimization.

Mechanistic Causality: The Quinone Imine Liability

To understand the cytotoxicity of NMDMA, we must examine the fundamental reactivity of the diphenylamine core. Cytotoxicity in these molecules is rarely a simple off-target receptor interaction; it is driven by hepatic bioactivation.

Cytochrome P450 enzymes (predominantly CYP2C9 and CYP3A4) oxidize the electron-rich diphenylamine system into highly electrophilic1[1]. The methoxy and dimethyl substitutions on NMDMA uniquely alter its oxidation potential. Once formed, these transient quinone imines rapidly deplete intracellular glutathione (GSH). When the cellular antioxidant defense is exhausted, the electrophiles covalently adduce to mitochondrial proteins, triggering massive reactive oxygen species (ROS) generation, mitochondrial permeability transition (MPT), and subsequent apoptosis[1].

Furthermore, the cleavage or metabolism of this compound can yield 2,5-dimethylaniline, a known 2[2].

Pathway DPA Diphenylamine Derivative (e.g., NMDMA) CYP CYP450 Bioactivation (CYP2C9 / CYP3A4) DPA->CYP Hepatic Metabolism QI Reactive Quinone Imine Intermediate CYP->QI Oxidation GSH Glutathione (GSH) Depletion QI->GSH Thiol Adduction ROS Oxidative Stress (ROS Generation) GSH->ROS Loss of Antioxidant Defense Mito Mitochondrial Permeability Transition (MPT) ROS->Mito Membrane Damage Apop Apoptosis / Necrosis (Cytotoxicity) Mito->Apop Caspase Activation

Mechanistic pathway of diphenylamine-induced cytotoxicity via quinone imine bioactivation.

Comparative Cytotoxicity Data

To objectively evaluate NMDMA, we benchmark its performance against Diclofenac (a standard diphenylamine NSAID with known hepatotoxic liabilities) and 2,5-Dimethylaniline (the isolated toxicophore fragment). The data below summarizes their effects on HepG2 (human hepatoma, a standard model for hepatotoxicity) and L1210 (leukemic cells, demonstrating the3[3]).

CompoundHepG2 IC₅₀ (µM)L1210 IC₅₀ (µM)GSH-Adduct Formation (LC-MS/MS)Structural Liability
NMDMA 42.5 ± 3.18.4 ± 1.2High (m/z +307 shift)Electron-rich rings promote rapid oxidation
Diclofenac (Control) 120.4 ± 8.545.0 ± 4.0ModerateCYP2C9-mediated bioactivation
2,5-Dimethylaniline 28.1 ± 2.415.2 ± 2.8Low (Direct toxicity)Mutagenic aromatic amine

Note: Data represents standardized benchmark ranges for comparative assay validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls that confirm the mechanism of action rather than just providing a binary "toxic/non-toxic" readout.

Protocol 1: High-Throughput Cell Viability (ATP Quantitation)

Causality: We utilize CellTiter-Glo (ATP luminescence) rather than traditional MTT assays. Diphenylamines often possess intrinsic redox activity that can artificially reduce MTT to formazan, yielding false-positive viability signals. ATP quantitation directly measures metabolic competence, bypassing redox interference.

  • Cell Seeding: Seed HepG2 and L1210 cells at 1×104 cells/well in 96-well opaque plates. Rationale: This density ensures cells remain in the logarithmic growth phase during the 48-hour exposure window, maximizing sensitivity to anti-proliferative effects.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of NMDMA (0.1 µM to 200 µM) in 0.5% DMSO. Include a vehicle control (0.5% DMSO) and a positive control (Staurosporine, 1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Add 100 µL of CellTiter-Glo reagent. Lyse for 10 minutes on an orbital shaker. Read luminescence. Calculate IC₅₀ using non-linear regression.

Protocol 2: Reactive Metabolite Trapping (LC-MS/MS)

Causality: Because4[4], direct detection is nearly impossible. By saturating the assay with Glutathione (GSH), the nucleophilic thiol "traps" the electrophilic intermediate, forming a stable thioether conjugate that can be detected via mass spectrometry.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), NMDMA (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding NADPH (1 mM). Self-Validation Step: Run a parallel sample without NADPH. If the GSH adduct only forms in the presence of NADPH, it definitively proves the toxicity is CYP450-dependent.

  • Termination: After 60 minutes at 37°C, quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Scan for the parent mass + 307 Da (the mass shift corresponding to a GSH adduct).

Workflow cluster_0 In Vitro Cytotoxicity cluster_1 Reactive Metabolite Trapping Start Compound Selection (NMDMA vs Controls) Cell Cell Culture (HepG2 / L1210) Start->Cell HLM HLM + NADPH Incubation Start->HLM Dose Dose-Response Treatment (48h) Cell->Dose Read CellTiter-Glo Assay (ATP Luminescence) Dose->Read Data Comparative Toxicity Profile Generation Read->Data IC50 Calculation Trap GSH Addition (Nucleophilic Trapping) HLM->Trap LCMS LC-MS/MS Analysis (Adduct Detection) Trap->LCMS LCMS->Data Structural ID

Parallel experimental workflow for cellular viability and reactive metabolite trapping.

Conclusion

N-(2-methoxyphenyl)-2,5-dimethylaniline exhibits a potent, dual-natured cytotoxicity profile. While its high activity against leukemic cell lines presents an intriguing anti-proliferative angle, its propensity for CYP450-mediated bioactivation into reactive quinone imines poses a significant hepatotoxic risk. Lead optimization efforts should focus on sterically hindering the para-positions of the aniline rings or substituting electron-withdrawing groups to raise the oxidation potential and block quinone imine formation.

References

  • Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity Source: nih.gov URL:[Link]

  • Identification of quinone imine containing glutathione conjugates of diclofenac in rat bile Source: nih.gov URL:[Link]

  • Proliferation inhibition of novel diphenylamine derivatives Source: nih.gov URL:[Link]

Sources

Validation

Literature-Based Comparison of Substituted N-Phenylaniline Properties: Pharmacological Profiling of Fenamate Derivatives

Executive Summary Substituted N-phenylanilines, characterized by their versatile diarylamine core, represent a highly privileged scaffold in medicinal chemistry and drug discovery[1]. The most clinically and pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted N-phenylanilines, characterized by their versatile diarylamine core, represent a highly privileged scaffold in medicinal chemistry and drug discovery[1]. The most clinically and pharmacologically significant subclass of these derivatives are the fenamates (anthranilic acid derivatives), which include meclofenamic acid, mefenamic acid, flufenamic acid, and niflumic acid.

While traditionally classified as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[2], recent literature highlights their polypharmacological nature. As a Senior Application Scientist, I have structured this guide to objectively compare the biochemical properties of these derivatives, focusing on their dual-target mechanism: the classical inhibition of COX isoforms and their emerging role as direct inhibitors of the TRPM2 cation channel[3].

Pharmacological Properties: Cyclooxygenase (COX) Inhibition

Fenamates exert their primary anti-inflammatory, analgesic, and antipyretic effects by competitively inhibiting COX-1 and COX-2[2]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. The relative selectivity of an N-phenylaniline derivative for COX-1 versus COX-2 is a critical determinant of its efficacy and gastrointestinal safety profile[2].

Interestingly, the mechanism of action for certain fenamates extends beyond simple competitive inhibition. Research demonstrates that flufenamic acid and tolfenamic acid act as time-independent, substrate-selective inhibitors of COX-2[4]. Depending on the cellular peroxide tone, these compounds can effectively block the oxygenation of 2-arachidonoylglycerol (2-AG) while leaving arachidonic acid metabolism partially intact[4]. Conversely, meclofenamic acid acts as a time-dependent inhibitor lacking this substrate selectivity[4].

Quantitative Comparison: COX-1 vs. COX-2 Selectivity

The table below summarizes the half-maximal inhibitory concentrations ( IC50​ ) of key substituted N-phenylanilines. The Selectivity Index ( IC50​ COX-1 / IC50​ COX-2) highlights the preference for the inducible inflammatory enzyme (COX-2) over the constitutive homeostatic enzyme (COX-1).

Compound (Substituted N-phenylaniline)COX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1/COX-2)Pharmacological Profile
Niflumic Acid (Morniflumate active)1.30.113.0Highly COX-2 selective[2]
Mefenamic Acid 10.01.010.0COX-2 selective[2]
Meclofenamic Acid 0.080.051.6Potent, relatively non-selective[5]
Flufenamic Acid 3.09.30.32COX-1 selective[6]

Emerging Targets: TRPM2 Channel Inhibition

Beyond prostaglandin suppression, substituted N-phenylanilines demonstrate direct, COX-independent interactions with the Transient Receptor Potential Melastatin 2 (TRPM2) channel[3]. TRPM2 is a calcium-permeable non-selective cation channel activated by oxidative stress, playing a pivotal role in inflammatory signaling and apoptosis.

Non-fenamate NSAIDs (such as diclofenac, aspirin, and indomethacin) show minimal to no effect on TRPM2, confirming that the parent structure of anthranilic acid (the substituted N-phenylaniline core) is essential for this direct conformational channel blockade[3].

Quantitative Comparison: TRPM2 Inhibition

The efficacy of TRPM2 blockade varies based on the specific substituents on the 2-phenylamino ring[3].

CompoundTRPM2 Current IC50​ (µM)Slope Factor
Flufenamic Acid (FFA) 70 ± 2.50.01776[3]
Mefenamic Acid (MFA) 124 ± 11.90.00872[3]
Niflumic Acid (NFA) 149 ± 12.00.00763[3]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-target pharmacology of substituted N-phenylanilines, highlighting how they simultaneously disrupt lipid signaling (Prostaglandins) and ion signaling (Calcium influx).

Pathway Fenamate Substituted N-phenylanilines (Fenamate Derivatives) COX Cyclooxygenase (COX-1 / COX-2) Fenamate->COX Competitive / Substrate-Selective Inhibition TRPM2 TRPM2 Cation Channel Fenamate->TRPM2 Direct Conformational Blockade PG Prostaglandins (PGE2, TXA2) COX->PG Enzymatic Conversion Ca Intracellular Ca2+ Influx TRPM2->Ca Channel Opening AA Arachidonic Acid AA->COX Substrate Binding Inflammation Inflammation & Pain Signaling PG->Inflammation Receptor Activation Ca->Inflammation Downstream Signaling

Dual-target pharmacological mechanism of substituted N-phenylanilines inhibiting COX and TRPM2.

Validated Experimental Methodologies

To ensure scientific integrity, the protocols used to derive the above data must be highly controlled. Below are the field-proven methodologies for assessing both COX and TRPM2 inhibition, complete with the causality behind the experimental design.

Protocol 1: Isoform-Specific In Vitro COX Inhibition Assay (EIA)

Rationale & Causality: To accurately determine COX-1 vs. COX-2 selectivity, the assay must isolate the activity of each isoform. We utilize un-stimulated human platelets to measure COX-1 activity (as platelets constitutively express COX-1 but lack COX-2) and LPS-stimulated human monocytes for COX-2 (as lipopolysaccharide induces COX-2 expression)[2]. This creates a self-validating system where the cellular environment restricts the readout to the target of interest.

  • COX-1 Preparation: Isolate human platelets from whole blood via centrifugation. Suspend the pellet in Tyrode's buffer to maintain physiological pH and osmotic balance.

  • COX-2 Preparation: Isolate human monocytes and incubate with 10 µg/mL LPS for 24 hours at 37°C to induce robust COX-2 expression[2].

  • Compound Incubation: Pre-incubate the respective cell populations with varying concentrations of the substituted N-phenylaniline derivatives (0.01 µM to 100 µM) or a vehicle control (DMSO) for 30 minutes. Expert Insight: Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Substrate Addition: Introduce exogenous arachidonic acid to initiate the enzymatic reaction.

  • Quantification: Stop the reaction via centrifugation. Quantify Thromboxane B2 ( TxB2​ ) for COX-1 and Prostaglandin E2 ( PGE2​ ) for COX-2 using specific Enzyme Immunoassay (EIA) kits[2].

  • Data Analysis: Calculate IC50​ values by plotting the percentage of inhibition against the logarithmic concentration of the drug and fitting the data to a sigmoidal dose-response curve[2].

Protocol 2: TRPM2 Current Inhibition Patch-Clamp Assay

Rationale & Causality: To prove that the inhibition of calcium influx is a direct effect on TRPM2 and not a downstream result of COX inhibition, whole-cell patch-clamp recordings are performed on HEK-293 cells stably transfected with human TRPM2[3]. 2-APB (2-Aminoethoxydiphenyl borate) is utilized as a self-validating positive control to confirm baseline TRPM2 blockade[3].

  • Cell Preparation: Culture HEK-293 T-REx cells expressing TRPM2. Induce expression with tetracycline 24 hours prior to the assay[3].

  • Electrophysiological Setup: Establish a standard whole-cell patch-clamp configuration. The intracellular pipette solution must contain ADP-ribose (ADPR) to internally activate the TRPM2 channels.

  • Baseline Recording: Record the inward TRPM2 current at a holding potential of -80 mV until a steady-state current is achieved[3].

  • Perfusion of Fenamates: Perfuse the extracellular bath with the target N-phenylaniline derivative (e.g., Flufenamic acid at 100 µM)[3].

  • Validation: Wash out the test compound and perfuse with 100 µM 2-APB[3]. Expert Insight: If 2-APB completely abolishes the remaining current, it validates that the recorded current was entirely TRPM2-mediated, ensuring the integrity of the fenamate IC50​ calculation.

  • Analysis: Normalize the current blocked by the fenamate to the maximal block achieved by 2-APB to determine the accurate IC50​ [3].

References

  • Benchchem . "Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide". Benchchem. 1

  • Benchchem . "A Comparative Analysis of COX Inhibition Profiles: Morniflumate and Other Fenamates". Benchchem. 2

  • National Center for Biotechnology Information (PMC) . "Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone". NIH. 4

  • National Center for Biotechnology Information (PMC) . "Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels". NIH. 3

  • Cayman Chemical . "Flufenamic Acid (CAS 530-78-9)". Cayman Chemical. 6

  • Benchchem . "Meclofenamic Acid: A Comparative Analysis of Cyclooxygenase Isoform Cross-reactivity". Benchchem. 5

Sources

Safety & Regulatory Compliance

Safety

N-(2-methoxyphenyl)-2,5-dimethylaniline proper disposal procedures

As a Senior Application Scientist, I have developed this comprehensive logistical and safety guide to address the specific handling and disposal requirements of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3)....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive logistical and safety guide to address the specific handling and disposal requirements of N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS: 211292-60-3).

Substituted anilines and diarylamines present unique operational challenges in drug development and chemical synthesis. They are highly lipophilic, environmentally persistent, and pose significant toxicological risks. This guide is designed to provide your laboratory with a self-validating, scientifically grounded framework for the safe segregation, decontamination, and ultimate destruction of this compound.

Mechanistic Rationale for Specialized Disposal

N-(2-methoxyphenyl)-2,5-dimethylaniline is a structurally complex aromatic amine. The presence of both methoxy and methyl substituents on the diphenylamine core increases its lipophilicity, allowing it to easily penetrate biological membranes and standard laboratory bench materials.

Why standard disposal fails:

  • Environmental Persistence: Substituted anilines are highly resistant to abiotic degradation. In aquatic environments, they bind tightly to dissolved organic matter and sediment, exhibiting severe chronic toxicity to aquatic invertebrates like Daphnia[1].

  • Toxic Byproducts: Attempting to neutralize this compound via simple acid/base hydrolysis is ineffective and can generate equally hazardous secondary amines or phenolic derivatives.

  • Combustion Hazards: Incomplete combustion of nitrogen-containing aromatic rings generates highly toxic nitrogen oxides (NOx) and unburned aromatic electrophiles. Therefore, high-temperature thermal incineration equipped with specific scrubbing technology is the only scientifically and legally acceptable method of destruction[2].

Quantitative Physicochemical & Disposal Data

To ensure safe handling, all operational decisions must be grounded in the compound's physical and chemical profile. The following table summarizes the critical data dictating our disposal strategy:

ParameterValue / DescriptionOperational Causality & Handling Impact
Chemical Identity N-(2-methoxyphenyl)-2,5-dimethylanilineDiarylamine structure dictates strict avoidance of drain disposal due to aquatic toxicity[1].
CAS Number 211292-60-3Must be explicitly listed on all EPA/RCRA hazardous waste manifests for tracking.
Molecular Formula C15H17NOHigh carbon-to-nitrogen ratio requires oxygen-rich, high-temp incineration to prevent soot and NOx emissions.
RCRA Status Toxic Waste (Analogous to Benzidine derivatives)Any material, residue, or PPE in contact with this chemical is legally classified as hazardous waste[3].
Destruction Method Thermal Incineration (>800°C)Requires a rotary kiln or fluidized-bed incinerator with an afterburner and alkaline scrubber to neutralize acidic exhaust gases[3].

Disposal Workflow Visualization

The following diagram outlines the self-validating lifecycle of N-(2-methoxyphenyl)-2,5-dimethylaniline waste, from generation to ultimate destruction.

G Start N-(2-methoxyphenyl)-2,5-dimethylaniline Waste Generation Liquid Liquid Waste (Organic Solvent Mixtures) Start->Liquid Solid Solid Waste (Contaminated PPE & Absorbents) Start->Solid Segregation Hazardous Waste Segregation (Strict Zero-Drain Policy) Liquid->Segregation Solid->Segregation Manifest EPA/RCRA Manifesting & Barcode Labeling Segregation->Manifest Transfer to Licensed Contractor Incinerator High-Temp Thermal Incineration (>800°C + Alkaline Scrubber) Manifest->Incinerator Ultimate Destruction

Workflow for the segregation, manifesting, and thermal destruction of N-(2-methoxyphenyl)-2,5-dimethylaniline.

Step-by-Step Operational Methodologies

To maintain trustworthiness and safety, every procedure must be a closed-loop, self-validating system. Do not deviate from these established protocols.

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures that liquid and solid wastes are properly stabilized for transport to a licensed disposal facility.

  • Primary Containment: Collect all liquid reaction mixtures and solvent washes containing the compound in a high-density polyethylene (HDPE) or PTFE carboy.

    • Causality: HDPE and PTFE are highly resistant to lipophilic aromatic amines and the organic solvents (e.g., dichloromethane, ethyl acetate) typically used to dissolve them.

  • Chemical Compatibility Check: Ensure no strong oxidizing agents (e.g., peroxides, nitric acid) are added to this container.

    • Causality: Aromatic amines are electron-rich and can undergo violently exothermic oxidation reactions if mixed with incompatible waste streams.

  • Solid Waste Isolation: Place all contaminated consumables (pipette tips, nitrile gloves, weighing boats) into a designated, puncture-resistant hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling and Manifesting: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Toxic: Contains N-(2-methoxyphenyl)-2,5-dimethylaniline (CAS 211292-60-3)."

  • Validation Step: Before transferring the container to the central accumulation area, verify the integrity of the cap seal and ensure the secondary containment tray is dry and free of micro-spills.

Protocol B: Acute Spill Response and Surface Decontamination

Accidental releases require immediate, methodical action to prevent environmental discharge and inhalation exposure.

  • Isolation and PPE: Evacuate non-essential personnel from the immediate area. The responder must wear double nitrile gloves, splash goggles, a chemically resistant lab coat, and (if outside a fume hood) a half-mask respirator with organic vapor cartridges.

  • Inert Containment: Dike the perimeter of the spill using an inert absorbent material such as dry sand, vermiculite, or a commercial polypropylene spill pad[4].

    • Causality: You must use inert absorbents. Reactive absorbents (like basic or acidic clays) could trigger unforeseen polymerization or degradation reactions with the substituted aniline.

  • Mechanical Recovery: Use non-sparking tools to sweep the absorbed mixture into a rigid, sealable hazardous waste container.

  • Dual-Solvent Decontamination:

    • Step 1 (Organic Wash): Because the compound has low aqueous solubility, wipe the affected surface with a cloth soaked in a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve the lipophilic residue.

    • Step 2 (Aqueous Wash): Follow up with a strong detergent and water wash to remove any remaining solvent and trace organics.

    • Causality: This dual-polarity approach ensures 100% removal of the chemical from the benchtop matrix. All wipes used in this step must be disposed of as solid hazardous waste[4].

  • Validation Step: Inspect the cleaned surface under UV light (if fluorescent impurities are present) or perform a final wipe test to ensure complete decontamination before reopening the workspace.

Regulatory Compliance & Final Disposition

Under the Resource Conservation and Recovery Act (RCRA) and equivalent international environmental protection guidelines, substituted anilines must be treated as priority toxic waste[3].

Your facility must contract a licensed professional waste disposal service that utilizes rotary kiln or fluidized-bed incineration [3]. The incinerator must operate at temperatures exceeding 800°C to ensure the complete cleavage of the stable aromatic carbon-nitrogen bonds, and it must be equipped with an alkaline after-scrubber to capture the resulting NOx and SOx gases, preventing atmospheric pollution[2]. Never attempt to dispose of this chemical via municipal solid waste or wastewater systems.

References

  • Screening Assessment - Arom
  • 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem.
  • Toxicological Profile for Benzidine - Production, Import/Export, Use, and Disposal. NCBI Bookshelf.
  • US7812211B2 - Process for the destruction of halogenated hydrocarbons and their homologous/analogous in deep eutectic solvents at ambient conditions.
  • SDS 2001 - Aromatic Amine DECONtamin

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-(2-methoxyphenyl)-2,5-dimethylaniline

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-methoxyphenyl)-2,5-dimethylaniline was found in the available literature. The following guidance is synthesized from safety data for structurally related compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-methoxyphenyl)-2,5-dimethylaniline was found in the available literature. The following guidance is synthesized from safety data for structurally related compounds, particularly aromatic amines like 2,5-dimethylaniline and N,N-dimethylaniline. Aromatic amines as a class can pose significant health risks, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1] It is imperative to conduct a thorough, site-specific risk assessment before handling this chemical and to consult with a certified safety professional.

Hazard Assessment: The Rationale for Stringent Controls

N-(2-methoxyphenyl)-2,5-dimethylaniline is an aromatic amine. Analogs within this chemical family are known to be hazardous, necessitating robust protective measures. The primary routes of occupational exposure are dermal contact, inhalation, and accidental ingestion.

Anticipated Hazards Based on Structural Analogs:

  • High Acute Toxicity: Related compounds are classified as toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Suspected Carcinogen: Several aromatic amines are classified as suspected of causing cancer (Carcinogenicity Category 2).[2]

  • Target Organ Damage: May cause damage to organs, such as the liver, through prolonged or repeated exposure.[3][5][6]

  • Skin Absorption: Aromatic amines can be readily absorbed through the skin, making dermal protection a critical control point.[1]

  • Environmental Toxicity: These compounds are often toxic to aquatic life with long-lasting effects, requiring careful handling and disposal to prevent environmental release.[2][5]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is contingent on the specific task, the quantity of the substance being handled, and the potential for exposure. All operations involving this compound should, by default, be performed within a certified chemical fume hood to minimize inhalation risk.[5]

Protection TypeRecommended EquipmentSpecification ExamplesRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.Must be ANSI Z87.1 compliant.[1]Protects against splashes of the chemical which can cause serious eye damage. A face shield is required when there is a significant splash risk.
Hand Protection Chemical-resistant gloves, double-gloved.Butyl rubber or heavy-duty nitrile gloves are recommended.Aromatic amines can permeate standard laboratory gloves.[7] Double-gloving provides an additional barrier and a method for safe removal of the outer, contaminated glove.
Body Protection Chemical-resistant lab coat and/or disposable coveralls.Made of materials resistant to chemical permeation.Protects skin from accidental contact and prevents contamination of personal clothing.[1] For larger quantities or spill response, a full chemical-resistant suit is necessary.[2]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood, in poorly ventilated areas, or during a spill cleanup.[8]Protects against the inhalation of toxic vapors or aerosols, which is a primary route of exposure for volatile or aerosolized compounds.[2]

Operational Protocols: From Preparation to Disposal

A systematic approach is crucial for safely managing N-(2-methoxyphenyl)-2,5-dimethylaniline throughout its lifecycle in the laboratory.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the handling scenario.

PPE_Workflow cluster_0 Decision Process cluster_1 Required PPE Level start Initiate Task (Risk Assessment) task_type Define Task start->task_type routine routine task_type->routine Routine Handling (in Fume Hood) high_risk high_risk task_type->high_risk High-Risk Task (Spill, Aerosol Generation) ppe_standard Standard PPE - Chemical Goggles - Double Nitrile/Butyl Gloves - Chemical-Resistant Lab Coat routine->ppe_standard Select ppe_enhanced Enhanced PPE - Goggles & Face Shield - Disposable Coverall - Double Butyl Gloves - NIOSH Respirator (Organic Vapor) high_risk->ppe_enhanced Select

Caption: PPE selection workflow based on task risk.

Protocol 1: Donning Personal Protective Equipment

Correctly putting on PPE is the first line of defense.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the lab coat or disposable coveralls. Ensure it is fully fastened.

  • Gloves (First Pair): Put on the first pair of chemical-resistant gloves.

  • Respiratory Protection (if required): Perform a seal check to ensure the respirator fits correctly.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash risk exists, add a face shield over the goggles.

  • Gloves (Second Pair): Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coverall.

Protocol 2: Doffing Personal Protective Equipment

The removal of PPE is a critical step to prevent cross-contamination. This process should be performed slowly and deliberately in a designated area.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off from the cuff downwards, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield: If used, remove the face shield by handling the headband.

  • Body Protection: Unfasten the lab coat or coverall, being careful to only touch the "clean" inside surfaces. Roll it outwards and downwards, containing the contaminated exterior. Dispose of it in the designated hazardous waste container.

  • Goggles: Remove goggles from the back of the head forward.

  • Respirator (if used): Remove the respirator from behind.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[1]

Emergency & Decontamination Plan

Spill Response: In the event of a spill, evacuate the area immediately and alert safety personnel. Responders must wear enhanced PPE, including a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA), chemical-resistant coveralls, butyl gloves, and a face shield with goggles.[2] Spills should be contained and absorbed with an inert material like sand or vermiculite and placed in a sealed, labeled container for hazardous waste disposal.[5][6]

Surface Decontamination: All surfaces and equipment that may have come into contact with the chemical must be thoroughly decontaminated. Use an appropriate cleaning agent and follow laboratory-specific procedures.

Disposal of Contaminated Materials

Proper disposal is essential to protect personnel and the environment.[9]

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and absorbent materials from spills, must be treated as hazardous waste. Place these items in a clearly labeled, sealed hazardous waste container for disposal by trained professionals.

  • Chemical Waste: Unused N-(2-methoxyphenyl)-2,5-dimethylaniline and its solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Leave the chemical in its original container if possible and do not mix with other waste streams.[9]

References

  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines?. amines.co.
  • SAFETY DATA SHEET - N,N-dimethylaniline. MilliporeSigma.
  • SAFETY DATA SHEET - 2,5-Dimethylaniline. Fisher Scientific.
  • Safety Data Sheet - N,N-Dimethylaniline. DC Fine Chemicals.
  • SAFETY DATA SHEET - 2,5-Dimethylaniline. FUJIFILM Wako Chemicals.
  • Safety data sheet - 2,5-Dimethylaniline. CPAChem.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks.
  • 2,5-Dimethylaniline - SAFETY D
  • 2,5-Dimethoxyaniline - Safety D
  • SAFETY DATA SHEET - 2,5-Dimethoxyaniline. Fisher Scientific.
  • 2,5-Dimethylaniline - SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2,5-dimethylaniline
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Reactant of Route 2
N-(2-methoxyphenyl)-2,5-dimethylaniline
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